[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
Descripción
Propiedades
Fórmula molecular |
C31H48N7O18P3S |
|---|---|
Peso molecular |
931.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl]ethanethioate |
InChI |
InChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17-,19+,23+,24+,25-,29+/m0/s1 |
Clave InChI |
QRPFCCJPSQOMPY-WNZSEHGDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA biosynthetic pathway
An in-depth technical guide on the biosynthesis of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA and its relevance in natural product synthesis.
Executive Summary
The compound this compound represents a key activated intermediate in the biosynthesis of irregular monoterpenes. Its unique trimethylated cyclopentenone core is characteristic of the pyrethrin family of natural insecticides. This guide provides a detailed exploration of the biosynthetic pathway leading to this molecule, starting from the universal isoprenoid precursors. We will delve into the enzymatic machinery, reaction mechanisms, and regulatory aspects of this pathway. Furthermore, this document outlines state-of-the-art experimental methodologies for pathway elucidation and analysis, designed for researchers, scientists, and professionals in drug development and biotechnology. The content is structured to provide not only a theoretical understanding but also practical, field-proven insights into studying and manipulating this significant metabolic route.
Introduction: The Significance of Irregular Monoterpenes
Monoterpenes are a diverse class of natural products built from two isoprene units. While most monoterpenes are formed by the head-to-tail fusion of isoprene precursors, a unique subgroup known as irregular monoterpenes are synthesized through a non-canonical, middle-to-middle condensation. The biosynthetic pathway leading to this compound is a prime example of this fascinating biochemistry.
The core structure of this molecule is closely related to chrysanthemic acid and pyrethric acid, which are the acidic moieties of pyrethrins—potent insecticides produced by plants like Tanacetum cinerariifolium (Pyrethrum daisy). Understanding this pathway is of significant interest for:
-
Sustainable Agriculture: Engineering robust production platforms for natural pesticides.
-
Drug Development: The unique cyclic structures serve as scaffolds for novel therapeutic agents.
-
Synthetic Biology: Providing a toolkit of enzymes for creating novel chemical diversity.
This guide will focus on the formation of the chrysanthemoyl-CoA, a direct precursor, and its subsequent oxidation and cyclization which leads to the family of molecules including the target compound.
The Biosynthetic Pathway: A Mechanistic Deep Dive
The formation of the trimethyl-oxocyclopentenyl core is a multi-step enzymatic process that begins with the fundamental building blocks from the isoprenoid pathway.
Precursors: The Mevalonate (MVA) and MEP Pathways
Like all terpenes, the journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via two distinct pathways:
-
The Mevalonate (MVA) pathway , located in the cytosol.
-
The Methylerythritol 4-phosphate (MEP) pathway , occurring in the plastids.
The biosynthesis of monoterpenes, including the precursors to our target molecule, predominantly utilizes the MEP pathway in the plastids.
The Defining Step: Non-Head-to-Tail Condensation
The hallmark of this pathway is the unusual condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme Chrysanthemyl Diphosphate Synthase (CDS) .
-
Enzyme: Chrysanthemyl Diphosphate Synthase (CDS)
-
Substrates: 2x Dimethylallyl pyrophosphate (DMAPP)
-
Product: Chrysanthemyl diphosphate (CDP)
-
Mechanism: The reaction proceeds via the formation of a cyclopropylcarbinyl cationic intermediate, which is then quenched to form the characteristic cyclopropane ring of chrysanthemyl diphosphate. This middle-to-middle condensation is a departure from the typical head-to-tail condensations seen in terpene biosynthesis.
Formation of Chrysanthemoyl-CoA
The diphosphate ester of CDP is then hydrolyzed and activated to a Coenzyme A thioester. This two-step process is crucial for channeling the intermediate into further modifying reactions.
-
Hydrolysis: A phosphatase enzyme removes the pyrophosphate group from CDP to yield chrysanthemic acid.
-
CoA Ligation: An acyl-CoA synthetase activates chrysanthemic acid by ligating it to Coenzyme A, forming chrysanthemoyl-CoA . This is a key intermediate from which the final cyclopentenone ring system is derived.
Oxidation and Cyclization to the Core Structure
The formation of the this compound structure from chrysanthemoyl-CoA involves a series of oxidative modifications. While the exact sequence and enzymes for this specific molecule are a subject of ongoing research, the proposed steps, based on related pathways, involve:
-
Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the chrysanthemoyl moiety.
-
Oxidative Rearrangement: Further oxidation leads to the opening of the cyclopropane ring and subsequent intramolecular cyclization to form the five-membered cyclopentenone ring. This rearrangement is a complex process that establishes the final core structure.
-
Final Tailoring: Additional enzymatic steps may be required to install the double bond at the correct position and ensure the (1R) stereochemistry.
The resulting molecule, this compound, is now an activated building block ready for incorporation into the final pyrethrin structures by acyltransferases.
Caption: Biosynthetic pathway from DMAPP to the target molecule.
Experimental Methodologies for Pathway Analysis
The elucidation of this biosynthetic pathway relies on a combination of in vitro and in vivo techniques. The following protocols represent a standard workflow for characterizing the enzymes and intermediates.
Enzyme Expression and Purification
To study the enzymes in vitro, they must be produced in a pure, active form. A heterologous expression system is typically used.
Protocol: Expression of Chrysanthemyl Diphosphate Synthase (CDS) in E. coli
-
Gene Synthesis & Cloning: Synthesize the codon-optimized coding sequence for CDS and clone it into an expression vector (e.g., pET-28a(+) with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding 0.2 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubate for 16-20 hours.
-
Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication.
-
Purification: Clarify the lysate by centrifugation. Load the supernatant onto a Ni-NTA affinity chromatography column. Wash with lysis buffer and elute the His-tagged protein with an imidazole gradient (50-250 mM).
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool the pure fractions and buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).
In Vitro Enzyme Kinetic Assays
Enzyme assays are essential to confirm activity and determine kinetic parameters.
Protocol: CDS Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 µM DMAPP, and 1-5 µg of purified CDS protein in a total volume of 200 µL.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Quenching & Hydrolysis: Stop the reaction by adding 20 µL of 1 M HCl. Add 5 units of alkaline phosphatase and incubate for an additional hour at 37°C to dephosphorylate the product.
-
Extraction: Extract the reaction mixture twice with 200 µL of ethyl acetate.
-
Analysis: Evaporate the pooled organic layers to dryness and resuspend in a suitable solvent. Analyze the product (chrysanthemic acid) by GC-MS or LC-MS, comparing it to an authentic standard.
| Parameter | Typical Value | Significance |
| Kₘ (DMAPP) | 10-100 µM | Substrate affinity of the enzyme. |
| kcat | 0.1 - 5 s⁻¹ | Turnover number, a measure of catalytic speed. |
| Optimal pH | 7.0 - 8.0 | pH for maximum enzyme activity. |
| Metal Cofactor | Mg²⁺ or Mn²⁺ | Divalent cation required for catalysis. |
Identification and Quantification of Intermediates
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low-abundance intermediates from biological extracts.
Caption: Workflow for LC-MS/MS analysis of pathway intermediates.
Relevance in Drug Development and Biotechnology
The enzymes and intermediates of this pathway are valuable assets for biotechnological applications.
-
Metabolic Engineering: The entire pathway can be reconstituted in a microbial host like Saccharomyces cerevisiae or Escherichia coli. This allows for the sustainable, industrial-scale production of pyrethrins or novel derivatives, overcoming the limitations of agricultural sourcing.
-
Enzymatic Biocatalysis: The enzymes, particularly the Chrysanthemyl Diphosphate Synthase (CDS) and the downstream P450s, can be used as biocatalysts in chemoenzymatic synthesis routes. Their high specificity and ability to perform complex reactions under mild conditions are highly desirable.
-
Drug Discovery: The trimethyl-cyclopentenyl core is a privileged scaffold in medicinal chemistry. By understanding its biosynthesis, new derivatives can be created through precursor-directed biosynthesis or by combining enzymes from this pathway with those from other natural product pathways, a process known as combinatorial biosynthesis.
Conclusion and Future Outlook
The biosynthetic pathway to this compound is a testament to the chemical ingenuity of nature. From its unique non-head-to-tail condensation to its complex oxidative rearrangements, this pathway provides a rich area for scientific discovery and biotechnological innovation. Future research will likely focus on:
-
Discovering and Characterizing the Missing Enzymes: The precise enzymes responsible for the final cyclization and tailoring steps remain to be fully elucidated in many organisms.
-
Understanding Regulation: Unraveling the transcriptional and post-translational control mechanisms will be key to optimizing production in engineered systems.
-
Enzyme Engineering: Improving the stability, activity, and substrate scope of the pathway enzymes will broaden their applicability in synthetic biology and biocatalysis.
By continuing to explore the fundamental biochemistry of this pathway, the scientific community can unlock new solutions for sustainable agriculture and novel therapeutic agents.
A Technical Guide to the Function of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA in Pseudomonas putida
Abstract: Pseudomonas putida, a metabolically versatile saprophytic bacterium, possesses a remarkable capacity to degrade a wide array of natural and xenobiotic compounds. A key example of this metabolic prowess is the well-studied camphor degradation pathway, which is frequently encoded on a large transmissible plasmid known as the CAM plasmid. This guide provides an in-depth technical exploration of a pivotal intermediate in this pathway: [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA. We will dissect its formation, its critical role as a substrate for ring fission, and its ultimate contribution to the central carbon metabolism of P. putida. This document is intended for researchers, scientists, and drug development professionals who are interested in bacterial metabolic pathways, enzymology, and the potential for biocatalytic applications.
Introduction: The Metabolic Versatility of Pseudomonas putida
Pseudomonas putida is a Gram-negative soil bacterium recognized for its robust metabolism and tolerance to various organic solvents.[1] These characteristics make it an attractive chassis for metabolic engineering and biocatalysis.[1][2] Its ability to mineralize complex organic molecules, such as the bicyclic monoterpene camphor, is a classic example of bacterial catabolic diversity.[3][4] The degradation of camphor is not merely a detoxification process but a mechanism to utilize it as a sole carbon and energy source.[5] This intricate process is orchestrated by a series of enzymes, many of which are encoded on the CAM plasmid, that convert the complex cyclic structure of camphor into intermediates of the tricarboxylic acid (TCA) cycle.[3][4][5]
The Camphor Degradation Pathway: A Central Role for a Unique Acetyl-CoA Intermediate
The catabolism of both enantiomers of camphor, (+)-camphor and (-)-camphor, converges to a common monocyclic intermediate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE).[3] This convergence highlights the efficiency of the pathway. Before this intermediate can be further metabolized, it must be activated. This activation is the primary subject of this guide.
Formation of this compound
The carboxylic acid intermediate, OTE, is activated to its corresponding thioester by the enzyme This compound synthase , also known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase (encoded by the camF1 and camF2 genes).[3][6][7] This reaction is ATP-dependent and incorporates coenzyme A, a common strategy in metabolism to prepare a molecule for subsequent enzymatic reactions.[4]
The chemical reaction is as follows:
[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate + ATP + CoA ⇌ this compound + AMP + diphosphate[7]
This activation step is crucial as it primes the molecule for the subsequent, and arguably most critical, step in the degradation of the cyclic core.
The Fateful Step: Monooxygenase-Catalyzed Ring Fission
Once activated, this compound serves as the substrate for the 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA 1,2-monooxygenase (encoded by the camG gene).[3][6] This enzyme is a Baeyer-Villiger monooxygenase, which catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester and, in this case, the cleavage of the cyclopentenyl ring.[8]
This enzymatic step is a cornerstone of the entire pathway, as it converts the cyclic, and metabolically isolated, intermediate into an aliphatic molecule.[3][9] The product of this reaction is 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA-δ-lactone, which is then further metabolized to enter central metabolism.[3][4]
The overall goal of this intricate pathway is the complete breakdown of the C10 camphor skeleton into readily usable metabolites. The final products are one molecule of succinyl-CoA (a C4 intermediate) and three molecules of acetyl-CoA (a C2 intermediate), which can directly enter the TCA cycle to generate energy and biomass.[3][9]
Visualization of the Pathway and Experimental Workflow
To better understand the flow of metabolites and the experimental approaches to study this pathway, the following diagrams are provided.
Caption: Metabolic pathway of camphor degradation in P. putida.
Caption: Experimental workflow for functional analysis.
Experimental Protocols
To validate and quantify the function of the enzymes acting on and producing this compound, the following protocols can be employed.
Protocol for Preparation of Cell-Free Extract from Camphor-Induced P. putida
Rationale: To obtain active enzymes for in vitro assays, it is essential to grow the bacteria under conditions that induce the expression of the cam gene cluster. Camphor itself is the natural inducer.
Methodology:
-
Inoculation: Inoculate a starter culture of P. putida (e.g., ATCC 17453) in a suitable minimal medium with a standard carbon source (e.g., succinate) and grow overnight at 30°C with shaking.
-
Induction: Inoculate a larger volume of minimal medium with the overnight culture to an OD₆₀₀ of ~0.1. Add camphor (e.g., 1 g/L) as the sole carbon source to induce the camphor degradation pathway.
-
Growth and Harvest: Grow the culture at 30°C with vigorous shaking until the mid-to-late exponential phase. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Lysis: Resuspend the cell pellet in the same buffer containing a protease inhibitor cocktail. Lyse the cells using a French press or sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the desired enzymes.
Protocol for In Vitro Assay of CamF (Acetyl-CoA Synthetase) Activity
Rationale: This assay confirms the conversion of OTE to its CoA thioester by monitoring the consumption of ATP or the formation of the product using HPLC.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM potassium phosphate buffer (pH 7.2)
-
5 mM MgCl₂
-
2 mM ATP
-
1 mM Coenzyme A
-
1 mM 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE)
-
Cell-free extract (protein concentration to be optimized)
-
-
Initiation and Incubation: Start the reaction by adding the cell-free extract. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the OTE peak and the appearance of a new peak corresponding to this compound. The identity of the new peak should be confirmed by LC-MS.
Protocol for In Vitro Assay of CamG (Monooxygenase) Activity
Rationale: This assay measures the activity of the ring-cleaving monooxygenase by monitoring the consumption of the acetyl-CoA substrate and NADH/NADPH, which provides the reducing equivalents.
Methodology:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.2)
-
0.2 mM NADH or NADPH
-
This compound (synthesized from the CamF reaction or chemically)
-
Cell-free extract
-
-
Spectrophotometric Monitoring: Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
-
Initiation and Measurement: Start the reaction by adding the cell-free extract or the acetyl-CoA substrate. Record the change in absorbance over time.
-
Calculation: Calculate the specific activity based on the rate of NADH/NADPH oxidation using the Beer-Lambert law (ε = 6220 M⁻¹cm⁻¹ at 340 nm).
Quantitative Data Summary
While specific kinetic parameters can vary between studies and experimental conditions, the function of these enzymes is well-established. The activity of the pathway is tightly regulated, with the cam genes being induced by camphor and its intermediates.[3] The ultimate metabolic yield from the complete degradation of one mole of camphor is stoichiometrically directed towards central metabolic precursors.
| Parameter | Value | Reference |
| Precursor Molecule | 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE) | [3] |
| Activating Enzyme | This compound synthase (CamF) | [6][7] |
| Ring-Cleavage Enzyme | 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA 1,2-monooxygenase (CamG) | [3][6] |
| Final Metabolic Products | 1 x Succinyl-CoA, 3 x Acetyl-CoA | [3][9] |
Conclusion
This compound is a critical, activated intermediate in the plasmid-encoded camphor degradation pathway of Pseudomonas putida. Its formation by CamF and subsequent ring-cleavage by the CamG monooxygenase represent the central strategic steps for converting a complex alicyclic molecule into assimilable aliphatic compounds. Understanding this pathway not only provides fundamental insights into bacterial metabolism but also offers a rich source of robust enzymes for potential applications in biocatalysis and synthetic biology. The detailed protocols and conceptual framework provided herein serve as a guide for researchers aiming to further explore and harness the capabilities of this fascinating metabolic system.
References
- 1. Pseudomonas putida—a versatile host for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Production of Monoterpenoic Acids with Pseudomonas Putida | AIChE [proceedings.aiche.org]
- 3. atlasofscience.org [atlasofscience.org]
- 4. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 5. A transmissible plasmid controlling camphor oxidation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Discovery of the camphor metabolic pathway involving [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
An In-depth Technical Guide to the Discovery of the Camphor Metabolic Pathway Involving [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
Foreword: Unraveling Nature's Blueprint for Terpene Degradation
The microbial world is a vast and largely untapped reservoir of biochemical ingenuity. For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within microorganisms offers a powerful lens through which to view catalysis, bioremediation, and the synthesis of novel therapeutics. The degradation of camphor, a bicyclic monoterpene, by soil bacteria such as Pseudomonas putida, stands as a landmark case study in this field.[1][2] This guide delves into the core of this fascinating pathway, with a specific focus on the pivotal intermediate, this compound, providing an in-depth technical exploration for the discerning scientific audience.
The Significance of Camphor Metabolism: A Model System for Biocatalysis
Camphor, a naturally abundant terpenoid, has long served as a model substrate for studying microbial degradation pathways.[3] The enzymes involved in its catabolism, particularly the monooxygenases, exhibit remarkable specificity and efficiency, making them attractive candidates for biotechnological applications.[4][5] The elucidation of this pathway has not only expanded our fundamental knowledge of microbial biochemistry but has also provided a toolkit of robust enzymes for use in synthetic chemistry and drug development. The pathway's ability to dismantle a complex, cyclic hydrocarbon into central metabolic intermediates highlights nature's elegant solutions to challenging chemical transformations.
The Camphor Metabolic Pathway: A Stepwise Oxidative Degradation
The degradation of camphor in Pseudomonas putida is a multi-step enzymatic cascade, primarily encoded by the CAM plasmid.[1] This pathway systematically breaks down the rigid bicyclic structure of camphor through a series of oxidative reactions.
Initial Hydroxylation: The Gateway Reaction
The catabolic cascade begins with the stereospecific hydroxylation of (+)-camphor at the 5-exo position, a reaction catalyzed by the renowned cytochrome P450cam monooxygenase system (P450cam).[4][6][7] This enzyme system, a paradigm for P450 enzymes, comprises three protein components: a flavin adenine dinucleotide (FAD)-containing reductase (putidaredoxin reductase), an iron-sulfur protein (putidaredoxin), and the heme-containing cytochrome P450cam itself.[8] The high regioselectivity and stereoselectivity of this initial step are crucial for channeling the substrate into the subsequent reactions of the pathway.[6][7]
Dehydrogenation and Baeyer-Villiger Monooxygenases: Ring Cleavage
The resulting 5-exo-hydroxycamphor is then oxidized to 2,5-diketocamphane by an NAD+-dependent dehydrogenase.[5] This diketone is the substrate for a fascinating class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone. In the camphor pathway, 2,5-diketocamphane 1,2-monooxygenase facilitates the cleavage of the first ring of the bicyclic structure, yielding an unstable lactone.[5]
Formation of the Monocyclic Intermediate: 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid
The unstable lactone undergoes spontaneous hydrolysis to form the first stable monocyclic intermediate, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid (OTE).[1][9] This intermediate represents a critical juncture in the pathway, marking the successful cleavage of the bicyclic camphor ring.
The Central Role of this compound
The subsequent metabolism of OTE involves its activation to a coenzyme A (CoA) thioester, a common strategy in metabolic pathways to prepare molecules for further enzymatic transformations.
Activation to the CoA Ester
An ATP-dependent CoA ligase, specifically this compound synthase, catalyzes the conversion of OTE to this compound.[10] This activation step is essential for the subsequent oxidative cleavage of the second ring.
A Second Baeyer-Villiger Oxidation
The activated intermediate, this compound, serves as the substrate for another key monooxygenase, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (camG).[1][11] This enzyme, another example of a Baeyer-Villiger monooxygenase, catalyzes the insertion of an oxygen atom into the cyclopentenyl ring, forming an unstable lactone.[11][9]
Final Steps to Central Metabolism
The resulting lactone is hydrolyzed, leading to the formation of aliphatic intermediates that can be further metabolized to enter the tricarboxylic acid (TCA) cycle, thereby completing the degradation of the camphor molecule.[1]
Experimental Elucidation of the Pathway: A Methodological Overview
The discovery and characterization of the camphor metabolic pathway have been the result of decades of meticulous scientific inquiry, employing a range of biochemical and molecular biology techniques.
Enzyme Purification and Characterization
A cornerstone of this research has been the purification and characterization of the individual enzymes of the pathway. This involves the development of robust purification protocols to isolate each enzyme in a highly pure form.
Table 1: Key Enzymes in the Camphor Metabolic Pathway
| Enzyme | EC Number | Function |
| Camphor 5-monooxygenase | 1.14.15.1 | Hydroxylation of camphor |
| 5-exo-hydroxycamphor dehydrogenase | 1.1.1.- | Oxidation of 5-exo-hydroxycamphor |
| 2,5-diketocamphane 1,2-monooxygenase | 1.14.13.- | Baeyer-Villiger oxidation and ring cleavage |
| This compound synthase | 6.2.1.38 | Activation of OTE to its CoA ester |
| 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase | 1.14.13.- | Baeyer-Villiger oxidation of the second ring[9] |
Spectroscopic and Chromatographic Analysis
The identification and quantification of the various intermediates in the pathway have relied heavily on spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in separating and identifying the small organic molecules produced at each step of the pathway.
Molecular Biology and Genetic Analysis
The advent of molecular biology has provided powerful tools to study the genes encoding the enzymes of the camphor pathway. The identification and sequencing of the CAM plasmid have allowed for the cloning and overexpression of the individual cam genes, facilitating their detailed characterization.[1] Gene knockout studies have been crucial in confirming the physiological role of each enzyme in the pathway.[12]
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the intricate relationships within the camphor metabolic pathway and the experimental approaches used to study it, the following diagrams are presented.
Caption: The metabolic pathway of camphor degradation in Pseudomonas putida.
Caption: A generalized experimental workflow for elucidating a metabolic pathway.
Conclusion: From Fundamental Discovery to Biotechnological Application
The elucidation of the camphor metabolic pathway, and specifically the role of this compound, stands as a testament to the power of interdisciplinary scientific investigation. This knowledge not only deepens our understanding of microbial catabolism but also provides a rich source of biocatalysts for the synthesis of high-value chemicals and pharmaceuticals. The enzymes of this pathway, honed by evolution for their specific tasks, offer a green and efficient alternative to traditional chemical synthesis. As we continue to explore the vast metabolic diversity of the microbial world, the lessons learned from the study of camphor metabolism will undoubtedly continue to inspire and guide future discoveries in biotechnology and drug development.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxylation Regiochemistry Is Robust to Active Site Mutations in Cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camphor 5-monooxygenase - Wikipedia [en.wikipedia.org]
- 9. Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA in Microbial Terpenoid Degradation
An In-depth Technical Guide
Abstract
Terpenoids represent one of the largest and most diverse classes of natural products, playing a critical role in ecological interactions and serving as valuable resources for pharmaceuticals, fragrances, and biofuels[1][2]. Their widespread presence in the environment, particularly from plant sources, necessitates efficient recycling pathways within the global carbon cycle, a role largely fulfilled by microorganisms[3][4]. This guide delves into a specific, critical juncture in the microbial catabolism of bicyclic monoterpenes, focusing on the degradation of camphor by Pseudomonas putida. We will explore the formation, function, and subsequent metabolism of a pivotal intermediate: [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA. This molecule represents a key activation step, priming a stable monocyclic ketone for the final ring-cleavage event that commits its carbon skeleton to central metabolism. This document provides a detailed examination of the enzymatic machinery, metabolic logic, and experimental methodologies relevant to this process, offering valuable insights for researchers in microbiology, enzymology, and drug development.
The Landscape of Microbial Terpenoid Degradation
Microorganisms have evolved sophisticated enzymatic pathways to utilize terpenoids as a sole source of carbon and energy[5][6]. These pathways are essential for mineralizing the vast quantities of volatile organic compounds (VOCs) released by plants[5]. The initial steps in these catabolic sequences often involve oxidation and rearrangement reactions catalyzed by enzymes such as monooxygenases and dehydrogenases to overcome the chemical recalcitrance of the hydrocarbon skeletons[4].
Camphor, a bicyclic monoterpene ketone, serves as a model substrate for studying these processes. The best-characterized degradation pathway is found in Pseudomonas putida ATCC 17453, where the requisite genetic information is encoded on a large, self-transmissible CAM plasmid[3][7]. This plasmid-borne pathway provides the bacterium with a distinct metabolic advantage in terpene-rich environments.
The Camphor Catabolic Pathway: From Bicyclic Ketone to Monocyclic Intermediate
The degradation of (+)-camphor in P. putida is initiated by a series of oxygen-dependent reactions that convert the bicyclic structure into a monocyclic acid.
-
Hydroxylation: The pathway begins with the stereospecific hydroxylation of (+)-camphor at the 5-exo position by a renowned cytochrome P450 monooxygenase system (P450cam), encoded by the camCAB genes[7][8].
-
Oxidation: The resultant 5-exo-hydroxycamphor is then oxidized to the diketone, 2,5-diketocamphane, by an NAD-dependent dehydrogenase encoded by camD[7][8].
-
First Ring Cleavage: The bicyclic structure is broken by a 2,5-diketocamphane 1,2-monooxygenase (encoded by camE), a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to a carbonyl group, forming a lactone (5-oxo-1,2-campholide)[7]. This lactone is unstable and undergoes spontaneous hydrolysis to yield the monocyclic carboxylic acid, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE)[3][7].
This sequence effectively transforms a stable, bicyclic terpenoid into a more metabolically tractable monocyclic precursor, setting the stage for the final ring-opening event.
The Central Role of this compound
The formation of OTE represents the successful cleavage of the first ring, but the remaining cyclopentenyl ring is still a stable structure. To destabilize this ring for the final cleavage, the cell employs a common biochemical strategy: activation of the carboxyl group via thioesterification.
Formation: A CoA Synthetase Reaction
The enzyme This compound synthase (EC 6.2.1.38), encoded by the camF gene, catalyzes the ATP-dependent ligation of Coenzyme A (CoA) to the OTE molecule[7][9].
The reaction proceeds as follows: OTE + ATP + CoA ⇌ this compound + AMP + PPi
This reaction is energetically driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), a hallmark of acyl-CoA synthetases. The formation of the high-energy thioester bond in the product, hereafter referred to as OTECoA , "activates" the molecule, increasing its Gibbs free energy and making subsequent reactions more favorable. This activation is a critical prerequisite for the next enzymatic step.
Subsequent Metabolism: The Final Ring Cleavage
OTECoA is the specific substrate for the 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase , a flavin-dependent enzyme encoded by the camG gene[3][8]. This enzyme catalyzes another Baeyer-Villiger oxidation, inserting an oxygen atom into the cyclopentenyl ring itself. This creates an unstable lactone, 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-δ-CoA lactone[3][8].
The inherent instability of this lactone leads to its spontaneous hydrolytic cleavage, which opens the ring to form the first fully aliphatic intermediate of the pathway: Δ²,⁵-3,4,4-trimethylpimelyl-CoA[3]. This C10 CoA ester can then be further metabolized by enzymes of β-oxidation to yield succinyl-CoA and acetyl-CoA, which directly enter the Tricarboxylic Acid (TCA) cycle, completing the mineralization of camphor[3].
Causality and Significance
The conversion of OTE to OTECoA is not merely a preparatory step; it is the metabolic linchpin of the lower pathway.
-
Enzyme Specificity: The camG monooxygenase is specifically adapted to recognize the CoA-activated form of the substrate. The unactivated OTE acid is not a substrate. This ensures tight metabolic control and prevents unproductive side reactions.
-
Thermodynamic Driving Force: The high-energy thioester bond provides the necessary chemical potential to facilitate the energetically demanding ring-opening reaction catalyzed by the camG monooxygenase.
-
Metabolic Channeling: By converting the intermediate into a CoA derivative, the cell commits it to the catabolic pathway and prevents its diffusion out of the cell, effectively channeling it towards complete degradation.
Key Enzymes of the Monocyclic Stage
The transformation and cleavage of the monocyclic intermediate are handled by two crucial enzymes whose properties are summarized below.
| Enzyme Name | Gene Locus | EC Number | Substrate(s) | Product(s) | Cofactor(s) |
| This compound synthase | camF | 6.2.1.38 | OTE, ATP, CoA | OTECoA, AMP, PPi | Mg²⁺ |
| 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase | camG | 1.14.13.- | OTECoA, O₂, FMN (reduced) | 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-δ-CoA lactone, H₂O, FMN (oxidized) | FMN, NADH |
Experimental Methodologies
Investigating the function of these enzymes requires robust biochemical assays. Below are outline protocols for preparing cell extracts and assaying the key enzymatic activities.
Protocol: Preparation of Crude Cell Extract from Camphor-Induced P. putida
This protocol describes the preparation of a cell-free extract containing the induced enzymes of the CAM pathway.
-
Inoculation: Inoculate 10 mL of Luria-Bertani (LB) broth with a single colony of P. putida ATCC 17453. Incubate overnight at 30°C with shaking.
-
Induction Culture: Transfer the overnight culture into 1 L of M9 minimal medium supplemented with 10 mM (+)-camphor as the sole carbon source. Camphor can be supplied from a concentrated ethanol stock or by placing solid crystals in the flask lid.
-
Growth: Incubate at 30°C with vigorous shaking (200 rpm) until the culture reaches late-log phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 50 mL of cold 50 mM potassium phosphate buffer (pH 7.2).
-
Lysis: Resuspend the cell pellet in 10 mL of the same cold phosphate buffer containing 1 mM DTT and 0.1 mM PMSF. Lyse the cells using a French press (18,000 psi, two passes) or sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collection: Carefully collect the supernatant (crude cell extract) and store it on ice for immediate use or at -80°C for long-term storage. Determine the total protein concentration using a Bradford or BCA assay.
Protocol: Spectrophotometric Assay for camG Monooxygenase Activity
This assay measures the OTECoA-dependent oxidation of NADH, which is consumed by a flavin reductase to supply the reduced FMN cofactor to the monooxygenase.
-
Principle: The decrease in absorbance at 340 nm (A₃₄₀) corresponds to the oxidation of NADH (ε = 6.22 mM⁻¹cm⁻¹).
-
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.2)
-
10 mM OTECoA (substrate)
-
10 mM NADH
-
1 mM FMN
-
Crude cell extract (from step 5.1)
-
-
Procedure:
-
In a 1 mL quartz cuvette, combine 950 µL of phosphate buffer, 10 µL of FMN, and 20 µL of NADH.
-
Add 10 µL of the crude cell extract. Mix gently and monitor the background rate of NADH oxidation at 340 nm for 1-2 minutes.
-
Initiate the specific reaction by adding 10 µL of the OTECoA substrate solution.
-
Immediately begin monitoring the decrease in A₃₄₀ over time for 5 minutes.
-
-
Controls:
-
No Substrate Control: Replace the OTECoA solution with buffer to measure the endogenous NADH oxidase activity.
-
Heat-Inactivated Control: Use boiled cell extract to ensure the observed activity is enzymatic.
-
-
Calculation: The rate of reaction (µmol/min/mg) is calculated from the linear portion of the absorbance curve, correcting for the background rate and using the extinction coefficient of NADH.
Broader Implications and Future Directions
The study of the camphor degradation pathway and the role of OTECoA has implications beyond basic microbiology.
-
Biocatalysis: The enzymes of this pathway, particularly the Baeyer-Villiger monooxygenases (camE and camG), are powerful biocatalysts. They can be used in synthetic chemistry to produce valuable chiral lactones, which are important building blocks for pharmaceuticals. Understanding their natural substrates and mechanisms is key to engineering them for novel applications[10][11].
-
Bioremediation: Terpenoids can be environmental pollutants, especially from industrial activities like pulp and paper manufacturing. Microorganisms like P. putida that possess these degradation pathways can be harnessed for the bioremediation of contaminated sites[12].
-
Drug Metabolism: The cytochrome P450 and BVMO enzymes in this pathway are mechanistically similar to enzymes involved in human drug metabolism. Studying these robust bacterial systems can provide fundamental insights into the oxidation and clearance of complex cyclic molecules.
Future research will likely focus on characterizing the full suite of enzymes in related pathways from other microorganisms, engineering these enzymes for improved stability and novel substrate specificities, and assembling them into synthetic microbial chassis for the production of high-value chemicals from renewable terpene feedstocks[1][13].
References
- 1. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbial biosynthesis of noncanonical terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of isoprene: a much-neglected climate-active gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of Edible Terpenoids: Hosts and Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of alpha-pinene-degrading microorganisms and application to a bench-scale biofiltration system for VOC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA: A Key Intermediate in Camphor Metabolism
Abstract
This technical guide provides a comprehensive overview of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, a pivotal intermediate in the microbial degradation of camphor. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, biological significance, and relevant experimental methodologies. The guide delves into the biosynthetic pathway of this acyl-CoA derivative within the context of the camphor metabolic cascade in Pseudomonas putida. Furthermore, it offers detailed, albeit generalized, protocols for its synthesis, purification, and analysis, adapting established methods for acyl-CoA compounds. This guide aims to be a valuable resource for researchers investigating microbial metabolism, enzyme mechanisms, and the potential applications of novel bioactive molecules.
Introduction
This compound is a fascinating and complex molecule that holds a significant position in the intricate world of microbial metabolism. As a derivative of coenzyme A, it is an activated thioester, primed for further enzymatic transformation. Its primary known role is as a key intermediate in the catabolic pathway of camphor, a bicyclic monoterpene, by the soil bacterium Pseudomonas putida. This organism utilizes a specialized set of enzymes to break down the resilient structure of camphor, and this compound lies at a crucial juncture in this metabolic sequence.
The study of this molecule and its associated metabolic pathway offers valuable insights into several key areas of scientific research:
-
Biotransformation and Bioremediation: Understanding how microorganisms like P. putida degrade complex natural compounds like camphor can inform strategies for bioremediation of environmental pollutants.
-
Enzymology: The enzymes involved in the synthesis and subsequent metabolism of this acyl-CoA are of great interest for their unique catalytic mechanisms and potential applications in biocatalysis.
-
Drug Discovery and Development: While direct therapeutic applications have not been established, metabolic intermediates and their analogues can sometimes serve as starting points for the development of novel therapeutic agents.
This guide will provide a detailed exploration of the chemical and biological facets of this compound, offering a foundational resource for the scientific community.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a substituted cyclopentenyl ring attached to an acetyl group, which is in turn linked to coenzyme A via a thioester bond.
Molecular Formula: C₃₁H₄₈N₇O₁₈P₃S[1]
Synonyms: 2-Oxo-delta(3)-4,5,5-trimethylcyclopentenylacetyl-coenzyme A[2]
Structural Elucidation
The structure of this compound can be broken down into three main components:
-
The Cyclopentenyl Moiety: A five-membered carbon ring with a ketone group at position 5, a double bond between carbons 3 and 4, and three methyl groups at positions 2 and 3. The "(1R)" designation indicates the stereochemistry at the first carbon of the ring where the acetyl group is attached.
-
The Acetyl-Thioester Linkage: A two-carbon acetyl group forms a high-energy thioester bond with the sulfhydryl group of coenzyme A. This bond is crucial for its reactivity in metabolic pathways.
-
Coenzyme A: A complex and essential cofactor in all living organisms, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3'-phosphate 5'-diphosphate.
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively available in the public domain. However, based on its structure and data for related compounds, the following properties can be inferred and computed.
| Property | Value/Information | Source |
| Molecular Weight | 931.74 g/mol | [3] |
| Monoisotopic Mass | 931.1989 Da | [1] |
| Appearance | Likely a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of the highly polar coenzyme A moiety. | Inferred |
| Stability | Thioester bonds are susceptible to hydrolysis, especially at non-neutral pH. It is recommended to store this product sealed at 4°C, away from moisture.[3] | [3] |
| XlogP (predicted) | -4.6 | [1] |
Biological Role and Significance
The primary and well-established biological role of this compound is as an intermediate in the camphor degradation pathway in Pseudomonas putida. This pathway is a classic example of microbial metabolism of a recalcitrant organic molecule.
Biosynthesis in the Camphor Degradation Pathway
The formation of this compound is a multi-step enzymatic process that begins with the oxidation of (+)-camphor. The key steps are outlined below:
-
Hydroxylation of Camphor: The pathway is initiated by the action of the well-studied cytochrome P450cam monooxygenase system, which hydroxylates (+)-camphor to 5-exo-hydroxycamphor.[3][4]
-
Oxidation to Diketocamphane: The 5-exo-hydroxycamphor is then oxidized to 2,5-diketocamphane by a dehydrogenase.[5]
-
Baeyer-Villiger Oxidation and Ring Cleavage: A Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, catalyzes the oxidative cleavage of the bicyclic ring of 2,5-diketocamphane.[5] This results in an unstable lactone that spontaneously hydrolyzes to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid.[5]
-
Activation to the CoA Thioester: The final step in the formation of the title compound is the activation of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid with coenzyme A. This reaction is catalyzed by the enzyme (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38).[6] This enzyme, isolated from Pseudomonas putida, utilizes ATP to adenylate the carboxylic acid, which then reacts with the sulfhydryl group of coenzyme A to form the thioester bond, releasing AMP and pyrophosphate.[6]
The overall reaction catalyzed by the synthase is:
[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate + ATP + CoA ⇌ this compound + AMP + diphosphate[6]
Caption: Biosynthesis of this compound in P. putida.
Subsequent Metabolic Fate
Following its formation, this compound is further metabolized by a unique monooxygenase.[6] This sets the stage for the breakdown of the cyclopentenyl ring and the eventual channeling of the carbon skeleton into the central metabolism of the bacterium, likely the tricarboxylic acid (TCA) cycle, for energy production and biomass synthesis.
Experimental Protocols
The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for similar acyl-CoA compounds and should be optimized for this specific molecule.
Chemoenzymatic Synthesis
A chemoenzymatic approach is often the most effective way to synthesize complex, chiral biomolecules. This would involve the chemical synthesis of the precursor acid followed by enzymatic ligation to coenzyme A.
Step 1: Chemical Synthesis of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid
Step 2: Enzymatic Ligation to Coenzyme A
-
Principle: This step utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized carboxylic acid and coenzyme A. The native (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase from P. putida would be the ideal enzyme. If not available, other acyl-CoA synthetases with broad substrate specificity could be screened.
-
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Dithiothreitol (DTT)
-
2 mM Coenzyme A (lithium salt)
-
1 mM [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary)
-
-
Enzyme Addition: Add a purified preparation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase to the reaction mixture. The optimal enzyme concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours.
-
Monitoring: The progress of the reaction can be monitored by HPLC, observing the depletion of the precursor acid and the appearance of the acyl-CoA product.
-
Termination: Terminate the reaction by adding an equal volume of ice-cold 2M perchloric acid or by heat inactivation of the enzyme (if compatible with product stability).
-
Caption: Workflow for the chemoenzymatic synthesis of the target acyl-CoA.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC is a powerful technique for purifying acyl-CoA compounds from reaction mixtures or biological extracts. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: 50 mM potassium phosphate buffer, pH 5.3
-
Solvent B: Acetonitrile
-
-
Protocol:
-
Sample Preparation: If the reaction was acid-terminated, neutralize the sample. Centrifuge to remove precipitated protein and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the adenine moiety of coenzyme A)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (return to initial conditions)
-
35-45 min: 5% B (equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Pool the collected fractions and lyophilize to obtain the purified product as a solid.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS provides high sensitivity and specificity for the detection and quantification of acyl-CoA compounds. The liquid chromatography separates the target molecule from other components, and the tandem mass spectrometer provides structural information and accurate quantification.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
LC Conditions: Similar to the purification method, but often using a shorter column and faster gradient for higher throughput.
-
MS/MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): The protonated molecular ion of this compound.
-
Product Ion: A characteristic fragment ion is typically observed corresponding to the neutral loss of the 5'-ADP moiety (a loss of 507 Da).[4] Another common fragment corresponds to the pantetheine phosphate moiety.
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, the transition from the precursor ion to a specific product ion is monitored.
-
Applications and Future Perspectives
Currently, the primary application of this compound is as a research tool for studying the camphor metabolic pathway and the enzymes involved. Its use as a cyclic, oxygenated acyl-CoA substrate can aid in investigating enzyme selectivity towards substituted carbocyclic acyl donors and specialized oxidation pathways.[3]
Future research could explore several avenues:
-
Biocatalysis: The enzymes of the camphor pathway, including the synthase that produces the title compound, could be harnessed for the biocatalytic production of novel chemicals.
-
Metabolic Engineering: A deeper understanding of this pathway could enable the engineering of microorganisms for enhanced degradation of terpenes or for the production of valuable chemicals from terpene feedstocks.
-
Drug Discovery: While speculative, the unique cyclopentenoid structure could be a scaffold for the synthesis of novel bioactive compounds.
Conclusion
This compound is a molecule of significant interest due to its central role in the microbial degradation of camphor. While much is known about its biosynthesis and metabolic context, there remains a need for more detailed characterization of its physicochemical properties and the development of specific, optimized protocols for its synthesis and analysis. This guide has aimed to consolidate the current knowledge and provide a framework for future research into this intriguing metabolic intermediate. As our understanding of microbial metabolism continues to grow, so too will our appreciation for the complex and elegant chemistry orchestrated by molecules such as this.
References
- 1. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bipublication.com [bipublication.com]
- 5. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
An In-Depth Technical Guide to the Mechanism of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase (EC 6.2.1.38)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Player in Camphor Degradation
The microbial world presents a vast reservoir of metabolic capabilities, enabling the breakdown of complex natural compounds. A prime example is the degradation of the bicyclic monoterpene (+)-camphor by soil bacteria such as Pseudomonas putida. This metabolic pathway is not only crucial for carbon cycling in the biosphere but also a source of unique enzymatic machinery. Central to this pathway is the enzyme (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38) , a fascinating ligase that prepares a key intermediate for ring cleavage.
This enzyme, first characterized in detail by Ougham, Taylor, and Trudgill in 1983, catalyzes the activation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate, a product of the initial camphor ring cleavage.[1] This activation, through the formation of a high-energy thioester bond with Coenzyme A (CoA), is a critical preparatory step for the subsequent Baeyer-Villiger oxidation and cleavage of the second ring, catalyzed by a specific monooxygenase.[1] Understanding the mechanism of this synthase is pivotal for comprehending the complete catabolism of camphor and for harnessing its potential in biocatalysis and synthetic biology. This guide provides a detailed exploration of its proposed mechanism, its role in the broader metabolic context, and methodologies for its study.
The Enzymatic Reaction: A Two-Step Activation
As an AMP-forming acid-thiol ligase, the enzyme catalyzes the following overall reaction:
[(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate + ATP + CoA ⇌ [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA + AMP + Diphosphate[2][3]
This reaction is energetically driven by the hydrolysis of ATP to AMP and inorganic pyrophosphate (PPi). The enzyme is isolated from Pseudomonas putida and is an inducible component of the camphor degradation pathway, encoded on the CAM plasmid.[1][2]
| Enzyme Property | Description | Reference(s) |
| Systematic Name | [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate:CoA ligase (AMP-forming) | [2][3] |
| EC Number | 6.2.1.38 | [2][3] |
| Source Organism | Pseudomonas putida | [1][2] |
| Metabolic Role | Camphor catabolism | [1][3] |
| Reaction Type | Acid-thiol ligase (Acyl-CoA synthetase) | [2] |
| Cofactors | ATP, Coenzyme A | [2] |
Proposed Catalytic Mechanism: A Tale of Two Half-Reactions
While a definitive crystal structure for (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase is not currently available in the Protein Data Bank, its classification as an AMP-forming acetyl-CoA ligase allows for the proposal of a robust, well-established two-step catalytic mechanism. This mechanism involves the formation of a high-energy acyl-adenylate intermediate.
Step 1: Acyl-Adenylate Intermediate Formation
The reaction initiates with the binding of the carboxylate substrate, [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate, and ATP to the enzyme's active site. The carboxylate oxygen performs a nucleophilic attack on the α-phosphate of ATP. This concerted reaction results in the formation of a mixed anhydride, the [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetyl-adenylate intermediate, and the release of inorganic pyrophosphate (PPi). This first half-reaction effectively "activates" the carboxylate group for subsequent thioesterification.
Step 2: Thioesterification with Coenzyme A
In the second half-reaction, the thiol group of Coenzyme A enters the active site. The highly reactive sulfhydryl group acts as a nucleophile, attacking the carbonyl carbon of the acyl-adenylate intermediate. This attack leads to the collapse of the intermediate, forming the final product, this compound, and releasing AMP. The enzyme is then regenerated and ready for another catalytic cycle.
Figure 1: Proposed two-step mechanism for the synthase.
Context in the Camphor Degradation Pathway
The action of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase is a crucial link between the initial and final stages of camphor breakdown in P. putida. The pathway is initiated by a cytochrome P450-mediated hydroxylation of (+)-camphor, followed by dehydrogenation and a Baeyer-Villiger monooxygenase-catalyzed ring cleavage. This first series of reactions yields (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate. Our enzyme of interest then activates this molecule, preparing it for the next enzymatic step: a second Baeyer-Villiger monooxygenase that acts on the CoA-ester, leading to the cleavage of the five-membered ring.
Figure 2: Role of the synthase in the camphor pathway.
Experimental Protocols: Assay of Enzyme Activity
Characterizing the kinetic properties of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase requires a reliable method to measure its activity. A continuous coupled spectrophotometric assay is a standard and robust method for this class of enzymes. This assay links the production of the acyl-CoA to the reduction of NAD⁺, which can be monitored by the increase in absorbance at 340 nm.
Principle: The formation of the acyl-CoA product is coupled to two auxiliary enzymes: citrate synthase (CS) and malate dehydrogenase (MDH). Citrate synthase uses the newly formed acyl-CoA and oxaloacetate to produce citrate and regenerate free CoA. Malate dehydrogenase then regenerates oxaloacetate by oxidizing L-malate, which is coupled to the reduction of NAD⁺ to NADH. Under conditions where the synthase is the rate-limiting step, the rate of NADH formation is directly proportional to the synthase activity.
Net Reaction Monitored: Substrate + ATP + L-malate + NAD⁺ → Citrate + AMP + PPi + NADH
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock: 100 mM (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate in a suitable solvent (e.g., DMSO or water if soluble), pH adjusted to 8.0.
-
ATP Stock: 100 mM ATP in water, pH adjusted to 7.0.
-
CoA Stock: 20 mM Coenzyme A trilithium salt in water.
-
MgCl₂ Stock: 200 mM MgCl₂ in water.
-
L-Malate Stock: 500 mM L-Malic acid in water, pH adjusted to 8.0.
-
NAD⁺ Stock: 50 mM β-Nicotinamide adenine dinucleotide hydrate in water.
-
Auxiliary Enzymes:
-
Citrate Synthase (CS) from porcine heart, ~100 units/mL suspension.
-
Malate Dehydrogenase (MDH) from porcine heart, ~1000 units/mL suspension.
-
-
Enzyme Sample: Purified or partially purified (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase in a suitable storage buffer.
-
-
Assay Mixture Preparation (for a 1 mL final volume):
-
In a 1.5 mL cuvette, add the following components:
-
700 µL Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
50 µL MgCl₂ (final concentration: 10 mM)
-
20 µL L-Malate (final concentration: 10 mM)
-
20 µL NAD⁺ (final concentration: 1 mM)
-
10 µL ATP (final concentration: 1 mM)
-
10 µL CoA (final concentration: 0.2 mM)
-
5 µL Malate Dehydrogenase (~5 units)
-
5 µL Citrate Synthase (~0.5 units)
-
Variable volume of enzyme sample (e.g., 10-50 µL).
-
Add deionized water to bring the volume to 980 µL.
-
-
-
Assay Execution:
-
Mix the contents of the cuvette by gentle inversion and place it in a spectrophotometer with the temperature controlled at 30°C.
-
Monitor the background rate of absorbance change at 340 nm for 2-3 minutes to account for any substrate-independent NAD⁺ reduction.
-
Initiate the reaction by adding 20 µL of the substrate stock solution, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate (final concentration: 2 mM).
-
Immediately mix and start recording the absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the progress curve.
-
Subtract the background rate (measured before substrate addition) from the initial rate.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (6.22 * Enzyme Volume * light path)
-
Conclusion and Future Perspectives
(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase represents a specialized enzyme tailored for a unique substrate within a fascinating metabolic pathway. While its overarching mechanism aligns with the well-characterized family of AMP-forming CoA ligases, the specific structural determinants of its substrate specificity remain an open area for investigation. Future research, including the determination of its high-resolution crystal structure and detailed kinetic analysis with substrate analogs, would provide invaluable insights. Such knowledge could unlock the potential for engineering this enzyme for applications in bioremediation, the synthesis of novel bioactive compounds, and the diversification of polyketide biosynthesis. This guide serves as a foundational resource for researchers poised to explore the intricacies of this pivotal enzyme.
References
- 1. Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. EC 6.2.1.38 [iubmb.qmul.ac.uk]
Natural occurrence of cyclopentenoid acetyl-CoA derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Cyclopentenoid derivatives, particularly those activated as coenzyme A (CoA) thioesters, represent a critical nexus in lipid metabolism and signaling. While the biological activities of cyclopentenone prostaglandins in mammals and jasmonates in plants are well-documented, the direct natural occurrence and functional roles of their CoA-activated precursors are less broadly understood. These intermediates exist at the intersection of biosynthesis and catabolism, primarily within the peroxisomal β-oxidation pathway that leads to the formation of jasmonic acid in plants. This guide provides a comprehensive overview of the biosynthetic origins of cyclopentenoid acetyl-CoA derivatives, details state-of-the-art methodologies for their extraction and analysis, and discusses their established and prospective roles in biological systems and therapeutic development. We synthesize field-proven insights with established biochemical principles to offer a definitive resource for professionals in lipidomics, natural product chemistry, and drug discovery.
Introduction: The Centrality of Cyclopentenoids in Biology
Cyclopentenoids are a class of organic compounds characterized by a five-membered ring. In nature, they are frequently encountered as cyclopentenones, which possess an α,β-unsaturated ketone moiety. This structural feature renders them electrophilic and capable of acting as potent signaling molecules by forming covalent adducts with cellular nucleophiles, such as cysteine residues in proteins.
Two of the most studied families of cyclopentenone signaling molecules are:
-
Prostaglandins (e.g., PGA₂, PGJ₂) in mammals: These molecules are involved in inflammation, cell cycle control, and apoptosis.
-
Jasmonates (e.g., 12-oxo-phytodienoic acid, OPDA) in plants: They are central regulators of plant defense against herbivores and pathogens, as well as developmental processes.
The biosynthesis of these molecules from fatty acid precursors is a well-established paradigm. However, the activation of these cyclopentenoid carboxylic acids into high-energy thioester intermediates via ligation to coenzyme A (CoA) is a critical, yet often overlooked, aspect of their metabolism. This guide focuses specifically on these cyclopentenoid acetyl-CoA derivatives , exploring their natural occurrence as transient but essential metabolic intermediates.
Biosynthesis: The Peroxisomal Pathway to Jasmonic Acid
The primary context for the natural occurrence of cyclopentenoid CoA derivatives is the biosynthesis of jasmonic acid (JA) from its precursor, OPDA, in plants. This process is a classic example of peroxisomal β-oxidation.
The journey begins in the plastid with the enzymatic conversion of α-linolenic acid into the cyclopentenone OPDA. OPDA is then transported into the peroxisome for the final maturation steps.
The key peroxisomal steps are:
-
CoA Ligation: OPDA is first activated by ligation to coenzyme A. This reaction is catalyzed by a specific CoA ligase, OPDA-CoA ligase (OPCL1). The product, OPDA-CoA , is the primary cyclopentenoid CoA derivative.
-
Reduction: The double bond in the cyclopentenone ring is reduced by an NADPH-dependent reductase, 12-oxophytodienoate reductase 3 (OPR3).
-
β-Oxidation Cycles: The carboxyl side chain of the CoA-activated intermediate is then shortened via three successive cycles of β-oxidation. This process involves the sequential action of acyl-CoA oxidase (ACX), the multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). Each cycle shortens the chain by two carbons, releasing one molecule of acetyl-CoA.
-
Thioesterase Cleavage: The final product, jasmonoyl-CoA, is cleaved by a thioesterase to release the free jasmonic acid.
The intermediates of the β-oxidation cycles—the various chain-shortened acyl-CoA esters—are all technically cyclopentenoid acetyl-CoA derivatives, albeit transient ones. Their low steady-state concentrations make direct detection challenging but essential for a complete understanding of the pathway.
Caption: Peroxisomal activation and metabolism of OPDA.
Methodologies for Detection and Characterization
The analysis of cyclopentenoid CoA derivatives is challenging due to their low abundance, transient nature, and structural similarity to other lipids. A robust analytical workflow is therefore critical.
Experimental Protocol: Extraction and Profiling of Oxylipin-CoA Esters
This protocol provides a generalized workflow for the enrichment and analysis of acyl-CoA esters, including cyclopentenoid derivatives, from plant tissue.
Causality: The choice of methods is dictated by the need to efficiently lyse cells, precipitate proteins while keeping lipids in solution, and separate the highly polar CoA esters from the bulk of other lipids before sensitive mass spectrometry analysis.
Protocol Steps:
-
Tissue Homogenization (Critical Step):
-
Flash-freeze a minimum of 200-500 mg of plant tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Homogenize the powder in 5 volumes of an ice-cold extraction buffer (e.g., 10% trichloroacetic acid, TCA) containing a mixture of internal standards (e.g., ¹³C-labeled acyl-CoAs) to correct for extraction losses. The acidic conditions help precipitate proteins and stabilize the CoA esters.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. The pellet contains precipitated proteins and cell debris.
-
Perform a solid-phase extraction (SPE) on the supernatant. A C18 SPE cartridge is typically used. The acyl-CoA esters will be retained on the column while highly polar contaminants are washed away.
-
-
Elution and Sample Concentration:
-
Wash the SPE cartridge with a low-organic solvent (e.g., 2% methanol in water) to remove salts.
-
Elute the acyl-CoA esters with a high-organic solvent (e.g., 80% methanol or acetonitrile containing 0.1% formic acid).
-
Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
A slow gradient is essential for separating isomeric forms.
-
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transitions for each target molecule (e.g., the transition from the protonated molecule [M+H]⁺ to the characteristic CoA fragment ion).
-
Identification: For untargeted analysis, use high-resolution mass spectrometry to obtain accurate mass measurements and fragmentation spectra for structural confirmation.
-
-
Caption: Workflow for cyclopentenoid-CoA analysis.
Data Presentation: Analytical Techniques
The table below summarizes the primary techniques used in the analysis of these derivatives.
| Technique | Primary Use | Sensitivity | Throughput | Key Advantage |
| LC-MS/MS | Quantification & Identification | High (fmol-pmol) | Medium | Excellent specificity and sensitivity for complex mixtures. |
| GC-MS | Quantification (after derivatization) | High | High | High chromatographic resolution, but requires hydrolysis and derivatization. |
| High-Res MS (e.g., Q-TOF) | Structural Elucidation | Medium-High | Low | Provides accurate mass for formula determination and fragmentation for structure. |
| NMR Spectroscopy | Definitive Structure Confirmation | Low | Very Low | Unambiguously determines chemical structure but requires pure, concentrated samples. |
Biological Significance and Therapeutic Outlook
The significance of cyclopentenoid acetyl-CoA derivatives lies in their role as committed intermediates in jasmonate biosynthesis. The flux through this pathway is tightly regulated in response to environmental stresses like wounding and pathogen attack.
-
Metabolic Channeling: The activation of OPDA to OPDA-CoA channels the molecule into the peroxisomal β-oxidation pathway, preventing its release and ensuring efficient conversion to the active hormone, jasmonic acid. The CoA thioester is a high-energy intermediate that drives the subsequent enzymatic reactions forward.
-
Potential for Direct Signaling: While jasmonic acid and its amino acid conjugate, JA-Isoleucine, are the best-characterized signaling molecules of this pathway, the possibility that CoA-activated intermediates themselves possess unique biological activities cannot be discounted. In other metabolic pathways, acyl-CoAs are known to act as allosteric regulators of enzymes.
-
Therapeutic Potential: The electrophilic nature of the cyclopentenone ring is a feature of significant interest in drug development. Molecules that can covalently modify specific protein targets, such as transcription factors (e.g., NF-κB) or enzymes, have vast therapeutic potential, particularly as anti-inflammatory and anti-cancer agents. While OPDA and other free cyclopentenones have been the focus of this research, their CoA derivatives represent a novel chemical space. The CoA moiety could be explored as a targeting group to deliver the reactive cyclopentenone warhead to enzymes that recognize CoA substrates.
Conclusion and Future Directions
Cyclopentenoid acetyl-CoA derivatives, exemplified by OPDA-CoA and its downstream metabolites, are naturally occurring but transient intermediates central to the biosynthesis of jasmonates in plants. Their existence is a clear demonstration of the principle of substrate activation via thioesterification within a core metabolic pathway. While their primary established role is that of a metabolic intermediate, the full scope of their biological function remains an active area of investigation.
Future research should focus on:
-
Developing more sensitive analytical methods to accurately measure the in vivo concentrations and flux of these CoA derivatives under different physiological conditions.
-
Investigating potential direct signaling roles for these molecules, separate from their function as precursors to jasmonic acid.
-
Synthesizing stable analogs of cyclopentenoid-CoAs to probe their interactions with protein targets and explore their potential as novel therapeutic agents.
By bridging the gap between classical lipid biochemistry and modern analytical chemistry, a deeper understanding of these fascinating molecules will undoubtedly unlock new insights into cellular regulation and offer new avenues for therapeutic intervention.
Preliminary Investigation of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA Intermediates
An In-Depth Technical Guide for Researchers
Abstract
The chiral cyclopentenone ring is a valuable structural motif present in numerous bioactive natural products, including prostaglandins and prostanoids.[1][2] Its unique chemical reactivity makes it a powerful synthon in asymmetric synthesis.[1][3] This guide focuses on a specific, biologically significant derivative, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, an intermediate in the camphor degradation pathway of Pseudomonas putida.[4] The investigation of such acyl-CoA thioesters and their metabolic intermediates is critical for understanding microbial metabolic pathways and for applications in synthetic biology and drug development. However, their low abundance and chemical lability present significant analytical challenges. This document provides a comprehensive framework for the synthesis, extraction, and analysis of this compound and its related intermediates, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Target Thioester and its Precursors
The preliminary investigation of any metabolic intermediate begins with its reliable synthesis. This section details a multi-step strategy, combining enzymatic and chemical methods, to generate the target molecule, this compound.
The Chiral Core: Enantioselective Synthesis of (1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enecarboxylic acid
The synthesis of the chiral cyclopentenone core is the foundational step. While numerous methods exist for cyclopentenone synthesis, such as the Nazarov cyclization and Pauson-Khand reaction, achieving the required high enantiopurity for the (1R) stereocenter often necessitates a biocatalytic approach.[3][5]
Expert Insight: Enzymatic resolution is frequently the most efficient method for obtaining single-enantiomer chiral molecules. Lipases, in particular, are highly effective for resolving racemic mixtures of cyclopentenone precursors through enantioselective acylation, offering high yields and enantiopurities exceeding 98% ee under mild, environmentally friendly conditions.[1] This approach is self-validating; the high specificity of the enzyme ensures the correct stereochemistry, which can be confirmed via chiral chromatography.
Conceptual Workflow: Enzymatic Resolution
Caption: Workflow for obtaining the chiral precursor via enzymatic resolution.
Enzymatic Ligation to Coenzyme A
The final step in synthesizing the target molecule is the ATP-dependent ligation of the acetate precursor to Coenzyme A. This reaction is catalyzed by a specific enzyme identified in Pseudomonas putida.
-
Reaction: [(1R)-...]-acetate + ATP + CoA ⇌ [(1R)-...]-acetyl-CoA + AMP + Diphosphate
Experimental Protocol: In Vitro Enzymatic Synthesis
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice. The use of a buffered solution at physiological pH is critical for enzyme stability and activity.
Component Stock Concentration Volume (µL) Final Concentration HEPES Buffer (pH 7.5) 1 M 50 50 mM ATP 100 mM 10 1 mM MgCl₂ 1 M 10 10 mM Coenzyme A (Li salt) 10 mM 50 0.5 mM [(1R)-...]-acetate 10 mM 100 1 mM Purified Enzyme 1 mg/mL 20 20 µg/mL Nuclease-free H₂O - 750 - | Total Volume | | 1000 | |
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C for enzymes from mesophilic organisms like P. putida) for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid, such as 100 µL of 10% trichloroacetic acid (TCA). This denatures the enzyme and precipitates proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. The supernatant, containing the newly synthesized acyl-CoA, can then be directly analyzed or further purified.
Part 2: Analytical Methodologies for Acyl-CoA Intermediates
The analysis of acyl-CoA species is notoriously challenging due to their presence in nanomolar concentrations within complex biological matrices.[7] A robust analytical workflow is therefore essential.
Sample Preparation: Extraction from a Biological Matrix
Effective extraction is paramount to remove interfering substances and concentrate the analytes. The choice of method depends on the sample matrix and the chain length of the acyl-CoA.
Expert Insight: For short- to medium-chain acyl-CoAs, a method involving protein precipitation followed by solid-phase extraction (SPE) provides excellent recovery and sample cleanup.[8] While older methods used harsh acids, milder deproteinizing agents followed by SPE are now preferred to minimize degradation of the target analytes.[8] The inclusion of an internal standard during the initial extraction step is a self-validating measure, allowing for the correction of analyte loss during sample preparation and ensuring quantitative accuracy.
Extraction Workflow for Acyl-CoA Analysis
Caption: A standard workflow for the extraction of acyl-CoA intermediates.
LC-MS/MS: The Gold Standard for Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for acyl-CoA analysis, offering unparalleled sensitivity and specificity.[9][10]
-
Chromatography: Reversed-phase HPLC using a C18 column is most common. A gradient elution with a buffered mobile phase (e.g., ammonium acetate in water and acetonitrile) is used to resolve different acyl-CoA species.[7][11]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. The power of MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented, and a characteristic daughter ion is monitored. This provides two levels of specificity.
Expert Insight: All CoA thioesters share a common chemical moiety and thus exhibit a characteristic fragmentation pattern in MS/MS. The cleavage of the 3'-phosphate-adenosine-5'-diphosphate bond results in a common daughter ion of m/z 428 or a neutral loss of 507 amu.[8] This predictable fragmentation is a powerful tool for identifying novel or unknown acyl-CoA species in a complex sample. By searching for precursors that yield this specific fragment, one can screen for all potential acyl-CoA intermediates in a metabolomics experiment.
Table 1: Key Mass Transitions for Target Analyte
| Compound | Parent Ion (M+H)⁺ | Daughter Ion | Description |
|---|---|---|---|
| [(1R)-...]-acetyl-CoA | Calculated m/z | m/z 428.0 | Common CoA fragment |
| [(1R)-...]-acetyl-CoA | Calculated m/z | Calculated m/z - 507 | Fragment corresponding to the acyl group |
| Coenzyme A (Free) | m/z 768.1 | m/z 428.0 | Precursor |
| Acetyl-CoA | m/z 810.1 | m/z 428.0 | Potential related intermediate |
Part 3: Elucidating Metabolic Fate
Once methods for synthesis and detection are established, the next step is to investigate the metabolic fate of the intermediate within a biological system.
Metabolic Context: The Role of Acetyl-CoA
Acetyl-CoA is a central node in metabolism, linking catabolic processes like glycolysis and fatty acid oxidation to anabolic pathways and the TCA cycle.[12][13] In P. putida, this compound is an intermediate in a specific degradative pathway. Understanding its downstream fate requires tracing its conversion to subsequent products.
Conceptual Diagram: Tracing Metabolic Fate
Caption: Using stable isotope labeling to trace downstream intermediates.
Experimental Approach: Stable Isotope Tracing
Stable isotope labeling is the most powerful technique for pathway elucidation.
-
Introduce Labeled Substrate: Grow Pseudomonas putida in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-camphor).
-
Time-Course Sampling: Collect cell samples at various time points after introducing the label.
-
Extraction and Analysis: Perform the acyl-CoA extraction protocol described in Part 2.
-
LC-MS/MS Data Analysis: Analyze the samples by LC-MS/MS. Instead of just monitoring the masses of known compounds, screen the data for the predicted masses of labeled intermediates. The incorporation of ¹³C atoms will result in a predictable mass shift for the target molecule and all of its downstream products.
-
Pathway Reconstruction: By identifying which labeled compounds appear over time, the sequence of the metabolic pathway can be reconstructed.
This approach provides a dynamic and unambiguous view of the metabolic flux through the pathway, turning a static list of potential intermediates into a validated, functional map.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. Cyclopentenone synthesis [organic-chemistry.org]
- 6. alchetron.com [alchetron.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acetyl-CoA biosynthesis III (from citrate) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: Understanding the Role of Acetyl-CoA Derivatives in Secondary Metabolite Biosynthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Acetyl-CoA, The Central Currency of Carbon Metabolism
Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal hub in cellular metabolism, bridging the catabolism of carbohydrates, fatty acids, and amino acids with a vast array of anabolic pathways.[1] While its role in primary metabolism, primarily as the fuel for the tricarboxylic acid (TCA) cycle, is fundamental, its function as a critical precursor for a staggering diversity of secondary metabolites is of profound interest to drug discovery and biotechnology.[2][3][4] These secondary metabolites, including polyketides, isoprenoids, and complex fatty acids, are not essential for the organism's basic survival but provide evolutionary advantages and are the source of numerous pharmaceuticals, from antibiotics to anticancer agents.[4][5]
This guide provides a technical exploration of the biosynthetic pathways that diverge from acetyl-CoA to create these valuable compounds. We will delve into the core enzymatic machinery, the logic of pathway regulation, and the modern experimental workflows used to investigate and engineer these complex metabolic networks.
Caption: The central role of Acetyl-CoA in cellular metabolism.
Part 1: The Acetate Pathway: Biosynthesis of Fatty Acids and Polyketides
The synthesis of both fatty acids and polyketides begins with the same critical activation step: the carboxylation of acetyl-CoA to form malonyl-CoA.[6][7] This reaction, catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC), is the committed step for these pathways and a major point of metabolic regulation.[7][8] Malonyl-CoA serves as the primary two-carbon "extender unit" for chain elongation.[9]
The divergence between fatty acid and polyketide synthesis lies in the subsequent iterative processing of the growing acyl chain, a process managed by large, multi-domain enzymes known as Fatty Acid Synthases (FAS) and Polyketide Synthases (PKS).[10][11][12]
-
Fatty Acid Synthesis: In fatty acid synthesis, after each condensation of a malonyl-CoA extender unit, the resulting β-keto group is completely reduced, dehydrated, and reduced again to form a saturated acyl chain.[10][13] This four-step cycle (condensation, reduction, dehydration, reduction) is repeated, adding two carbons in each iteration, to produce primarily straight-chain fatty acids.
-
Polyketide Synthesis: PKSs, in contrast, exhibit programmed control over the reductive cycle.[12] After a condensation step, the β-keto group may be left unmodified, reduced to a hydroxyl, or reduced and dehydrated to a double bond.[11] This selective processing at each extension step generates the immense structural diversity characteristic of polyketides, which includes many antibiotics (e.g., erythromycin) and cholesterol-lowering agents (e.g., lovastatin).[12]
The core chemistry is carried out on an Acyl Carrier Protein (ACP) domain, which shuttles the growing chain between the various catalytic domains of the synthase.[14]
Caption: Divergent pathways of Fatty Acid and Polyketide synthesis.
Regulatory Logic: Controlling the Flux into the Acetate Pathway
Given its energetic cost and commitment to biosynthesis, the activity of Acetyl-CoA Carboxylase (ACC) is tightly regulated through multiple mechanisms to match the cell's metabolic state.[6][15]
-
Allosteric Regulation: ACC is allosterically activated by citrate.[15] High levels of citrate signal an abundance of acetyl-CoA from the TCA cycle, indicating that energy and carbon are plentiful and can be diverted to storage (fatty acids) or secondary metabolism. Conversely, long-chain fatty acyl-CoAs, the end products of the pathway, provide feedback inhibition.[15]
-
Covalent Modification: In mammals, ACC is regulated by phosphorylation. The AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates and inactivates ACC when energy levels (AMP:ATP ratio) are low.[7][16] Conversely, insulin signaling can lead to dephosphorylation and activation of ACC.[6][15]
| Regulator | Effect on ACC Activity | Metabolic Signal | Reference(s) |
| Citrate | Activation | High energy charge, carbon surplus | [15] |
| Long-chain Acyl-CoAs | Inhibition | Product feedback, lipid surplus | [15] |
| AMP (via AMPK) | Inhibition (Phosphorylation) | Low energy charge | [7][16] |
| Insulin | Activation (Dephosphorylation) | High glucose, anabolic state | [6][15] |
Part 2: The Mevalonate Pathway: Gateway to Isoprenoids and Steroids
Isoprenoids (also called terpenoids) represent the largest and most diverse class of natural products, with over 30,000 known compounds.[17] They are all synthesized from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[18][19] In eukaryotes and archaea, the primary route to these precursors is the mevalonate (MVA) pathway, which begins with acetyl-CoA.[17][20]
The MVA pathway starts with the sequential condensation of three molecules of acetyl-CoA.[19][21]
-
Thiolase condenses two acetyl-CoA molecules to form acetoacetyl-CoA.[22]
-
HMG-CoA Synthase adds a third acetyl-CoA to create 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA).[22][23]
-
HMG-CoA Reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is the irreversible, rate-limiting step of the pathway and is famously the target of statin drugs used to lower cholesterol.[17][24]
Mevalonate is then phosphorylated twice and decarboxylated to yield IPP, which can be isomerized to DMAPP.[17][19] These C5 units are the universal precursors for all isoprenoids, from simple monoterpenes (C10) to complex triterpenes and steroids (C30).[18][25]
It is important to note that many bacteria and plant plastids use an alternative route, the methylerythritol phosphate (MEP) pathway, which starts from pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.[17][24]
Caption: The Mevalonate (MVA) pathway for isoprenoid biosynthesis.
Part 3: Methodologies for Investigating Acetyl-CoA Metabolism
Studying the flux and regulation of acetyl-CoA-derived pathways requires a multi-faceted approach combining advanced analytical chemistry and metabolic engineering techniques.
Workflow 1: Quantification of Acetyl-CoA and its Derivatives by LC-MS/MS
Accurate quantification of low-abundance and labile thioesters like acetyl-CoA is challenging.[26][27] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[28][29][30]
Causality Behind the Protocol: The primary challenges are the rapid turnover of CoA thioesters and their instability. Therefore, the protocol must begin with an instantaneous quenching of all enzymatic activity, typically using cryogenic temperatures (e.g., liquid nitrogen), followed by an extraction that preserves the thioester bond, often an acidic organic solvent mixture.[31]
Step-by-Step Methodology:
-
Metabolism Quenching: Flash-freeze cell culture or tissue sample in liquid nitrogen to halt all enzymatic activity instantly.
-
Extraction: Extract the frozen sample with a cold (-20°C to -80°C) solution of acetonitrile/methanol/water (e.g., 2:2:1 v/v/v) containing a weak acid like acetic acid (e.g., 0.1 M) to maintain a low pH and stabilize the thioesters.[30][31]
-
Homogenization & Clarification: Vigorously vortex or sonicate the sample in the extraction buffer. Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.[31]
-
LC Separation: Inject the supernatant onto a reverse-phase C18 HPLC column.[32] Use a gradient elution with mobile phases consisting of an aqueous buffer with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylbutylammonium acetate) and an organic solvent like methanol or acetonitrile.
-
MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each target acyl-CoA. For acetyl-CoA, a common transition is m/z 810.1 → 303.1.
-
Quantification: Create a standard curve using authentic standards of acetyl-CoA, malonyl-CoA, and other relevant derivatives. For absolute quantification, spike the sample with a stable isotope-labeled internal standard (e.g., [¹³C₂]-acetyl-CoA) prior to extraction.[29]
Workflow 2: Metabolic Flux Analysis using Stable Isotope Labeling
To understand the dynamic flow of carbon through these pathways, stable isotope tracing is an indispensable tool.[33][34] This technique allows researchers to determine the contribution of different carbon sources to the acetyl-CoA pool and its downstream products.
Causality Behind the Protocol: By supplying a substrate labeled with a heavy isotope (e.g., ¹³C-glucose), we can trace the path of the labeled carbons as they are incorporated into downstream metabolites. The pattern of mass isotopomer distribution (MID) in acetyl-CoA, fatty acids, or isoprenoids, as measured by mass spectrometry, reveals the relative activity of the biosynthetic pathways.[33][35]
Caption: Experimental workflow for ¹³C-based metabolic flux analysis.
Step-by-Step Methodology:
-
Experimental Design: Grow the biological system (e.g., microbial culture, plant tissue) to a steady metabolic state.
-
Labeling: Replace the standard medium with a medium containing a known concentration of an isotope-labeled substrate, such as [U-¹³C]-glucose or [1,2-¹³C]-acetate.[29] The choice of tracer depends on the specific pathway being interrogated.
-
Time-Course Sampling: Collect samples at various time points after introducing the label to capture the dynamics of label incorporation.
-
Sample Processing: Quench and extract metabolites as described in Workflow 1. For fatty acids, a hydrolysis (saponification) step followed by derivatization (e.g., to FAMEs - fatty acid methyl esters) is typically required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Measure the fractional abundance of all mass isotopomers for key metabolites (e.g., acetyl-CoA, mevalonate, palmitate).
-
Flux Calculation: Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model, which allows for the calculation of intracellular reaction rates (fluxes).[36]
Conclusion: Engineering and Exploiting Acetyl-CoA's Potential
A thorough understanding of the pathways branching from acetyl-CoA is fundamental for the rational engineering of microorganisms and plants to overproduce valuable secondary metabolites.[2][37][38] Strategies often focus on increasing the intracellular supply of acetyl-CoA by overexpressing key enzymes like pyruvate dehydrogenase or deleting competing pathways that consume it.[2][3] Furthermore, detailed knowledge of regulatory nodes, such as ACC and HMGR, allows for targeted interventions to deregulate these pathways and channel carbon flux toward a desired product.[3] As analytical techniques become more sensitive and metabolic models more sophisticated, our ability to probe and manipulate these intricate networks will continue to advance, unlocking new opportunities in drug development, biofuel production, and biomaterials.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux [ouci.dntb.gov.ua]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sips.org.in [sips.org.in]
- 10. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The type I fatty acid and polyketide synthases: a tale of two megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyketide - Wikipedia [en.wikipedia.org]
- 13. aocs.org [aocs.org]
- 14. Acyltransferases as Tools for Polyketide Synthase Engineering [mdpi.com]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 18. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Decoding Isoprenoid Biosynthesis: Mevalonate, MEP Pathways, and Terpenoid Classification [preachbio.com]
- 24. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Current approaches toward production of secondary plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 29. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. nva.sikt.no [nva.sikt.no]
- 34. Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites – Molecular Metabolism [molecularmetabolism.com]
- 35. How Pyruvate-to-Acetyl-CoA Conversion Regulates TCA Cycle Flux - Creative Proteomics [metabolomics.creative-proteomics.com]
- 36. mdpi.com [mdpi.com]
- 37. Engineering a Novel Acetyl-CoA Pathway for Efficient Biosynthesis of Acetyl-CoA-Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Metabolic engineering for efficient supply of acetyl-CoA from different carbon sources in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Basic research on the enzymatic formation of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
An In-Depth Technical Guide to the Enzymatic Formation of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
This guide provides a comprehensive overview of the enzymatic machinery, catalytic mechanism, and core experimental methodologies for studying the formation of this compound. It is designed for researchers, scientists, and drug development professionals engaged in biocatalysis, natural product biosynthesis, and metabolic engineering.
Introduction: Contextualizing a Key Metabolic Intermediate
In the vast landscape of microbial metabolism, the degradation of complex natural products like monoterpenes is a rich source of unique enzymatic catalysts. The target molecule of this guide, this compound, is a critical activated intermediate in the camphor degradation pathway of soil bacteria such as Pseudomonas putida[1]. Camphor, a bicyclic monoterpene, is a challenging substrate, and its metabolic pathway involves a series of fascinating enzymatic transformations.
The conversion of the precursor acid, [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate, into its coenzyme A (CoA) thioester is a pivotal activation step. Thioesters, particularly acetyl-CoA and its derivatives, are central hubs in metabolism, serving as activated acyl carriers for the Krebs cycle, fatty acid biosynthesis, and the synthesis of a vast array of polyketides and other secondary metabolites[2][3]. Understanding the enzyme that catalyzes this specific activation provides a window into the broader field of non-head-to-tail terpene metabolism and offers a powerful biocatalyst for potential applications in synthetic biology[4][5][6].
The Catalyst: this compound Synthase
The enzymatic formation of the target molecule is catalyzed by a single enzyme with the systematic name [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate:CoA ligase (AMP-forming) , assigned the Enzyme Commission (EC) number 6.2.1.38 [1]. For brevity, we will refer to it as Camphor-Associated Acyl-CoA Ligase (CAAL).
CAAL belongs to the ubiquitous family of acyl-CoA synthetases (ACS) or ligases, which are members of the vast adenylate-forming enzyme superfamily[2][7][8]. These enzymes are crucial for activating carboxylic acids, a thermodynamically unfavorable process, by coupling the reaction to the hydrolysis of ATP[2].
The overall reaction catalyzed by CAAL is: [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate + ATP + CoA ⇌ this compound + AMP + Diphosphate
The Catalytic Mechanism: A Conserved Two-Step Process
As a member of the adenylate-forming superfamily, CAAL operates via a conserved two-step catalytic mechanism that involves the formation of a high-energy acyl-adenylate intermediate. This mechanism is shared by enzymes like acetyl-CoA synthetase and even firefly luciferase[8].
Step 1: Acyl-Adenylate Formation (Adenylation) The carboxylic acid substrate binds to the active site. The carboxylate oxygen attacks the α-phosphate of ATP, leading to the formation of a mixed anhydride, [(1R)-...-enyl]acetyl-adenylate, and the release of inorganic pyrophosphate (PPi). This step is the primary energy investment. The subsequent hydrolysis of PPi into two molecules of inorganic phosphate by ubiquitous pyrophosphatases in the cell renders this step effectively irreversible, driving the reaction forward.
Step 2: Thioester Formation (Thiolysis) The second substrate, Coenzyme A, enters the active site. The thiol group of CoA's phosphopantetheine arm performs a nucleophilic attack on the carbonyl carbon of the acyl-adenylate intermediate. This results in the formation of the final product, [(1R)-...-enyl]acetyl-CoA, and the release of AMP.
Core Experimental Workflow: From Gene to Function
Investigating CAAL requires a systematic workflow encompassing enzyme production, activity measurement, and product verification. The following protocols provide a robust framework for this research.
Workflow Overview
Protocol 1: Recombinant Expression and Purification of CAAL
Rationale: To study an enzyme in isolation, it must be separated from all other cellular components. Heterologous expression in E. coli is a rapid and cost-effective method, and an affinity tag (like a polyhistidine-tag) allows for highly specific, single-step purification.
Step-by-Step Methodology:
-
Gene Synthesis and Cloning: Synthesize the gene encoding CAAL (from P. putida), codon-optimized for E. coli. Clone this gene into an expression vector (e.g., pET-28a) that appends an N-terminal His6-tag.
-
Transformation: Transform the resulting plasmid into a suitable expression host, such as E. coli BL21(DE3).
-
Culture Growth: Grow a 1 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Incubate overnight (16-18 hours) with shaking. Causality Note: Lowering the temperature post-induction often improves the yield of soluble, correctly folded protein.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble His-tagged CAAL.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Load the clarified lysate. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified CAAL using Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Verification and Storage: Verify protein purity and size using SDS-PAGE. Determine protein concentration (e.g., Bradford assay). For storage, buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: HPLC-Based Enzyme Activity Assay
Rationale: A direct and unambiguous method to measure enzyme activity is to quantify the formation of the product over time. High-Performance Liquid Chromatography (HPLC) can separate the substrate (acid) from the product (CoA thioester), allowing for direct quantification.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM MgCl2 (Causality Note: Divalent cations like Mg2+ are essential cofactors for adenylate-forming enzymes, coordinating the ATP phosphates[9]).
-
2 mM ATP
-
0.5 mM Coenzyme A
-
1 mM [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate
-
5 µg purified CAAL enzyme
-
-
Controls: Prepare three essential control reactions:
-
Negative Control 1 (No Enzyme): Replace the enzyme solution with storage buffer to check for non-enzymatic reaction.
-
Negative Control 2 (No ATP): Omit ATP to confirm the reaction is energy-dependent.
-
Negative Control 3 (No CoA): Omit CoA to check for the accumulation of the acyl-adenylate intermediate.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile or 10% trichloroacetic acid. This denatures the enzyme and precipitates it.
-
Sample Preparation: Centrifuge the quenched reaction at high speed for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Buffer A (Water + 0.1% Trifluoroacetic Acid) and Buffer B (Acetonitrile + 0.1% Trifluoroacetic Acid).
-
Detection: Monitor absorbance at 260 nm (for CoA/AMP) and a lower wavelength (e.g., 210 nm) for the cyclopentenyl moiety.
-
Quantification: The product, [(1R)-...-enyl]acetyl-CoA, will have a distinct retention time from the substrate acid. Calculate the amount of product formed by integrating the peak area and comparing it to a standard curve of a chemically synthesized or purified standard.
-
Data Presentation and Kinetic Analysis
To understand the enzyme's efficiency, it is crucial to determine its kinetic parameters. This is achieved by running the activity assay while systematically varying the concentration of one substrate and keeping the others at saturating concentrations.
Table 1: Example Michaelis-Menten Kinetic Data for CAAL
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| [(1R)-...-enyl]acetate | 150 ± 15 | 5.2 ± 0.3 | 3.5 x 10⁴ |
| ATP | 250 ± 20 | 5.4 ± 0.4 | 2.2 x 10⁴ |
| Coenzyme A | 80 ± 10 | 5.1 ± 0.2 | 6.4 x 10⁴ |
Data are hypothetical and presented for illustrative purposes. Real data should be derived from non-linear regression analysis of initial velocity plots.
Interpretation:
-
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the enzyme's affinity for that substrate. A lower K_m suggests a higher affinity.
-
k_cat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is fully saturated. It is a measure of the maximum catalytic speed.
-
k_cat/K_m (Catalytic Efficiency): This ratio is the most important measure of an enzyme's overall efficiency, accounting for both substrate binding and catalytic turnover.
Conclusion and Future Outlook
The enzyme this compound synthase (CAAL) is a highly specific catalyst from the camphor degradation pathway of P. putida. Its function is to perform a critical substrate activation step via a conserved two-step adenylation-thiolysis mechanism, characteristic of the acyl-CoA ligase family. The experimental workflows detailed in this guide provide a clear path to its recombinant production, purification, and detailed functional characterization.
The insights gained from studying CAAL are twofold. Fundamentally, they deepen our understanding of microbial terpene metabolism. From an applied perspective, CAAL represents a valuable tool for biocatalysis. Its ability to recognize a complex, chiral cyclopentenyl substrate and ligate it to Coenzyme A could be harnessed in engineered metabolic pathways for the production of novel pharmaceuticals, agrochemicals, or specialty chemicals derived from terpene scaffolds[10][11]. Future work may focus on protein engineering to alter its substrate specificity, creating a suite of catalysts for the activation of diverse carboxylic acids.
References
- 1. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. InterPro [ebi.ac.uk]
- 8. Characterization of the acyl substrate binding pocket of acetyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Bacterial Diterpene Cyclases that Synthesize the Cembrane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA for In Vitro Enzymatic Assays
Introduction
[(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA is a key metabolic intermediate in the degradation pathway of (+)-camphor by soil bacteria such as Pseudomonas putida.[1][2][3] The study of this pathway is of significant interest for understanding microbial metabolism of terpenoids and for the discovery of novel biocatalysts for applications in synthetic biology and green chemistry. The synthesis of this compound is essential for the in vitro characterization of the enzymes involved in this pathway, such as [(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase] and the subsequent 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA 1,2-monooxygenase.
This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound. We present a chemoenzymatic approach, beginning with the chemical synthesis of the precursor acid, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid, from (+)-camphor. This is followed by the enzymatic ligation of the acid to Coenzyme A, catalyzed by a recombinantly expressed and purified [(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase]. Finally, we describe a protocol for an in vitro assay utilizing the synthesized acyl-CoA ester as a substrate for a downstream enzyme in the camphor degradation pathway.
Part 1: Synthesis of the Precursor Acid: [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid
The synthesis of the precursor acid involves a multi-step chemical conversion from the readily available starting material, (+)-camphor. The overall synthetic scheme is outlined below. The key steps involve bromination, reduction, esterification, hydrolysis, and oxidation.
Figure 1: Chemical synthesis workflow for [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid from (+)-camphor.
Protocol 1.1: Synthesis of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid
Materials:
-
(+)-Camphor
-
Bromine
-
Glacial Acetic Acid
-
Chlorosulfonic Acid
-
Zinc dust
-
Potassium Acetate (KOAc)
-
Potassium Hydroxide (KOH)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of (+)-α-Bromocamphor: Dissolve (+)-camphor in glacial acetic acid. Slowly add bromine while stirring at 80°C. Continue stirring for 6 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain (+)-α-bromocamphor.
-
Synthesis of (+)-α,π-Dibromocamphor: Dissolve (+)-α-bromocamphor in a suitable solvent and add chlorosulfonic acid. Add bromine dropwise at room temperature and stir for 2 hours. Carefully quench the reaction with ice water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Synthesis of (+)-π-Bromocamphor: Dissolve (+)-α,π-dibromocamphor in glacial acetic acid and cool in an ice bath. Add zinc dust portion-wise while stirring. Stir for 3 hours at low temperature. Filter the reaction mixture and dilute the filtrate with water. Extract the product with diethyl ether, wash with saturated sodium bicarbonate and brine, dry, and concentrate. Purify by column chromatography.
-
Synthesis of (+)-π-Hydroxycamphor via Esterification and Hydrolysis: Reflux a mixture of (+)-π-bromocamphor and potassium acetate in glacial acetic acid for 30 hours. After cooling, remove the solvent under reduced pressure. Add a solution of potassium hydroxide in water and reflux for 2.5 hours. Cool the mixture, acidify with HCl, and extract with diethyl ether. Wash, dry, and concentrate the organic phase. Purify the resulting (+)-π-hydroxycamphor by column chromatography.
-
Oxidation to [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid: Dissolve (+)-π-hydroxycamphor in dichloromethane. Add pyridinium chlorochromate (PCC) and stir at room temperature for 2 hours under a nitrogen atmosphere. Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the final product, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid.[4]
Characterization: The structure and purity of the synthesized acid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| (+)-α-Bromocamphor | C₁₀H₁₅BrO | 231.13 | ~85 |
| (+)-α,π-Dibromocamphor | C₁₀H₁₄Br₂O | 310.03 | ~80 |
| (+)-π-Bromocamphor | C₁₀H₁₅BrO | 231.13 | ~65 |
| (+)-π-Hydroxycamphor | C₁₀H₁₆O₂ | 168.23 | ~78 |
| [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid | C₁₀H₁₄O₃ | 182.22 | ~95 |
Table 1: Summary of intermediates and final product in the synthesis of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetic acid.
Part 2: Enzymatic Synthesis of this compound
The enzymatic synthesis of the target acetyl-CoA is achieved using the enzyme [(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase] (EC 6.2.1.38), which is encoded by the camF gene in Pseudomonas putida.[2][3] This enzyme will be expressed recombinantly in E. coli and purified before use in the synthesis reaction.
References
- 1. Purification and characterization of a cam repressor (CamR) for the cytochrome P-450cam hydroxylase operon on the Pseudomonas putida CAM plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. ENZYME - 6.2.1.38 (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase [enzyme.expasy.org]
- 4. finechemicals.com.cn [finechemicals.com.cn]
Protocol for the Expression of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase
Introduction
(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, also known as 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase, is a key enzyme in the camphor degradation pathway of the soil bacterium Pseudomonas putida.[1][2] This enzyme catalyzes the ATP-dependent ligation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate and coenzyme A (CoA) to form the corresponding acyl-CoA thioester, a critical step in the catabolism of this bicyclic monoterpene.[2] The genes encoding this and other enzymes of the camphor degradation pathway are located on the large, transmissible CAM plasmid.[3][4] Specifically, the synthase is designated as the 'F' gene product in the camphor (cam) gene cluster.[1] More recent genomic analysis has provided the complete sequence of this operon, offering a detailed blueprint for the heterologous expression of its constituent enzymes.[5]
The ability to recombinantly produce (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase is of significant interest to researchers in biocatalysis, metabolic engineering, and drug development. This enzyme is a valuable tool for the chemoenzymatic synthesis of complex molecules and for the development of novel biosynthetic pathways. This application note provides a comprehensive, step-by-step protocol for the successful expression of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase in Escherichia coli, a widely used and robust host for recombinant protein production. The protocol covers gene synthesis and codon optimization, vector selection, expression in a suitable E. coli strain, and subsequent purification of the active enzyme.
Pre-Expression Considerations
Gene Synthesis and Codon Optimization
The native gene sequence from Pseudomonas putida may not be efficiently expressed in E. coli due to differences in codon usage bias. To ensure high-level expression, it is imperative to perform codon optimization of the coding sequence for the target synthase to match the codon preferences of E. coli. This process involves redesigning the gene sequence to use codons that are frequently used in highly expressed E. coli genes, which can significantly enhance translational efficiency and protein yield. Several commercial gene synthesis services offer codon optimization algorithms. When ordering the synthetic gene, it is also advisable to include flanking restriction sites compatible with the chosen expression vector to facilitate seamless cloning.
Expression Vector and Host Strain Selection
The choice of expression vector and host strain is critical for successful recombinant protein production. For the expression of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, we recommend the following:
-
Expression Vector: A pET-based vector, such as pET-28a(+), is an excellent choice. These vectors utilize the strong T7 promoter, which drives high-level transcription of the target gene in the presence of T7 RNA polymerase. The pET-28a(+) vector also provides an N-terminal hexahistidine (6xHis) tag, which greatly simplifies protein purification via immobilized metal affinity chromatography (IMAC).
-
Host Strain: The E. coli strain BL21(DE3) is the preferred host for pET-based expression. This strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. Expression of T7 RNA polymerase, and consequently the target gene, is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
The overall workflow for gene synthesis, cloning, and expression is depicted in the following diagram:
Caption: Workflow for gene synthesis, cloning, and expression.
Detailed Protocol for Expression
This protocol outlines the steps for expressing (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase in E. coli BL21(DE3).
Materials
-
LB Broth and LB Agar
-
Kanamycin (50 mg/mL stock)
-
E. coli BL21(DE3) competent cells
-
pET-28a(+)-synthase recombinant plasmid
-
IPTG (1 M stock)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
Step-by-Step Procedure
-
Transformation:
-
Thaw a vial of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the pET-28a(+)-synthase plasmid to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the cells on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with gentle shaking.
-
Plate 100 µL of the transformation mixture onto an LB agar plate containing 50 µg/mL kanamycin.
-
Incubate the plate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the transformation plate into 10 mL of LB broth containing 50 µg/mL kanamycin.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB broth containing 50 µg/mL kanamycin with the 10 mL overnight starter culture.
-
Incubate at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Once the desired OD600 is reached, cool the culture to 18-25°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with vigorous shaking. Lower temperatures often improve the solubility of the expressed protein.
-
-
Cell Harvesting:
-
After the induction period, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until ready for purification.
-
Purification of Recombinant (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase
The N-terminal 6xHis-tag allows for a straightforward purification of the recombinant synthase using immobilized metal affinity chromatography (IMAC).
Materials
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme
-
DNase I
-
Ni-NTA agarose resin
-
Chromatography column
-
SDS-PAGE materials
Step-by-Step Procedure
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA. Perform several cycles of sonication (e.g., 6 x 15-second bursts with 30-second intervals).
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble His-tagged protein.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged synthase with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
-
Purity Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess the purity of the recombinant protein. A single prominent band at the expected molecular weight of the synthase indicates successful purification.
-
Pool the fractions containing the purified protein.
-
-
Buffer Exchange and Storage:
-
If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Store the purified enzyme in aliquots at -80°C.
-
Characterization of Enzyme Activity
The activity of the purified (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase can be determined using a spectrophotometric assay that couples the formation of acetyl-CoA to a subsequent reaction that can be monitored. A common method involves a coupled enzyme assay where the CoA-SH released during the synthase reaction is quantified.
Assay Principle
The activity of the synthase is measured by monitoring the increase in absorbance at a specific wavelength resulting from the product of a coupled reaction. For acetyl-CoA synthetases, a variety of coupled assays can be employed. One such method involves coupling the reaction to the reduction of NAD+ to NADH, which can be monitored at 340 nm.
Recommended Assay Conditions (to be optimized)
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM CoA
-
1 mM (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate (substrate)
-
Coupling enzymes and substrates (e.g., malate dehydrogenase, citrate synthase, L-malate, NAD+)
-
Purified (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase
-
-
Procedure:
-
Prepare the reaction mixture without the synthase and incubate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low protein expression | Inefficient codon usage | Ensure the gene has been codon-optimized for E. coli. |
| Toxicity of the expressed protein | Lower the induction temperature (e.g., 16-18°C) and/or decrease the IPTG concentration. | |
| Insoluble protein (inclusion bodies) | High expression rate leading to misfolding | Induce expression at a lower temperature (16-20°C) for a longer period (16-24 hours). |
| Co-express with molecular chaperones. | ||
| Protein degrades during purification | Protease activity | Add protease inhibitors to the lysis buffer. |
| Keep samples on ice or at 4°C throughout the purification process. | ||
| Low enzyme activity | Improper protein folding | Optimize expression conditions (temperature, inducer concentration). |
| Inactive enzyme due to buffer conditions | Ensure the final storage buffer has an optimal pH and ionic strength for enzyme stability. |
Conclusion
This application note provides a detailed and robust protocol for the successful heterologous expression and purification of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase from Pseudomonas putida in E. coli. By following these guidelines, researchers can obtain high yields of pure, active enzyme for a variety of applications in biotechnology and synthetic biology. The provided troubleshooting guide should assist in overcoming common challenges encountered during recombinant protein expression and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. ENZYME - 6.2.1.38 (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase [enzyme.expasy.org]
- 3. Conferring the Metabolic Self-Sufficiency of the CAM Plasmid of Pseudomonas putida ATCC 17453: The Key Role of Putidaredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camphor plasmid-mediated chromosomal transfer in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Note and Protocol for the HPLC Purification of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
Abstract
This document provides a comprehensive guide to the purification of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, a crucial intermediate in various biochemical studies, particularly those involving enzyme selectivity and specialized oxidation pathways.[1] The protocol herein is founded on reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely adopted technique for the separation of coenzyme A (CoA) derivatives.[2][3] We will delve into the critical parameters of the purification process, from sample preparation to fraction analysis, while elucidating the scientific rationale behind each step to ensure a high degree of purity and recovery. This guide is intended for researchers in biochemistry, enzymology, and drug development who require a highly purified form of this specific acyl-CoA for their investigations.
Introduction: The Significance of Purified Acyl-CoA Analogs
Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and numerous other biosynthetic pathways.[4] The specific analog, this compound, is of particular interest for its unique cyclic and oxygenated acyl group, which serves as a substrate to probe the selectivity of enzymes involved in specialized metabolic pathways, such as those found in Pseudomonas putida.[1][5]
The purity of such acyl-CoA analogs is paramount for accurate kinetic studies and mechanistic investigations of enzymes. Impurities, such as free CoA, unreacted acyl donors, or byproducts from synthesis, can lead to erroneous experimental results, including inaccurate determination of kinetic constants and misinterpretation of enzyme specificity. High-performance liquid chromatography (HPLC) offers a powerful solution for the purification of these compounds, providing high resolution and reproducibility.[2][3][6] This application note details a tailored RP-HPLC protocol for the purification of this compound, ensuring the acquisition of a highly pure product suitable for the most demanding research applications.
Foundational Principles of Acyl-CoA Purification by RP-HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[2] For CoA and its derivatives, the large, polar coenzyme A moiety confers significant hydrophilicity, while the acyl chain provides a hydrophobic character. The separation of different acyl-CoAs is thus primarily dependent on the nature of the acyl group.
The target molecule, this compound, possesses a relatively hydrophobic cyclopentenyl group, which will result in a longer retention time on a C18 column compared to shorter, linear acyl-CoAs like acetyl-CoA.[7] A gradient elution, where the concentration of an organic modifier (e.g., methanol or acetonitrile) in the mobile phase is gradually increased, is typically employed to achieve optimal separation of compounds with varying hydrophobicities.[7]
Detection of CoA thioesters is most commonly achieved by monitoring their strong UV absorbance at approximately 260 nm, which is characteristic of the adenine ring in the CoA molecule.[7]
Pre-Purification Considerations: Synthesis and Stability
Synthesis of this compound
The target compound is typically synthesized enzymatically from [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate, ATP, and Coenzyme A, catalyzed by an appropriate acyl-CoA ligase, such as the one isolated from Pseudomonas putida.[5] The crude reaction mixture will contain the desired product, as well as unreacted starting materials (acetate analog, CoA), ATP, AMP, and pyrophosphate. The HPLC purification method must be capable of resolving the product from all these components.
Stability of the Thioester Bond
A critical aspect to consider during the purification of any acyl-CoA is the stability of the high-energy thioester bond. This bond is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[8] Therefore, it is crucial to maintain the pH of the mobile phase within a range that preserves the integrity of the molecule, typically between pH 4 and 6. Aqueous solutions of the purified product should be stored at -80°C to ensure long-term stability.[8]
Detailed HPLC Purification Protocol
This protocol is designed for an analytical to semi-preparative scale purification. Adjustments may be necessary for larger scale preparations.
Materials and Reagents
-
Crude synthesis reaction mixture containing this compound
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 5.0
-
Mobile Phase B: 100% Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm membrane filters for mobile phase filtration
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale; larger dimensions for semi-preparative)
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: A schematic overview of the key stages in the HPLC purification process.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer and adjust the pH to 5.0.
-
Filter both Mobile Phase A and Mobile Phase B through a 0.2 µm membrane filter to remove particulates.
-
Degas the mobile phases to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Thaw the crude synthesis reaction mixture on ice.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins or other insolubles.
-
Carefully transfer the supernatant to a clean vial. For analytical scale, an autosampler vial is appropriate.
-
-
HPLC System and Column Equilibration:
-
Install the C18 column and purge the HPLC system with the mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run the following gradient program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 95 | 5 | 1.0 |
| 35.0 | 50 | 50 | 1.0 |
| 40.0 | 5 | 95 | 1.0 |
| 45.0 | 5 | 95 | 1.0 |
| 50.0 | 95 | 5 | 1.0 |
| 60.0 | 95 | 5 | 1.0 |
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the major peaks of interest using a fraction collector.
-
Post-Purification Processing:
-
Analyze the collected fractions for purity by re-injecting a small aliquot of each onto the HPLC using the same method.
-
Pool the fractions containing the pure this compound.
-
Freeze the pooled fractions and lyophilize to remove the mobile phase solvents.
-
Store the resulting purified powder at -80°C under dessicated conditions.[8]
-
Expected Results and Data Interpretation
The chromatogram from the purification run should show several peaks. Early eluting peaks will correspond to highly polar, unretained components such as AMP, ATP, and free CoA. The desired product, this compound, will have a significantly longer retention time than acetyl-CoA due to the increased hydrophobicity of its acyl group. The unreacted acetate analog, if it has a chromophore, may also be visible.
Table 1: Expected Retention Times of Key Components
| Compound | Expected Retention Time (min) | Rationale |
| AMP, ATP, Pyrophosphate | < 5 | Highly polar, minimal retention. |
| Coenzyme A (Free Thiol) | 5 - 10 | Polar, but with some retention. |
| [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetate | Variable | Dependent on its polarity. |
| This compound | 20 - 30 | Increased hydrophobicity from the acyl group leads to longer retention. |
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column- Reduce sample injection volume- Ensure mobile phase pH is optimal for analyte stability and ionization state |
| Low Recovery | - Hydrolysis of the thioester bond- Adsorption to vials or tubing | - Maintain pH between 4-6- Use silanized glass vials for collection- Work quickly and at low temperatures |
| Co-elution of Impurities | - Insufficient resolution | - Optimize the gradient (make it shallower)- Try a different organic modifier (e.g., acetonitrile instead of methanol)- Use a column with a different stationary phase chemistry |
Logical Relationships in HPLC Parameter Optimization
Optimizing the purification protocol involves understanding the interplay between various HPLC parameters. The following diagram illustrates these relationships:
Caption: Key adjustable HPLC parameters and their impact on purification outcomes.
Conclusion
The successful purification of this compound is a critical step for its use in downstream biochemical and enzymatic assays. The RP-HPLC protocol detailed in this application note provides a robust framework for achieving high purity of this important molecule. By understanding the principles of the separation and the factors that influence the stability and chromatographic behavior of the target compound, researchers can confidently produce material of the quality required for their studies. Careful optimization of the gradient and diligent post-purification handling are key to maximizing both purity and yield.
References
- 1. alfachemic.com [alfachemic.com]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and measurement of short-chain coenzyme-A compounds in rat liver by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
GC-MS Analysis of Camphor Degradation Products: A Comprehensive Guide to Forced Degradation and Stability Indicating Method Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and analysis of camphor degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Camphor, a bicyclic monoterpene, is widely used in pharmaceutical and consumer products, making its stability a critical quality attribute. We present a comprehensive workflow, including protocols for forced degradation under various stress conditions (hydrolytic, oxidative, and photolytic) to generate potential degradation products. This guide details sample preparation, optimized GC-MS method parameters, and data interpretation strategies. The methodologies described herein are designed to establish a robust, stability-indicating analytical method, crucial for regulatory compliance and ensuring product safety and efficacy.
Introduction: The Imperative of Camphor Stability
Camphor [(1R)-(+)-Camphor] is a volatile organic compound known for its distinctive aroma and therapeutic properties, leading to its inclusion in a wide array of products from topical analgesics to cosmetics. The chemical stability of camphor is paramount, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Environmental factors such as light, heat, and oxygen can initiate degradation pathways.[1] Therefore, a robust analytical method capable of separating and identifying these degradation products is essential for quality control and formulation development.
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a substance.[2] By subjecting camphor to extreme conditions, we can purposefully generate degradation products and develop a "stability-indicating" method. Such a method is defined by its ability to accurately measure the active ingredient without interference from its degradants, excipients, or placebo components.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose. Its high chromatographic resolution effectively separates volatile and semi-volatile compounds like camphor and its derivatives, while the mass spectrometer provides definitive structural information for identification.[3][4]
Understanding Camphor Degradation Pathways
Camphor's degradation is primarily driven by oxidation. The bicyclic ketone structure is susceptible to oxidative cleavage and hydroxylation. While microbial degradation pathways are well-studied and provide a model for environmental breakdown, similar oxidative transformations can occur through chemical or photochemical means.[5][6]
The initial and most common degradation step is hydroxylation, often at the 5-exo position, catalyzed by monooxygenases like cytochrome P450.[6][7][8] This is followed by dehydrogenation to form diketocamphane intermediates (e.g., 2,5-diketocamphane), which can then undergo ring cleavage through Baeyer-Villiger type oxidation to form lactones.[5][6] Spontaneous cleavage of these unstable lactones can result in various cyclopentene and aliphatic derivatives.[5] Photodegradation, particularly under UV light, can also break chemical bonds and initiate free-radical chain reactions, transforming terpenes into different compounds.[1]
Logical Workflow for Camphor Degradation Analysis
The following diagram outlines the comprehensive workflow for conducting a forced degradation study and subsequent GC-MS analysis.
Caption: A step-by-step workflow from stress testing to final analysis.
Protocol: Forced Degradation of Camphor
This protocol describes the generation of degradation products under various stress conditions as recommended by international guidelines.[2][9] For each condition, a control sample (camphor solution protected from the stress condition) should be prepared and analyzed in parallel.
Objective: To generate a comprehensive profile of potential degradation products.
Starting Material: Prepare a stock solution of camphor at approximately 1 mg/mL in a suitable volatile solvent like methanol or ethanol.[10]
Acid and Base-Catalyzed Hydrolysis
-
Acid Hydrolysis: To 1 mL of camphor stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: To 1 mL of camphor stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubation: Heat both solutions at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solutions to room temperature. Neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl until pH ~7 is achieved.
-
Rationale: Elevated temperature accelerates the hydrolytic process, while acid and base conditions catalyze potential reactions like ester hydrolysis if camphor is formulated in an ester-based vehicle, or promote rearrangement reactions.
Oxidative Degradation
-
Preparation: To 1 mL of camphor stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Rationale: Hydrogen peroxide simulates oxidative stress, which is a common degradation pathway for organic molecules, potentially leading to hydroxylated derivatives and ring-opened products.[5][11]
Photolytic Degradation
-
Preparation: Place 1 mL of the camphor stock solution in a transparent quartz vial.
-
Exposure: Expose the sample to a photostability chamber with a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Rationale: Direct exposure to light, especially UV radiation, provides the energy to break chemical bonds and induce degradation, a critical test for products stored in transparent packaging.[1]
Protocol: GC-MS Analysis
Sample Preparation
Proper sample preparation is crucial to protect the GC column and ensure accurate analysis.[12][13]
-
Extraction: For each neutralized hydrolytic sample and the oxidative sample, perform a liquid-liquid extraction (LLE). Add 2 mL of a volatile organic solvent (e.g., Dichloromethane or Hexane) to the 2 mL aqueous sample.[12]
-
Mixing: Vortex vigorously for 1 minute.
-
Separation: Allow the layers to separate. A centrifuge can be used to break up any emulsions.[10]
-
Collection: Carefully collect the organic (bottom, if using Dichloromethane) layer using a glass pipette.
-
Photolytic Sample: The photolytic sample, if already in a volatile solvent, may only require dilution to an appropriate concentration (~10 µg/mL).[13]
-
Filtration: Filter all final organic extracts through a 0.22 µm syringe filter to remove any particulates.[10]
-
Transfer: Transfer the final, clean sample into a 2 mL glass autosampler vial.[13]
Instrumentation and Method Parameters
The following parameters are a robust starting point for the analysis of camphor and its derivatives. Optimization may be required based on the specific instrument and observed degradation profile.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for detecting trace-level degradation products.[13] |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of camphor and its potential degradation products without causing thermal degradation in the inlet.[13] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that provides good chromatographic efficiency. A constant flow rate is preferred for reproducible retention times.[4] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms, HP-5ms, or equivalent) | A 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of non-polar to moderately polar compounds based on boiling points.[4][13] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | A gradual temperature ramp allows for the separation of compounds with a wide range of boiling points, from volatile terpenes to less volatile, more polar degradants.[4] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns, enabling library matching for compound identification.[4] |
| Source Temperature | 230°C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Standard operating temperature for maintaining mass accuracy. |
| Scan Range (m/z) | 40 - 450 amu | Covers the expected mass range for camphor (MW 152.23) and its likely degradation products. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating and potentially damaging the MS detector filament. |
Data Interpretation and Compound Identification
-
Total Ion Chromatogram (TIC): Begin by examining the TIC. Compare the chromatogram of each stressed sample to its corresponding control. New peaks in the stressed sample represent potential degradation products. The peak for camphor should decrease in area in the stressed samples.
-
Mass Spectral Analysis: For each new peak, examine its mass spectrum. The molecular ion peak (M⁺) indicates the molecular weight of the compound.
-
Library Matching: Compare the acquired mass spectrum against a commercial spectral library, such as the NIST (National Institute of Standards and Technology) database. A high match quality score (>800) provides a tentative identification.[4]
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern to confirm the proposed structure. For example, oxidative degradation may introduce hydroxyl (-OH) groups, leading to a characteristic loss of water (M-18).
-
Expected Degradation Products: Based on known pathways, look for masses corresponding to key intermediates.
Potential Camphor Degradation Pathway
This diagram illustrates a simplified oxidative degradation pathway, highlighting key intermediates that may be identified by GC-MS.
Caption: Key oxidative transformations of camphor leading to degradation products.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of camphor degradation products by GC-MS. By systematically applying forced degradation conditions, researchers can effectively generate and identify potential impurities. The detailed sample preparation and GC-MS protocols serve as a robust starting point for developing a validated, stability-indicating method. This approach is fundamental to ensuring the quality, safety, and regulatory compliance of pharmaceutical and consumer products containing camphor.
References
- 1. encorelabs.com [encorelabs.com]
- 2. longdom.org [longdom.org]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. oudacademia.com [oudacademia.com]
- 5. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
Metabolic Engineering of Pseudomonas putida for Enhanced Camphor Metabolism
< APPLICATION NOTES & PROTOCOLS
Intended Audience: Researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and natural product biosynthesis.
Abstract: This document provides a comprehensive guide to the metabolic engineering of Pseudomonas putida for the enhanced metabolism of camphor. We delve into the native camphor degradation pathway, outlining the key enzymatic steps and their genetic regulation. Building on this foundational knowledge, we present actionable strategies and detailed protocols for genetically modifying P. putida to improve its camphor-processing capabilities. This guide is designed to be a practical resource, combining theoretical insights with field-proven methodologies to empower researchers in harnessing the metabolic potential of this versatile microbial chassis.
Introduction: Pseudomonas putida as a Premier Chassis for Camphor Biotransformation
Pseudomonas putida, a Gram-negative soil bacterium, is a prominent host for metabolic engineering due to its robust metabolism, tolerance to industrial stresses, and genetic tractability.[1] Its innate ability to degrade a wide array of organic compounds, including the bicyclic monoterpene camphor, makes it an ideal candidate for biotransformation applications. The camphor degradation pathway in P. putida, particularly in strains like ATCC 17453, is well-characterized and primarily encoded on the large CAM plasmid.[2][3][4] This plasmid carries the genes for a series of monooxygenases and dehydrogenases that sequentially break down the camphor molecule into intermediates that can enter the central carbon metabolism.[2][5]
The initial and rate-limiting step in camphor degradation is the hydroxylation of camphor to 5-exo-hydroxycamphor, catalyzed by the cytochrome P450cam monooxygenase system.[6][7][8] This complex enzymatic machinery, along with the subsequent enzymes in the pathway, presents numerous targets for metabolic engineering to enhance flux, alter substrate specificity, or produce valuable intermediates. Understanding the intricacies of this pathway and its regulation is paramount for designing effective engineering strategies.[9][10]
Causality of Experimental Choices: The selection of P. putida as the host organism is a strategic one. Its inherent metabolic machinery for camphor degradation provides a solid foundation to build upon. Instead of introducing a completely foreign pathway, we are enhancing a native one, which often leads to better compatibility and higher chances of success. Furthermore, the wealth of available genetic tools for P. putida significantly de-risks the engineering process.[11][12][13]
The Native Camphor Metabolic Pathway in P. putida
The degradation of both (+)- and (-)-camphor enantiomers in P. putida ATCC 17453 proceeds through a multi-step enzymatic pathway, with the initial steps being crucial for committing camphor to the degradation cascade.[2][14] The genes encoding these enzymes are primarily located on the CAM plasmid.[3][15]
Key Enzymatic Steps:
-
Hydroxylation: The pathway is initiated by the cytochrome P450cam monooxygenase (camCAB), which hydroxylates camphor to 5-exo-hydroxycamphor.[2][16]
-
Oxidation: The resulting alcohol is then oxidized to 2,5-diketocamphane by exo-hydroxycamphor dehydrogenase (camD).[2][16]
-
Ring Cleavage: A subsequent monooxygenase, 2,5-diketocamphane 1,2-monooxygenase (camE25-1 + camE25-2), catalyzes the Baeyer-Villiger oxidation, leading to the opening of the bicyclic ring structure.[2][16]
-
Further Degradation: The resulting monocyclic intermediate undergoes further enzymatic conversions, eventually leading to intermediates that feed into the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.[2]
Genetic Regulation: The expression of the camphor degradation genes is tightly regulated. The cam operon is under the control of a repressor protein, CamR, which is encoded by the camR gene.[17] The presence of camphor induces the expression of the operon, allowing the bacterium to utilize it as a carbon and energy source.[9][18] Understanding this native regulatory network is critical for designing strategies to achieve constitutive or tightly controlled expression of the pathway genes.
Caption: Simplified overview of the initial steps in the camphor degradation pathway in P. putida.
Metabolic Engineering Strategies for Enhanced Camphor Metabolism
The primary goal of metabolically engineering P. putida for enhanced camphor metabolism is to increase the rate and efficiency of camphor conversion. This can be achieved through several strategies, often used in combination.
3.1. Overexpression of Rate-Limiting Enzymes
The initial hydroxylation step catalyzed by cytochrome P450cam is often the rate-limiting step in the pathway.[6] Overexpressing the camCAB genes can therefore significantly increase the metabolic flux towards camphor degradation.
3.2. Deletion of Competing Pathways
To channel metabolic resources towards camphor degradation, it is often beneficial to knock out genes involved in competing pathways. For instance, if the goal is to accumulate a specific intermediate, downstream genes in the camphor pathway can be deleted.[19]
3.3. Optimization of Gene Expression
Fine-tuning the expression levels of the pathway genes is crucial for maximizing productivity and minimizing metabolic burden on the host. This can be achieved by using a library of promoters with varying strengths or by employing inducible promoter systems.[20]
3.4. Genome Editing Tools for P. putida
Recent advances in synthetic biology have provided a powerful toolkit for the genetic manipulation of P. putida.[11][12] CRISPR/Cas9-based genome editing has emerged as a highly efficient method for gene knockouts, insertions, and modifications.[21][22][23][24][25]
| Engineering Strategy | Target | Rationale | Key Tools |
| Overexpression | camCAB operon | Increase the rate of the initial hydroxylation step. | High-copy number plasmids, strong constitutive or inducible promoters.[26][27][28] |
| Gene Deletion | Downstream cam genes | Accumulation of specific pathway intermediates. | CRISPR/Cas9, λ Red recombineering.[20][25] |
| Pathway Balancing | Promoter engineering | Optimize enzyme levels to avoid bottlenecks and toxic intermediate accumulation. | Promoter libraries, inducible systems.[20] |
| Host Engineering | Central metabolism genes | Improve precursor and cofactor supply. | CRISPR/Cas9 for chromosomal modifications.[29] |
Protocols for Genetic Engineering of P. putida
The following protocols provide a framework for the genetic modification of P. putida. These should be adapted based on the specific experimental goals and the strains being used.
4.1. Protocol for Plasmid-based Gene Overexpression
This protocol describes the steps for overexpressing a gene of interest (e.g., camC) in P. putida using a broad-host-range expression vector.
Materials:
-
P. putida strain (e.g., KT2440)
-
Expression vector (e.g., pBBR1-based plasmid)[21]
-
Gene of interest (e.g., camC PCR amplified with appropriate restriction sites)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
LB medium and appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Plasmid Construction:
-
Digest the expression vector and the PCR-amplified gene of interest with the chosen restriction enzymes.
-
Ligate the gene insert into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli and select for transformants on antibiotic-containing LB agar plates.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
-
Transformation of P. putida:
-
Prepare electrocompetent P. putida cells.
-
Electroporate the verified plasmid into the competent P. putida cells.
-
Plate the transformed cells on selective LB agar plates and incubate at 30°C.
-
-
Verification of Expression:
-
Inoculate a single colony of the transformed P. putida into liquid culture with the appropriate antibiotic.
-
Induce gene expression if using an inducible promoter.
-
Analyze protein expression by SDS-PAGE or assess enzymatic activity.
-
4.2. Protocol for CRISPR/Cas9-mediated Gene Deletion
This protocol outlines the general steps for deleting a target gene from the P. putida chromosome using a CRISPR/Cas9 system.[21][22]
Materials:
-
P. putida strain
-
CRISPR/Cas9 plasmid system (often a two-plasmid system: one for Cas9 and the other for the guide RNA)[25][30]
-
Oligonucleotides for constructing the guide RNA
-
Homology repair template (if required)
-
Reagents for plasmid construction and transformation as described above
Procedure:
-
Design and Construction of the guide RNA Plasmid:
-
Design a specific guide RNA (gRNA) targeting the gene to be deleted.
-
Clone the gRNA sequence into the appropriate CRISPR vector.
-
-
Transformation and Gene Editing:
-
Co-transform the Cas9-expressing plasmid and the gRNA plasmid into P. putida.
-
If using a homology-directed repair template, co-transform it as well.
-
Plate on selective media to isolate transformants.
-
-
Screening for Deletions:
-
Screen colonies for the desired deletion by colony PCR using primers flanking the target region.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing:
-
Cure the CRISPR/Cas9 plasmids from the edited strain, often by passaging the cells in non-selective media.[30]
-
Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. putida.
Analytical Methods for Monitoring Camphor Metabolism
Accurate quantification of camphor and its metabolites is essential for evaluating the performance of engineered strains. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used analytical techniques.
5.1. HPLC Method for Camphor Quantification
A reversed-phase HPLC method can be developed for the determination of camphor.[31][32][33][34]
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water gradient
-
Detection: UV detector at an appropriate wavelength (e.g., 288 nm)
-
Standard: A calibration curve should be generated using a pure camphor standard.
5.2. GC-MS Method for Camphor and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying camphor and its various hydroxylated and ring-cleaved metabolites.[35][36][37][38][39]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is typically used to separate the compounds of interest.
-
Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Sample Preparation: For both HPLC and GC-MS analysis, samples from the culture broth will likely require extraction with an organic solvent (e.g., ethyl acetate) followed by concentration before injection.
Fermentation and Cultivation Protocols
The successful production of camphor-derived compounds at a larger scale requires optimized fermentation conditions.
6.1. Shake Flask Cultivation for Strain Screening
Medium: A minimal medium (e.g., M9) supplemented with a carbon source (e.g., glucose or succinate) and camphor as an inducer and/or substrate.
Conditions:
-
Temperature: 30°C
-
Agitation: 200-250 rpm
-
Culture Volume: Typically 10-20% of the flask volume to ensure adequate aeration.
6.2. Bioreactor Fermentation for Scaled-up Production
For larger-scale production, a controlled bioreactor is necessary to maintain optimal growth conditions.
Key Parameters to Control:
-
pH: Maintained at a neutral pH (e.g., 7.0) using automated acid/base addition.
-
Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.
-
Feeding Strategy: A fed-batch strategy is often employed to maintain a constant supply of the primary carbon source and camphor, avoiding substrate toxicity and maximizing productivity.
Conclusion and Future Outlook
The metabolic engineering of Pseudomonas putida offers a promising avenue for the sustainable production of valuable chemicals from camphor. By leveraging the native camphor degradation pathway and applying modern synthetic biology tools, it is possible to create highly efficient microbial cell factories. Future work in this area will likely focus on the integration of systems biology approaches to gain a more holistic understanding of the metabolic network and to identify novel targets for engineering. Furthermore, the development of more sophisticated genetic control elements will enable dynamic regulation of the camphor metabolic pathway, leading to even greater improvements in productivity and yield.
References
- 1. Pseudomonas putida as a synthetic biology chassis and a metabolic engineering platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. pnas.org [pnas.org]
- 4. A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of camphor oxidation and reduction products in Pseudomonas putida: new activity of the cytochrome P450cam system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camphor 5-monooxygenase - Wikipedia [en.wikipedia.org]
- 9. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A navigation guide of synthetic biology tools for Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Evidence for autoregulation of camR, which encodes a repressor for the cytochrome P-450cam hydroxylase operon on the Pseudomonas putida CAM plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 [mdpi.com]
- 19. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 20. academic.oup.com [academic.oup.com]
- 21. A single-plasmid-based, easily curable CRISPR/Cas9 system for rapid, iterative genome editing in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | CRISPR-Assisted Multiplex Base Editing System in Pseudomonas putida KT2440 [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. CRISPR/Cas9-Based Counterselection Boosts Recombineering Efficiency in Pseudomonas putida. | Semantic Scholar [semanticscholar.org]
- 25. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jstage.jst.go.jp [jstage.jst.go.jp]
- 28. Frontiers | A New Suite of Plasmid Vectors for Fluorescence-Based Imaging of Root Colonizing Pseudomonads [frontiersin.org]
- 29. The modular pYT vector series employed for chromosomal gene integration and expression to produce carbazoles and glycolipids in P. putida - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthetic control of plasmid replication enables target- and self-curing of vectors and expedites genome engineering of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scilit.com [scilit.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Determination of Camphor in Traditional Chinese Medicines by Gas Chromatography with Flame Ionization Detector | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 36. A gas chromatography-mass spectrometry assay to quantify camphor extracted from goat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. [Gas chromatographic determination of camphor, menthol, methyl salicylate, thymol in JEIL COOL PAP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
Application Note: Elucidating Novel Terpenoid Biosynthetic Pathways Using [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA as a Mechanistic Probe
Abstract
The discovery and characterization of novel biosynthetic pathways are critical for natural product chemistry and synthetic biology. Many pathways, particularly those for specialized metabolites like terpenoids, contain enzymatic steps that are difficult to elucidate using traditional genetic or feeding studies alone. This application note provides a comprehensive guide for the use of a custom-synthesized, pathway-specific probe, [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA (TCOA), to identify and characterize downstream enzymes in a putative "Campholenoid" biosynthetic pathway. The principles and protocols described herein are broadly applicable to other pathways where acyl-CoA thioesters are suspected intermediates.
Introduction: The Challenge of Pathway Elucidation
Nature produces a vast arsenal of complex molecules, many of which arise from intricate, enzyme-catalyzed biosynthetic pathways. Terpenoids, derived from isoprene units, are a prime example, exhibiting immense structural diversity and biological activity. A subclass known as irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene precursors, presents a significant challenge for biosynthetic discovery.[1][2] Their formation often involves unique enzymatic cyclizations and rearrangements.[1][2][3][4]
We hypothesize the existence of a novel class of irregular monoterpenes, termed "Campholenoids," derived from the precursor (1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl acetic acid.[5] The activation of this acid to its Coenzyme A (CoA) thioester, forming TCOA, is a logical prerequisite for its entry into downstream enzymatic modifications such as reduction, oxidation, or acyltransfer. However, confirming the existence of this intermediate and identifying the enzymes that process it is a formidable task.
This guide details a strategy that circumvents these challenges by using chemically synthesized TCOA as a mechanistic probe. By providing this specific substrate in vitro, researchers can directly "fish" for and characterize the enzymes that act upon it, thereby validating a key step in the proposed pathway and providing tools for its complete elucidation.
Principle of the TCOA Probe Strategy
The core principle is to use a suspected, but unproven, metabolic intermediate as a substrate in biochemical assays to identify enzyme activities that would otherwise be invisible. Acyl-CoA thioesters are ideal for this purpose as they are energy-rich molecules primed for a variety of enzymatic transformations, including Claisen condensations, dehydrogenations, and acyl transfers.[6][7]
The workflow involves three main stages:
-
Chemical Synthesis: The TCOA probe is synthesized and purified. This is the enabling step, as the molecule is not commercially available.
-
Enzyme Discovery: The synthesized TCOA is incubated with a crude protein extract from the organism of interest. The consumption of TCOA and the formation of new products are monitored, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
-
Enzyme Characterization: Once an activity is detected, the responsible enzyme can be purified and characterized using TCOA as the substrate to determine its kinetic parameters and substrate specificity.[11][12]
This substrate-centric approach provides direct biochemical evidence for a proposed pathway step, complementing genomic and transcriptomic data.
Figure 1: Overall workflow for using the TCOA probe.
Part 1: Synthesis and Verification of the TCOA Probe
Since TCOA is not a commercially available reagent, it must be chemically synthesized from its corresponding carboxylic acid, (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid.[5] Several methods exist for the preparation of acyl-CoA thioesters.[13][14] The N-hydroxysuccinimide (NHS) ester method is often reliable, proceeding in high yield with minimal side reactions.[15]
Protocol 1: Synthesis of TCOA via an NHS-Ester Intermediate
Materials:
-
(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt hydrate (CoA)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Sodium Bicarbonate buffer (0.5 M, pH ~8.0)
-
Argon or Nitrogen gas
-
Reverse-Phase HPLC system
-
Mass Spectrometer
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve 10 mg of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid (1 eq) and 1.1 eq of NHS in 2 mL of anhydrous dioxane under an inert atmosphere (Argon).
-
Add 1.1 eq of DCC to the solution.
-
Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the activated TCOA-NHS ester.
Step 2: Thioester Formation
-
In a separate vial, dissolve 1.2 eq of Coenzyme A trilithium salt in 2 mL of 0.5 M sodium bicarbonate buffer. Keep the solution on ice.
-
Slowly add the TCOA-NHS ester filtrate from Step 1 to the CoA solution with gentle stirring.
-
Allow the reaction to proceed on ice for 2 hours, then at room temperature for an additional 2 hours.
Step 3: Purification and Verification
-
Purify the crude reaction mixture by reverse-phase HPLC using a C18 column. A common gradient is from 5% to 95% acetonitrile in water (with 0.1% formic acid).
-
Collect fractions and analyze them by LC-MS to identify the peak corresponding to the correct mass of TCOA. The expected m/z for [M-H]⁻ can be calculated from its molecular formula.
-
Pool the correct fractions and lyophilize to obtain pure TCOA as a white powder. Store at -80°C.
Part 2: Application Protocols
Protocol 2A: Screening for TCOA-Metabolizing Enzymes in Crude Lysates
This protocol is designed as a discovery tool to determine if a biological system contains enzymes that can modify TCOA.
Materials:
-
Source organism (e.g., plant tissue, fungal mycelia)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Purified TCOA probe (10 mM stock in water)
-
LC-MS system
Procedure:
-
Prepare Crude Protein Extract: Homogenize the source tissue in ice-cold Lysis Buffer. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. The supernatant is the crude lysate. Determine its protein concentration (e.g., Bradford assay).
-
Set up Reactions: In a microcentrifuge tube, prepare the following reaction mixture:
-
Crude Lysate: 100-500 µg total protein
-
TCOA Stock: 10 µL (final concentration 100 µM)
-
Reaction Buffer (Lysis Buffer): to a final volume of 100 µL
-
-
Control Reactions: Prepare two essential controls:
-
No-Enzyme Control: Replace the lysate with Lysis Buffer to check for non-enzymatic degradation of TCOA.
-
No-Substrate Control: Replace TCOA with water to identify endogenous metabolites in the lysate.
-
-
Incubation: Incubate all tubes at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.[16][17]
-
Monitor the ion corresponding to TCOA to detect its consumption.
-
Perform a full scan or data-dependent acquisition to search for new peaks (products) that appear only in the complete reaction tube.
-
Figure 2: Workflow for the enzyme discovery assay.
Protocol 2B: In Vitro Characterization of a Purified Candidate Enzyme
Once a candidate gene is identified (e.g., through proteomics of active fractions or homology to known enzyme families), it can be expressed, purified, and characterized.
Materials:
-
Purified recombinant enzyme
-
TCOA probe (various concentrations)
-
Assay buffer specific to the enzyme
-
Enzyme-coupled assay reagents or an LC-MS method for product quantification
Procedure:
-
Assay Setup: Prepare reactions containing a fixed amount of purified enzyme and varying concentrations of the TCOA substrate (e.g., from 0.5 µM to 200 µM).
-
Initiate Reaction: Start the reaction by adding the enzyme.
-
Time Course: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction and quench it as described in Protocol 2A.
-
Quantification: Quantify the amount of product formed at each time point using a validated LC-MS method with a standard curve or by using a coupled spectrophotometric assay if applicable.[18][19][20]
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction at each substrate concentration.
-
Plot v₀ versus TCOA concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Data Interpretation & Hypothetical Case Study
Imagine screening a lysate from a lavender species known to produce irregular monoterpenes.[1][2]
Expected Outcome:
-
In the LC-MS analysis, the TCOA peak (e.g., at m/z 932.2) is significantly diminished in the full reaction compared to the no-enzyme control.
-
A new peak appears (e.g., at m/z 934.2), which is absent in both control reactions.
Interpretation:
-
The decrease in TCOA indicates enzymatic activity.
-
The new peak at m/z 934.2 represents a mass increase of +2 Da. This strongly suggests the action of a dehydrogenase/reductase that has reduced the oxo- group on the cyclopentenyl ring to a hydroxyl group.
This result provides a testable hypothesis. Researchers can now search the organism's genome for candidate short-chain dehydrogenases/reductases (SDRs), clone them, and test them for activity using Protocol 2B.
| Parameter | Hypothetical Value | Interpretation |
| Kₘ for TCOA | 25 µM | Indicates a physiologically relevant affinity of the enzyme for the substrate. |
| Vₘₐₓ | 50 nmol/min/mg | Provides a measure of the maximum catalytic rate of the enzyme. |
| kcat | 1.5 s⁻¹ | The turnover number, indicating 1.5 molecules of TCOA are converted per enzyme molecule per second. |
| kcat/Kₘ | 6.0 x 10⁴ M⁻¹s⁻¹ | The catalytic efficiency, showing how efficiently the enzyme converts the substrate at low concentrations. |
Table 1: Example kinetic data from the characterization of a purified candidate reductase.
Troubleshooting
| Problem | Possible Cause | Solution |
| No TCOA consumption observed | 1. Enzyme not present/active in lysate.2. Incorrect assay conditions (pH, temp).3. TCOA is not the true substrate. | 1. Use a more concentrated lysate or tissue from a different developmental stage.2. Optimize assay conditions.3. Re-evaluate the proposed biosynthetic pathway. |
| High background in no-enzyme control | 1. TCOA is chemically unstable in the buffer.2. Contamination in reagents. | 1. Test TCOA stability at different pH values and temperatures.2. Use fresh, high-purity reagents. |
| Multiple new peaks appear | A cascade of enzymes is acting on TCOA. | This is a positive result. It suggests multiple downstream steps can be investigated. Analyze the mass shifts of each new product to infer the reaction sequence. |
Conclusion
The use of custom-synthesized acyl-CoA probes like this compound represents a powerful, targeted approach in the biochemist's toolkit. It enables the direct functional validation of proposed biosynthetic intermediates and facilitates the discovery and characterization of the enzymes that metabolize them. This strategy bridges the gap between genomic prediction and biochemical function, accelerating the elucidation of complex natural product pathways.[21][22]
References
- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes [frontiersin.org]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. echemi.com [echemi.com]
- 6. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [ouci.dntb.gov.ua]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of human acyl coenzyme A: 2-monoacylglycerol acyltransferase-3 (MGAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. genotic.com [genotic.com]
- 21. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biosynthetic Pathway Elucidation - Fraunhofer IME [ime.fraunhofer.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase Expression
Welcome to the technical support center for the expression of recombinant (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of expressing this novel enzyme. Drawing upon extensive experience in recombinant protein expression, this resource explains the rationale behind experimental choices to ensure a logical and successful workflow.
I. Gene Synthesis and Codon Optimization: The Blueprint for Success
The journey to successful protein expression begins at the genetic level. The sequence of your gene can profoundly impact translational efficiency and, ultimately, your protein yield.
Frequently Asked Questions (FAQs)
Question: Why is codon optimization necessary when expressing a gene from Pseudomonas putida in E. coli?
Answer: Different organisms exhibit a preference for certain codons over others for the same amino acid; this is known as codon bias.[1] When expressing a gene from a donor organism like Pseudomonas putida in a host like E. coli, the presence of codons that are rare in E. coli can lead to ribosomal stalling, premature termination of translation, and protein misfolding.[2] Codon optimization involves replacing these rare codons with synonymous codons that are more frequently used by the E. coli translational machinery, which can significantly enhance protein production.[1][3]
Question: What factors should be considered during codon optimization beyond just codon usage?
Answer: While codon usage is primary, a sophisticated codon optimization strategy will also consider:
-
GC Content: Aim for a GC content between 30% and 70% to avoid regions that are too stable or unstable.
-
mRNA Secondary Structures: Minimize the formation of stable hairpin loops, especially around the ribosome binding site, which can impede translation initiation.
-
Avoidance of "Killer" Sequences: Remove cryptic splice sites, internal ribosomal entry sites (IRES), and sequences that could be recognized by the host as termination signals.
Troubleshooting Guide
Issue: After cloning my codon-optimized gene, I'm getting no or very low protein expression.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Toxicity of the protein to the host cell. | Use a tightly regulated expression system, such as a pBAD vector, to minimize basal expression before induction.[4] You can also try a different E. coli strain, like BL21-AI, which offers tighter control.[4] |
| Inefficient transcription or translation initiation. | Ensure your vector has a strong promoter (e.g., T7) and an optimal ribosome binding site (RBS).[5] Verify the integrity of your cloned gene by sequencing. |
| mRNA instability. | Check your optimized sequence for potential RNase cleavage sites and redesign if necessary. |
| Metabolic burden on the host. | High-level expression of a foreign protein can exhaust the host cell's resources, leading to reduced growth and protein yield.[6][7][8] Consider using a lower copy number plasmid or a weaker promoter to reduce the metabolic load.[9] |
II. Vector and Host Selection: Choosing the Right Tools for the Job
The choice of expression vector and E. coli host strain is critical and can be the difference between a high-yield soluble protein and an insoluble aggregate.
Frequently Asked Questions (FAQs)
Question: What type of expression vector is recommended for a novel enzyme like (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase?
Answer: For initial expression trials, a vector with a tightly controlled, inducible promoter like the T7 promoter (e.g., pET series vectors) is a good starting point.[10] It is also beneficial to choose a vector that allows for the addition of an N-terminal or C-terminal fusion tag (e.g., 6x-His, GST, MBP) to facilitate purification and potentially enhance solubility.[11][12]
Question: Which E. coli strain is best suited for expressing this enzyme?
Answer: The BL21(DE3) strain is a common and robust choice for T7 promoter-based vectors.[13] However, if your codon-optimized gene still contains some rare codons, consider using a strain like Rosetta(DE3), which carries a plasmid encoding tRNAs for rare codons.[13] If protein toxicity is suspected, strains like C41(DE3) or C43(DE3), which are mutated to tolerate toxic proteins, may be beneficial.
Experimental Workflow: Vector and Host Selection
Caption: Vector and host screening workflow.
III. Optimizing Expression Conditions: Fine-Tuning for Maximum Yield
Once you have your expression construct in a suitable host, the next step is to optimize the conditions for protein induction.
Frequently Asked Questions (FAQs)
Question: What are the key parameters to optimize for protein expression?
Answer: The most critical parameters to optimize are:
-
Inducer Concentration (e.g., IPTG): Higher concentrations do not always lead to better results and can sometimes increase the formation of insoluble protein.[14] It is recommended to test a range of concentrations (e.g., 0.1 mM to 1 mM IPTG).[15][16]
-
Induction Temperature: Lowering the temperature (e.g., 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding and often increasing the yield of soluble protein.[11][12][17]
-
Induction Time: The optimal induction time can range from a few hours to overnight, especially at lower temperatures.[15]
-
Cell Density at Induction: Inducing during the mid-log phase of growth (OD600 of 0.4-0.6) is generally recommended.[16]
Troubleshooting Guide
Issue: My protein is expressed, but it's mostly in the insoluble fraction (inclusion bodies).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High expression rate overwhelming the folding machinery. | Lower the induction temperature to 16-25°C.[18][19] Reduce the inducer concentration (e.g., IPTG to 0.1-0.4 mM).[19] |
| Hydrophobic nature of the protein. | Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.[5] Use a solubility-enhancing fusion tag like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[12] |
| Incorrect disulfide bond formation. | Express the protein in a strain like SHuffle® or Origami™ that facilitates disulfide bond formation in the cytoplasm. |
| Lack of a required cofactor. | If the enzyme requires a specific metal or cofactor for stability and folding, supplement the growth media with it.[4] |
IV. Protein Purification and Inclusion Body Processing
The final step is to purify your active enzyme. The approach will differ significantly depending on whether your protein is soluble or in inclusion bodies.
Frequently Asked Questions (FAQs)
Question: What is a standard purification protocol for a His-tagged soluble protein?
Answer: A common and effective method is Immobilized Metal Affinity Chromatography (IMAC). The cell lysate is loaded onto a resin charged with nickel (Ni-NTA) or cobalt ions, which binds to the His-tag. After washing away unbound proteins, the target protein is eluted with a high concentration of imidazole or by lowering the pH.
Question: My protein is in inclusion bodies. Is it still possible to obtain active enzyme?
Answer: Yes, it is often possible to recover active protein from inclusion bodies, although it requires a solubilization and refolding process.[20] This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then gradually removing the denaturant to allow the protein to refold.[21][22]
Experimental Workflow: Inclusion Body Solubilization and Refolding
Caption: Inclusion body processing workflow.
V. Enzyme Activity Assay
Confirming that your purified recombinant (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase is active is the ultimate measure of success.
Frequently Asked Questions (FAQs)
Question: How can I assay the activity of my purified enzyme?
Answer: An enzyme activity assay for a CoA synthase typically involves monitoring the consumption of a substrate or the formation of a product.[23] A common method is to use a coupled-enzyme assay where the product of the synthase reaction is used as a substrate for a second enzyme that produces a detectable change, such as a change in absorbance at a specific wavelength.[24] Alternatively, HPLC or LC-MS methods can be used to directly measure the formation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA.
Protocol: General Coupled-Enzyme Spectrophotometric Assay
-
Prepare Assay Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the enzyme.
-
Reaction Mixture: In a cuvette, combine the assay buffer, ATP, Coenzyme A, and the substrate (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetate.
-
Coupling System: Add the necessary components for the coupling reaction. For example, if pyrophosphate (PPi) is a product, a PPi-dependent phosphofructokinase coupled to aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase can be used to monitor the oxidation of NADH at 340 nm.
-
Initiate Reaction: Add a known amount of your purified enzyme to the reaction mixture.
-
Monitor Absorbance: Record the change in absorbance over time using a spectrophotometer.
-
Calculate Activity: The rate of the reaction is proportional to the enzyme concentration. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[25]
References
- 1. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 2. epochlifescience.com [epochlifescience.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 6. Limiting the metabolic burden of recombinant protein expression during selection yields pools with higher expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant protein production-associated metabolic burden reflects anabolic constraints and reveals similarities to a carbon overfeeding response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using promoter libraries to reduce metabolic burden due to plasmid-encoded proteins in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 17. biomatik.com [biomatik.com]
- 18. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 22. biotechrep.ir [biotechrep.ir]
- 23. mdpi.com [mdpi.com]
- 24. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 25. rsc.org [rsc.org]
Technical Support Center: Overcoming Instability of Cyclopentenoid Acetyl-CoA Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentenoid acetyl-CoA derivatives. This guide is designed to provide in-depth, practical solutions to the common stability challenges encountered when handling these highly reactive molecules. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Cyclopentenone prostaglandins (CyPGs), such as the PGJ2 series, and related cyclopentenoid structures are potent bioactive lipids.[1][2][3] Their activity often stems from the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[1][2] When coupled with a high-energy thioester linkage to Coenzyme A (CoA), as seen in metabolic intermediates, their instability is significantly amplified. This guide will address the primary causes of degradation—hydrolysis and oxidation—and provide validated strategies to maintain the viability of these compounds in solution.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What makes cyclopentenoid acetyl-CoA derivatives so unstable in aqueous solutions?
A1: The instability arises from a combination of two chemically reactive functional groups:
-
The Thioester Bond: Thioesters are thermodynamically "high-energy" bonds, making them more susceptible to nucleophilic attack than their oxygen-ester counterparts.[4] In aqueous solutions, the most abundant nucleophile is water, leading to hydrolysis of the thioester back to the corresponding carboxylic acid and free CoASH.[5][6] This hydrolysis is significantly accelerated at alkaline pH (base-catalyzed) and can also be catalyzed by acids.[7][8]
-
The Cyclopentenone Ring: The α,β-unsaturated carbonyl system within the cyclopentenone ring is a Michael acceptor, making it highly electrophilic.[1] This structure is prone to react with nucleophiles and can also be a target for oxidation, which can lead to polymerization or the formation of degradation artifacts. Furthermore, these compounds can induce intracellular oxidative stress by depleting antioxidants like glutathione, which underscores their inherent reactivity.[9]
Q2: I've observed a rapid loss of my compound in solution, even at neutral pH. What's happening?
A2: While thioesters are generally more stable at neutral to slightly acidic pH (pH 4-7), they are never completely immune to hydrolysis.[4][10] Several factors could be at play:
-
Trace Metal Contamination: Divalent metal ions can catalyze both hydrolysis and oxidation reactions.
-
Dissolved Oxygen: Oxygen in your buffer can promote oxidative degradation of the cyclopentenone ring system.
-
Thiol-Thioester Exchange: If your solution contains other free thiols (e.g., from reducing agents or impurities), a reversible thiol-thioester exchange can occur, leading to a heterogeneous mixture of compounds.[11][12]
-
Temperature: Higher temperatures significantly accelerate the rates of all degradation reactions.[7][8]
Troubleshooting Guide: From Storage to Analysis
This section provides solutions to specific problems you may encounter during your experimental workflow.
Scenario 1: Inconsistent results from frozen stock solutions.
Issue: You prepare a stock solution of your cyclopentenoid acetyl-CoA derivative, aliquot it, and freeze it at -80°C. However, when you use different aliquots over time, you see declining activity or variable concentrations.
Root Cause Analysis & Solution:
Even at -80°C, degradation can occur, especially during freeze-thaw cycles.[13] The primary culprits are residual enzymatic activity (if in a biological matrix), dissolved oxygen, and pH shifts that occur as the buffer freezes.
dot
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopentenone prostaglandins as potential inducers of intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 12. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 13. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [ouci.dntb.gov.ua]
Technical Support Center: Advanced Strategies for HPLC Separation of Acetyl-CoA Isomers
Welcome to the technical support center dedicated to resolving the complex challenge of separating acetyl-CoA and its structurally similar isomers like malonyl-CoA and succinyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who require accurate, robust, and reproducible quantification of these critical metabolic intermediates. Here, we move beyond basic troubleshooting to provide in-depth, mechanistically grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My acetyl-CoA and malonyl-CoA peaks are almost completely co-eluting. What is the most direct way to achieve baseline separation?
A1: This is a classic challenge driven by the high structural similarity of these molecules. Malonyl-CoA differs from acetyl-CoA by only a single carboxyl group, making it slightly more polar. To exploit this small difference, the primary strategy is to increase the analyte's interaction with the stationary phase and optimize selectivity.
The most effective approach is often Ion-Pair Reversed-Phase (IP-RP) HPLC .[1][2] The ion-pair reagent, a bulky counter-ion, associates with the negatively charged phosphate groups on the CoA molecules. This interaction neutralizes the charge and increases the overall hydrophobicity of the analyte complex, leading to greater retention on a C18 column and providing a new mechanism for selectivity. Modifying the mobile phase with an ion-pairing agent like N,N-dimethylbutylamine (DMBA) can significantly improve the chromatography of short-chain acyl-CoA species.[3]
-
Immediate Action: Introduce an ion-pair reagent such as 5-10 mM tributylamine or hexylamine, with the pH of the aqueous mobile phase adjusted to be ~2 pH units above the pKa of the reagent to ensure it is in its charged form.
Q2: I'm observing significant peak tailing for all my CoA peaks. What are the likely causes and solutions?
A2: Peak tailing for CoA derivatives is typically caused by secondary interactions with the stationary phase or issues with sample stability.
-
Cause 1: Analyte Instability: Acyl-CoAs, particularly acetyl-CoA, possess a high-energy thioester bond that is susceptible to hydrolysis, especially at non-optimal pH.[4] Degradation during sample storage or in the autosampler leads to peak distortion.
-
Solution: Ensure samples are stored at -80°C and thawed immediately before analysis.[5][6] Use glass vials instead of plastic, as plastic can cause significant signal loss.[5][7] Reconstitute dry samples in a buffered, neutral pH solvent like 50 mM ammonium acetate (pH 6.8-7.0), which has been shown to improve stability over 48 hours compared to acidic or unbuffered solutions.[8][9]
-
-
Cause 2: Silanol Interactions: The phosphate groups on CoA molecules can interact strongly with residual, un-capped silanol groups on the surface of silica-based columns, leading to tailing.
-
Solution: Switch to a modern, high-purity, end-capped C18 column. Alternatively, using a low concentration of a competing base (like the ion-pair reagent mentioned in Q1) in the mobile phase can saturate these active sites and improve peak shape. Incorporating a 0.1% phosphoric acid wash step between injections can also mitigate poor chromatographic performance and signal loss associated with phosphorylated molecules.[10]
-
Q3: My isomers are separating, but the resolution is inconsistent between runs. How can I improve the robustness of my method?
A3: Run-to-run variability often points to insufficient column equilibration or temperature fluctuations.
-
Column Equilibration: IP-RP chromatography requires extensive equilibration. The ion-pair reagent must fully coat the stationary phase to ensure a stable surface chemistry.
-
Solution: Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes before the first injection and for at least 10 column volumes between runs.
-
-
Temperature Control: Selectivity in HPLC can be highly sensitive to temperature. Small fluctuations in ambient lab temperature can alter the separation.
-
Solution: Always use a thermostatically controlled column compartment. A typical starting point is 30-40°C. This not only improves reproducibility but can also enhance efficiency and reduce mobile phase viscosity.
-
Troubleshooting Workflow: From Co-elution to Resolution
When facing poor resolution, a systematic approach is critical. The following workflow guides you from initial problem identification to a robust, optimized method.
Caption: A systematic workflow for troubleshooting poor resolution of CoA isomers.
In-Depth Troubleshooting Guides
Issue 1: Co-eluting Acetyl-CoA and Succinyl-CoA on a C18 Column
Succinyl-CoA and acetyl-CoA are both key intermediates in metabolism, and their accurate, distinct measurement is often required.[5] While structurally similar, their hydrophobicity can be exploited for separation.
Possible Cause & Solution Deep Dive:
-
Inadequate Stationary Phase Selectivity: Standard C18 phases may not possess enough selectivity to resolve isomers with minor structural differences.
-
Solution 1: Switch to a Different Reversed-Phase Chemistry. Consider a C30 column, which provides enhanced shape selectivity for structurally related isomers and can better resolve branched vs. straight-chain acyl-CoAs.[11]
-
Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an alternative mode of separation that is well-suited for highly polar compounds like acyl-CoAs. A zwitterionic HILIC column can enable the simultaneous analysis of free CoA and a wide range of acyl-CoAs, from short to long chain, in a single run.[12][13]
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and buffer can dramatically impact selectivity.
-
Solution: Systematic Mobile Phase Optimization. If using methanol, switch to acetonitrile or a combination of the two. Acetonitrile often provides different selectivity for polar compounds. Ensure the aqueous component is buffered (e.g., with ammonium acetate) to maintain a stable pH and analyte ionization state.[8]
-
Comparative Table of Column Chemistries
| Column Type | Principle of Separation | Best For | Pros | Cons |
| Standard C18 | Hydrophobic Interactions | General purpose separation of short-to-medium chain acyl-CoAs.[8][14] | Widely available, robust, well-understood. | May lack selectivity for close isomers; potential for tailing.[15] |
| AQ-C18 (Aqueous C18) | Hydrophobic Interactions with a polar-modified surface | Highly aqueous mobile phases (>95% water). | Resistant to phase collapse, enhanced retention for polar analytes.[16] | May have different selectivity compared to standard C18. |
| C30 | Hydrophobic & Shape Selectivity | Isomeric and structurally similar compounds.[11] | Enhanced resolution for challenging isomer pairs. | Less common, may require more method development. |
| HILIC (Zwitterionic) | Partitioning into a water-enriched layer on the stationary phase | Highly polar compounds, broad range of acyl-CoAs.[12][13] | Excellent retention for polar analytes, orthogonal to RPLC. | Requires careful control of water content in mobile phase. |
Experimental Protocols
Protocol 1: Developing an Ion-Pair RPLC-MS Method for Acetyl-CoA and Malonyl-CoA
This protocol provides a starting point for developing a robust method using ion-pairing on a standard C18 column coupled to a mass spectrometer.
-
Sample Preparation & Stabilization:
-
Extract acyl-CoAs from biological samples using a cold 80% methanol solution.[8]
-
Dry the extracts completely in a vacuum concentrator.
-
Reconstitute the dry pellet in 50 µL of 5 mM ammonium acetate immediately before injection to ensure stability.[5]
-
Crucially, use glass or glass-coated autosampler vials to prevent analyte loss. [5][7]
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 5 mM N,N-dimethylbutylamine (DMBA) in water, pH adjusted to 7.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Gradient Program:
-
0-2 min: Hold at 2% B
-
2-10 min: Linear gradient to 30% B
-
10-11 min: Linear gradient to 95% B
-
11-14 min: Hold at 95% B
-
14.1-17 min: Return to 2% B and equilibrate.
-
-
-
Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetyl-CoA: Monitor the transition of the precursor ion to a characteristic product ion.
-
Malonyl-CoA: Monitor its specific precursor-to-product transition.
-
Note: All protonated acyl-CoAs typically produce a common fragment ion resulting from the loss of the 3'-phosphoadenosine diphosphate moiety.[17]
-
-
Optimization: Optimize collision energy (CE) for each transition to maximize signal intensity.
-
Protocol 2: Confirming Peak Identity Using High-Resolution Mass Spectrometry (HRMS)
When chromatographic separation is challenging, HRMS can provide an orthogonal level of confirmation.
-
Acquire Data: Use an Orbitrap or Q-TOF mass spectrometer coupled to the HPLC system.
-
Extract Ion Chromatograms (XICs): Instead of using nominal masses, extract chromatograms using the exact mass of the protonated molecule ([M+H]+) with a very narrow mass tolerance (e.g., ± 5 ppm).
-
Acetyl-CoA ([C23H39N7O17P3S]+): m/z 809.1231
-
Malonyl-CoA ([C24H39N7O20P3S]+): m/z 853.1129
-
Succinyl-CoA ([C25H41N7O19P3S]+): m/z 867.1286
-
-
Analyze Spectra: Even if peaks overlap chromatographically, the high resolving power of the mass spectrometer allows for their distinct detection and quantification based on their unique exact masses. The fragmentation pattern can also be used for identification.[17]
Final Recommendations
For labs routinely analyzing acetyl-CoA and its isomers, investing in a dual-method approach provides the most robust data. Utilize an optimized IP-RP-LC-MS/MS method for routine quantification due to its excellent resolving power and sensitivity.[2] For complex matrices or for confirming the identity of challenging peaks, employ a secondary HILIC-HRMS method to provide orthogonal separation and high-confidence identification.[12][13] Always prioritize sample stability through proper storage and handling procedures to ensure data integrity.[5][8]
References
- 1. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. research.rug.nl [research.rug.nl]
- 14. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enzyme Activity in the Camphor Degradation Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the enzymatic degradation of camphor. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the activity of key enzymes in this pathway. Our approach is grounded in mechanistic principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Camphor Degradation Pathway
The biodegradation of the bicyclic monoterpene camphor, particularly by soil bacteria like Pseudomonas putida, is a well-studied metabolic process.[1][2] This pathway involves a series of oxygen-dependent enzymes, many of which are encoded on the CAM plasmid.[1][3] Understanding the function and regulation of these enzymes is crucial for applications in biocatalysis and drug development.
The pathway begins with the hydroxylation of camphor by cytochrome P450cam, followed by dehydrogenation to form diketocamphanes.[2][4] Subsequent ring cleavage is facilitated by diketocamphane monooxygenases, leading to the formation of monocyclic intermediates that are further metabolized to enter the TCA cycle.[4][5]
Visualizing the Core Pathway
To provide a clear overview, the following diagram illustrates the key enzymatic steps in the degradation of (+)- and (-)-camphor.
Caption: Key enzymatic steps in the camphor degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the initial stages of camphor degradation?
A1: The initial steps of (+)-camphor degradation are catalyzed by a series of enzymes encoded by the cam operon.[2] The key players are:
-
Cytochrome P450cam (camCAB): This monooxygenase initiates the pathway by hydroxylating camphor to 5-exo-hydroxycamphor.[4]
-
5-exo-hydroxycamphor dehydrogenase (camD): This enzyme oxidizes 5-exo-hydroxycamphor to 2,5-diketocamphane.[4]
-
2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO or camE25): This is a two-component Baeyer-Villiger monooxygenase that catalyzes the ring cleavage of 2,5-diketocamphane. It consists of an oxygenating component and a flavin reductase.[6][7]
-
3,6-diketocamphane 1,6-monooxygenase (3,6-DKCMO or camE36): This enzyme is specific for the degradation of (-)-camphor and is analogous to 2,5-DKCMO.[6]
Q2: My enzyme activity is low. What are the common causes?
A2: Low enzyme activity can stem from several factors:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme function.
-
Cofactor Limitation: Many enzymes in this pathway, particularly the monooxygenases, require specific cofactors like NADH and FMN.[6] Ensure these are present in non-limiting concentrations.
-
Improper Enzyme Folding or Purity: Issues during protein expression and purification can lead to misfolded or inactive enzymes.
-
Presence of Inhibitors: Contaminants in your preparation or substrate can inhibit enzyme activity. For instance, NAD+ can act as a competitive inhibitor for the flavin reductase component of DKCMOs.[6]
-
Substrate Specificity: These enzymes exhibit high substrate specificity. For example, 2,5-DKCMO is active on bicyclic ketones like (+)-camphor but not on monocyclic or aromatic ketones.[8][9]
Q3: Are there specific inducers for the expression of camphor degradation enzymes?
A3: Yes, the expression of these enzymes is tightly regulated. Camphor itself is a primary inducer of the cam operon.[1][3] Interestingly, pathway intermediates like 2,5-diketocamphane can also act as inducers.[3] This is a form of "from the bottom" regulation that ensures the pathway is active when intermediates are present.[1]
Q4: What is the role of the flavin reductase component in the diketocamphane monooxygenases (DKCMOs)?
A4: The DKCMOs are two-component enzyme systems. The oxygenase component catalyzes the Baeyer-Villiger oxidation, but it requires a reduced flavin cofactor (FMNH2). The flavin reductase (Fred) component is responsible for reducing FMN to FMNH2 using NADH as an electron donor.[6][7] This reduced flavin is then transferred to the oxygenase component to facilitate the reaction.[7]
Troubleshooting Guides
Guide 1: Low Activity of Recombinant Diketocamphane Monooxygenase (DKCMO)
Problem: You are expressing and purifying a recombinant DKCMO (e.g., 2,5-DKCMO), but the purified enzyme shows little to no activity in your assay.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Missing or Inactive Flavin Reductase (Fred) | DKCMOs are two-component systems. The oxygenase component is inactive without the flavin reductase to provide reduced FMN.[6][7] | 1. Co-express Fred: Ensure you are co-expressing the flavin reductase gene with the oxygenase gene.[6] 2. Purify Fred Separately: If co-expression is not feasible, purify the flavin reductase separately and add it to the assay mixture in an appropriate molar ratio. 3. Verify Fred Activity: Independently assay the activity of your purified Fred by monitoring NADH oxidation in the presence of FMN.[6] |
| Incorrect Cofactor Usage | The flavin reductase component is specific for NADH and FMN. Using NADPH or FAD will result in significantly lower activity.[6] | 1. Use NADH and FMN: Confirm that your assay buffer contains both NADH and FMN at optimal concentrations. 2. Check Cofactor Quality: Ensure your NADH and FMN stocks are fresh and have not degraded. |
| Protein Misfolding/Aggregation | Recombinant expression, especially at high levels, can lead to the formation of inclusion bodies or misfolded, inactive protein. | 1. Optimize Expression Conditions: Lower the induction temperature (e.g., 16-20°C) and IPTG concentration to slow down protein synthesis and promote proper folding. 2. Use Chaperone Co-expression: Co-express molecular chaperones to assist in protein folding. 3. Solubilization and Refolding: If inclusion bodies form, develop a protocol for their solubilization and subsequent refolding. |
| Suboptimal Assay pH and Temperature | Enzyme activity is highly dependent on pH and temperature. | 1. pH Optimization: Perform a pH titration of your assay buffer to determine the optimal pH for your specific enzyme. 2. Temperature Optimization: Run the assay at various temperatures to find the optimal condition. Be mindful that higher temperatures can lead to enzyme denaturation over time. |
Experimental Workflow: Verifying Flavin Reductase Activity
Caption: Workflow for assaying flavin reductase activity.
Guide 2: Poor Yield and Purity of Camphor Pathway Enzymes
Problem: You are experiencing low yields and/or impure protein preparations after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Cell Lysis | Incomplete cell disruption will result in a lower yield of soluble protein. | 1. Optimize Lysis Method: Compare different lysis methods such as sonication, French press, or enzymatic lysis (e.g., lysozyme) to find the most effective for your expression host. 2. Monitor Lysis Efficiency: Use microscopy to visually inspect for unlysed cells. |
| Protein Degradation | Proteases released during cell lysis can degrade your target protein. | 1. Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer. 2. Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity. |
| Suboptimal Chromatography Conditions | Incorrect buffer pH, salt concentration, or choice of resin can lead to poor binding or elution during chromatography. | 1. Optimize Binding pH: The pH of your buffer should be such that your protein of interest has the appropriate charge to bind to the ion-exchange resin. 2. Gradient Elution: Use a salt gradient for elution to achieve better separation of your target protein from contaminants. 3. Affinity Chromatography: If available, use an affinity tag (e.g., His-tag) for a more specific and efficient purification.[10] |
| Protein Precipitation | High protein concentrations or inappropriate buffer conditions can cause your protein to precipitate. | 1. Determine Optimal Buffer: Screen different buffers and additives (e.g., glycerol, low concentrations of non-ionic detergents) to improve protein solubility. 2. Concentrate with Care: Use gentle concentration methods like ultrafiltration and avoid over-concentration. |
Step-by-Step Protocol: Affinity Purification of His-tagged Borneol Dehydrogenase
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate pH 8.0, 20 mM imidazole, 0.5 M NaCl) and disrupt the cells using a French press.[10]
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the soluble fraction.[10]
-
Binding: Load the soluble fraction onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with the lysis buffer to remove unbound proteins.
-
Elution: Elute the bound protein using a buffer with a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: If necessary, perform buffer exchange into a storage buffer using dialysis or a desalting column.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 3. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Camphor Pathway Redux: Functional Recombinant Expression of 2,5- and 3,6-Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453 with Their Cognate Flavin Reductase Catalyzing Baeyer-Villiger Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453—An Episodic History and Still Mysterious after 60 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant expression and purification of the 2,5-diketocamphane 1,2-monooxygenase from the camphor metabolizing Pseudomonas putida strain NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Enzyme Assay Conditions for Acetyl-CoA Synthases
Welcome to the technical support center for the refinement of enzyme assay conditions for acetyl-CoA synthases (ACS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experiments are robust, reproducible, and yield high-quality data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your acetyl-CoA synthase assays in a question-and-answer format.
Question 1: Why am I observing low or no enzyme activity?
Low or no detectable activity from your acetyl-CoA synthase is a common issue that can stem from several factors, ranging from reagent integrity to the assay conditions themselves.
Possible Causes and Solutions:
-
Enzyme Inactivity:
-
Improper Storage and Handling: Acetyl-CoA synthases, like many enzymes, are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the correct temperature (typically -70°C for long-term use) and avoid repeated freeze-thaw cycles.[1] When preparing for an assay, always keep the enzyme on ice.
-
Degradation: The enzyme preparation itself may be degraded. If possible, verify the integrity of your enzyme using a fresh batch or by running a standard activity test with known optimal conditions.
-
Post-translational Modifications: The activity of some acetyl-CoA synthases is regulated by post-translational modifications like acetylation. For instance, acetylation of a key lysine residue can inactivate the enzyme.[2][3][4] Ensure your expression and purification strategy accounts for the native activation state of the enzyme.
-
-
Sub-optimal Assay Conditions:
-
Incorrect pH: Every enzyme has an optimal pH range for activity.[5] For many acetyl-CoA synthases, this is slightly alkaline, around pH 7.8 in Tris buffer.[6][7] A suboptimal pH can drastically reduce enzyme efficiency.[5] It is crucial to optimize the pH of your assay buffer.
-
Inappropriate Buffer System: The choice of buffer can influence enzyme activity.[5] While Tris-HCl is commonly used, other buffers like phosphate buffer may be employed.[6] However, be aware that some buffer components can interfere with the assay. For example, high concentrations of phosphate can be inhibitory to some enzymes.
-
Missing Cofactors: Acetyl-CoA synthase activity is dependent on the presence of essential cofactors, most notably Mg²⁺, which is crucial for ATP binding. Ensure that MgCl₂ is included in your reaction mixture at an appropriate concentration.[1]
-
-
Reagent Issues:
-
Degradation of Substrates: ATP and Coenzyme A (CoA) are key substrates that can degrade over time, especially if not stored correctly. It is recommended to prepare fresh solutions of ATP and CoA for each experiment.[8] Acetyl-CoA itself is unstable in alkaline and highly acidic conditions and should be stored appropriately, with minimal freeze-thaw cycles.[9][10]
-
Incorrect Substrate Concentrations: The concentrations of acetate, ATP, and CoA need to be optimized. While it may seem intuitive to use high concentrations, some enzymes, including those in coupled assay systems like citrate synthase, can be subject to substrate inhibition.[11]
-
Question 2: What is causing high background noise in my assay?
High background noise can mask the true enzyme activity and lead to inaccurate results. The source of this noise depends on the type of assay being performed.
Possible Causes and Solutions:
-
For Coupled Spectrophotometric Assays (monitoring NADH production):
-
Contaminating Enzymes in Sample: If you are using a cell-free extract, it may contain other enzymes that can reduce NAD⁺ to NADH, leading to a high background signal.[1][6] To mitigate this, it is important to have proper controls, such as a reaction mixture lacking one of the primary substrates (e.g., acetate).
-
Instability of Reagents: The spontaneous breakdown of reagents can sometimes lead to background signal. Ensure all reagents are of high quality and prepared fresh.
-
Non-enzymatic Reduction of NAD⁺: While less common, some compounds in your sample might non-enzymatically reduce NAD⁺. Sample purification or dialysis can help remove these interfering substances.
-
-
For Colorimetric and Fluorometric Assays:
-
Interfering Substances: Certain compounds in your sample preparation can interfere with the colorimetric or fluorometric readout.[12] Common culprits include reducing agents, EDTA, and detergents like SDS at high concentrations.[12] It is advisable to check the tolerance of your specific assay to these substances.
-
Precipitation in the Sample: Protein precipitation in the microplate well can scatter light and lead to artificially high absorbance readings. Centrifuge your samples after preparation to remove any insoluble material.[13]
-
Question 3: My assay results are not reproducible. What could be the problem?
Lack of reproducibility is a critical issue that undermines the validity of your findings. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Inconsistent Reagent Preparation:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations between replicates.[12] Always use calibrated pipettes and consider preparing a master mix for your reaction components to ensure consistency.[12]
-
Incomplete Dissolving of Reagents: Ensure all powdered reagents are completely dissolved before use.[12] Vortexing and brief centrifugation of solutions can help ensure homogeneity.
-
-
Variable Enzyme Activity:
-
Inconsistent Enzyme Dilutions: Prepare fresh dilutions of your enzyme for each experiment and ensure thorough mixing.[1][6]
-
Enzyme Instability During the Assay: The enzyme may be losing activity over the course of the experiment, especially during long incubation times or at elevated temperatures. It's important to determine the linear range of your assay with respect to time and enzyme concentration.[7][14]
-
-
Instrumental and Environmental Factors:
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[15] Ensure your plate reader or spectrophotometer maintains a stable temperature throughout the assay.[1]
-
Incorrect Wavelength Settings: Double-check that the wavelength settings on your instrument are correct for the specific assay you are running (e.g., 340 nm for NADH).[1][12]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of acetyl-CoA synthase assays.
What are the different types of assays for acetyl-CoA synthase?
There are several methods to measure acetyl-CoA synthase activity, each with its own advantages and disadvantages.
-
Coupled Enzymatic Assays: These are the most common methods. The production of acetyl-CoA is coupled to one or more enzymatic reactions that result in a measurable change, such as the production or consumption of NADH, which can be monitored spectrophotometrically at 340 nm.[1][6] A widely used coupled system involves citrate synthase (CS) and malate dehydrogenase (MDH).[1][6][16]
-
Colorimetric Assays: These assays involve a chemical reaction that produces a colored product. One method detects the pyrophosphate (PPi) released during the reaction.[7] Another involves the reaction of acetyl-CoA with hydroxylamine to form a hydroxamic acid that can be measured colorimetrically.[8] A different enzyme-coupled colorimetric method uses acyl-CoA oxidase and catalase to produce a purple dye.[14][17]
-
Fluorometric Assays: These are highly sensitive assays that measure the production of a fluorescent product. Commercial kits are available that utilize a coupled enzyme assay resulting in a fluorometric signal.
-
Radiometric Assays: These assays use a radiolabeled substrate, such as ³H-acetyl CoA or ¹⁴C-acetyl CoA, and measure the incorporation of the radiolabel into the product.[10] This method is highly sensitive and direct but requires specialized equipment and handling of radioactive materials.[9]
How do I choose the right buffer conditions (pH, buffer type, concentration)?
Choosing the right buffer is critical for optimal enzyme activity and stability.[5]
-
pH: The optimal pH for most acetyl-CoA synthases is in the range of 7.5 to 8.5.[6][7][15] It is essential to perform a pH optimization experiment to determine the ideal pH for your specific enzyme.
-
Buffer Type: Tris-HCl is a commonly used buffer for ACS assays.[6][8] However, other buffers like HEPES or phosphate buffers can also be used.[18] The choice of buffer can sometimes affect enzyme activity, so it's worth testing a few different buffer systems.[19]
-
Buffer Concentration: A higher buffer concentration provides better pH control.[20] However, excessively high concentrations can sometimes inhibit enzyme activity. A typical starting concentration is between 50 mM and 100 mM.
What is the difference between a kinetic and an endpoint assay, and which one should I use?
The choice between a kinetic and an endpoint assay depends on your experimental goals.[21]
-
Kinetic Assays: In a kinetic assay, the reaction is monitored continuously over time, providing real-time data on the rate of product formation.[21][22] This approach is ideal for determining enzyme kinetic parameters like Vmax and Km.[21]
-
Endpoint Assays: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the total amount of product formed is measured.[21][22] This method is simpler and often used for high-throughput screening where the primary interest is in comparing the activity of many samples under identical conditions.[21]
For detailed characterization of your enzyme, a kinetic assay is preferred. For large-scale screening, an endpoint assay may be more practical.
How can I prepare my samples to minimize interference in the assay?
Proper sample preparation is crucial to avoid interference from endogenous substances.
-
Cell and Tissue Lysates: For cell-free extracts, sonication or homogenization followed by centrifugation is a common method to separate the soluble protein fraction.[1][6] It is important to keep the samples on ice throughout the preparation process to prevent protein degradation.[6]
-
Deproteinization: For assays that are sensitive to protein interference, deproteinization using methods like perchloric acid (PCA) precipitation followed by neutralization can be effective.[13]
-
Removal of Interfering Substances: If your sample contains known inhibitors or interfering substances (e.g., high concentrations of EDTA, detergents), consider dialysis or buffer exchange to remove them prior to the assay.[12]
Data and Protocols
Table 1: Recommended Reagent Concentrations for a Standard Coupled ACS Assay
| Reagent | Stock Concentration | Final Concentration in Assay | Notes |
| Tris-HCl (pH 7.8) | 1 M | 100 mM | Optimal pH may vary slightly depending on the enzyme source.[6][7] |
| MgCl₂ | 1 M | 2-10 mM | Essential cofactor for ATP binding. |
| ATP | 100 mM | 1-5 mM | Prepare fresh.[8] |
| Coenzyme A | 20 mM | 0.2-1 mM | Prepare fresh.[8] |
| Sodium Acetate | 1 M | 10-50 mM | The primary substrate. |
| NAD⁺ | 50 mM | 1-2 mM | |
| L-Malate | 500 mM | 5-10 mM | |
| Malate Dehydrogenase (MDH) | 500 U/mL | 5-10 U/mL | Ensure this enzyme is not rate-limiting.[1][6] |
| Citrate Synthase (CS) | 250 U/mL | 2.5-5 U/mL | Ensure this enzyme is not rate-limiting.[1][6] |
| Enzyme Sample | Varies | Varies | The amount of enzyme should be optimized to ensure the reaction rate is linear over time. |
Protocol: Continuous Coupled Enzymatic Assay for Acetyl-CoA Synthase Activity
This protocol is adapted from established methods for measuring ACS activity by monitoring the production of NADH at 340 nm.[1][6]
Materials:
-
96-well flat-bottom, transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)
-
All reagents as listed in Table 1
-
Purified acetyl-CoA synthase or cell-free extract
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix containing all the reaction components except for the enzyme and sodium acetate. This ensures consistency across all wells.[6]
-
Aliquot Master Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.
-
Add Enzyme: Add the desired amount of your enzyme preparation (or buffer for the blank) to each well. Pipette up and down gently to mix, avoiding the formation of air bubbles.[1]
-
Equilibrate: Incubate the plate in the plate reader at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the Reaction: Start the reaction by adding sodium acetate to each well. Mix thoroughly by pipetting.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 10-20 seconds for 5-10 minutes.[1]
-
Calculate Activity: Determine the rate of reaction (V₀) from the initial linear portion of the absorbance versus time curve. The activity of acetyl-CoA synthase can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[1]
Visualizations
Workflow for Troubleshooting Low Enzyme Activity
Caption: A decision tree for troubleshooting low acetyl-CoA synthase activity.
General Workflow for ACS Assay Optimization
Caption: A general workflow for optimizing an acetyl-CoA synthase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of plant acetyl-CoA synthetase activity by post-translational lysine acetylation [frontiersin.org]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Substrate-inhibiton by acetyl-CoA in the condensation reaction between oxaloacetate and acetyl-CoA catalyzed by citrate synthase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. avantorsciences.com [avantorsciences.com]
- 21. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 22. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
Technical Support Center: Quantification of Intracellular [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA (TOC-CoA)
Document ID: TSS-TOC-CoA-2026-v1
Last Updated: January 3, 2026
Welcome to the technical support guide for the quantification of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA, hereafter referred to as TOC-CoA. This document is designed for researchers, scientists, and drug development professionals who are working to measure the intracellular pools of this unique and challenging metabolite. Our goal is to provide you with the expertise, troubleshooting strategies, and validated protocols necessary to achieve accurate and reproducible results.
Core Principles & Major Challenges
The quantification of TOC-CoA is a non-trivial analytical task due to a combination of intrinsic molecular properties and its role as a metabolic intermediate. Understanding these challenges is the first step toward developing a robust methodology.
-
Chemical Instability : The TOC-CoA molecule possesses two primary points of instability:
-
Thioester Bond : The high-energy thioester linkage to Coenzyme A is susceptible to hydrolysis, particularly under non-neutral pH conditions or elevated temperatures.[1][2] This can lead to significant analyte loss during sample processing.
-
α,β-Unsaturated Ketone : This functional group is an electrophilic Michael acceptor, making it highly reactive toward endogenous nucleophiles like glutathione (GSH) or free cysteine residues in proteins.[3][4][5][6] This can result in the formation of adducts, depleting the free TOC-CoA pool and complicating quantification.
-
-
Low Intracellular Abundance : Like many acyl-CoA species, TOC-CoA is likely a transient intermediate with low steady-state concentrations.[7][8] This necessitates a highly sensitive analytical platform, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Absence of a Commercial Standard : A significant hurdle is the lack of a commercially available, certified reference standard for TOC-CoA. This complicates absolute quantification and requires alternative strategies, such as the use of structural analogs or custom synthesis for standard curve generation.
-
Extraction & Chromatographic Complexity : The molecule has a highly polar Coenzyme A tail and a moderately non-polar cyclopentenyl head. This amphiphilic nature makes both efficient extraction from the cellular matrix and sharp, reproducible chromatographic separation challenging.[9][10]
Section 1: Frequently Asked Questions (FAQs)
Q1: My TOC-CoA signal is extremely low or non-existent. What is the most common cause?
A: The most frequent causes are rapid degradation during sample preparation and inefficient extraction. Immediately quenching metabolic activity with ice-cold solvent (e.g., 80% methanol) is critical.[11] Ensure your extraction protocol is optimized for polar, phosphorylated compounds and that all steps are performed at low temperatures (0-4°C) to minimize thioester hydrolysis.[1]
Q2: I see a peak at the expected mass of TOC-CoA, but the retention time is inconsistent between runs. Why?
A: Retention time shifts are common when working with polar molecules on HILIC or ion-pairing chromatography systems.[12] The primary causes are insufficient column equilibration between injections and slight variations in mobile phase preparation. Ensure your column is equilibrated for at least 5-10 column volumes before each injection and prepare mobile phases meticulously, paying close attention to pH and salt concentration.[13]
Q3: How can I quantify TOC-CoA without a certified standard?
A: This is a major challenge. The best practice is to use a stable isotope-labeled (SIL) internal standard, which would require custom synthesis.[14][15] If that is not feasible, a structural analog can be used.[14][16] Choose an acyl-CoA that is not endogenously present in your system (e.g., a C17-CoA or other odd-chain acyl-CoA) and has similar chromatographic behavior.[17] This allows for reliable relative quantification. For absolute quantification, you must determine the concentration of a stock solution of your custom-synthesized or purified TOC-CoA standard via methods like quantitative NMR (qNMR) before creating your calibration curve.
Q4: Can I use a standard reversed-phase C18 column for TOC-CoA analysis?
A: It is not recommended. The highly polar Coenzyme A moiety will result in poor or no retention on a standard C18 column, causing it to elute in the void volume with other unretained matrix components.[11] This leads to severe ion suppression and an inability to resolve it from other polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography are the required techniques.[10][13][18][19]
Q5: I suspect my analyte is forming adducts. How can I confirm this?
A: The most likely adduct is with glutathione (GSH), a highly abundant intracellular thiol. Calculate the theoretical exact mass of the TOC-CoA-GSH adduct ([M+GSH+H]⁺) and search for this mass in your high-resolution MS1 data. It will likely elute at a different retention time than TOC-CoA. To mitigate this, consider pre-treating your samples with a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately after cell lysis, but be aware this can introduce other artifacts.
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Sample Quenching & Extraction Issues
| Problem | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low/No Signal Intensity | 1. Ineffective Metabolic Quenching: Continued enzymatic activity after sample collection is degrading the TOC-CoA. | Solution: Quench cells directly on the plate with a pre-chilled (-80°C) 80% methanol / 20% water solution.[11] This immediately stops enzymatic reactions and precipitates proteins. Perform all subsequent steps on ice or at 4°C. |
| 2. Thioester Hydrolysis: The sample processing pH is too high or too low, or the temperature is too high, causing the thioester bond to break.[1][2] | Solution: Use extraction solvents buffered to a slightly acidic pH (e.g., pH 4-6) to improve thioester stability. Avoid prolonged exposure to room temperature. Immediately dry down extracts in a vacuum concentrator without excessive heat. | |
| 3. Inefficient Extraction: The chosen solvent is not effectively lysing the cells and solubilizing the polar TOC-CoA. | Solution: A monophasic extraction with 80% methanol is a good starting point.[11][20] For more complex matrices, a biphasic methanol/chloroform/water extraction can separate polar metabolites from lipids, but may result in loss of the analyte at the interface.[21] Validate your extraction recovery by spiking a known amount of a structural analog internal standard into the lysate before extraction.[15] | |
| High Signal Variability (%RSD > 30%) | 1. Inconsistent Cell Washing: Residual media components (salts, buffers) are being carried into the extraction, causing variable matrix effects. | Solution: Wash cell monolayers twice with an ice-cold isotonic solution like 0.9% NaCl instead of PBS.[11] PBS contains phosphates that can interfere with MS analysis and cause ion suppression. Ensure complete aspiration of the wash buffer before adding the extraction solvent. |
| 2. Incomplete Protein Precipitation: Soluble proteins remain in the extract, which can foul the LC column and MS source over time, leading to signal drift. | Solution: After adding the cold extraction solvent and scraping the cells, ensure a vigorous vortexing step followed by incubation at -20°C or -80°C for at least 30 minutes to maximize protein precipitation.[11] Centrifuge at high speed (e.g., >16,000 x g) at 4°C. |
Guide 2.2: LC-MS Analysis Issues
| Problem | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte band to spread on the column head.[12][22] | Solution: Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions as closely as possible. For HILIC, this means a high percentage of acetonitrile (e.g., 80-90%).[13] |
| 2. Secondary Interactions (HILIC): Unwanted ionic interactions between the analyte's phosphate groups and the stationary phase are occurring. | Solution: Ensure the mobile phase has sufficient ionic strength. Adding a small amount of an ammonium salt like ammonium acetate or ammonium formate (5-10 mM) can improve peak shape by masking active sites on the silica. | |
| 3. Column Overload: Injecting too much sample mass onto the column. | Solution: Dilute the sample and re-inject. Even if the target analyte is low, the overall matrix may be overloading the column. | |
| No or Poor Retention | 1. Incorrect Chromatography Mode: Using a standard C18 column. | Solution: Switch to a HILIC column (e.g., amide, zwitterionic) or an ion-pairing reversed-phase method.[10][13][18] HILIC is often preferred as it avoids persistent ion-pairing reagents that can contaminate the MS.[13] |
| 2. Insufficient Equilibration (HILIC): The aqueous layer on the HILIC stationary phase is not fully formed before injection. | Solution: Increase the column equilibration time between runs to at least 10 column volumes. Monitor the system pressure; a stable pressure trace indicates a well-equilibrated column. | |
| Low MS Signal / Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the biological matrix are competing with TOC-CoA for ionization in the MS source.[23] | Solution: Improve chromatographic separation to move the TOC-CoA peak away from interfering compounds. Optimize the extraction to remove interfering classes of molecules (e.g., perform a liquid-liquid extraction to remove lipids). The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[23][24] |
| 2. Suboptimal MS Source Parameters: The ionization conditions (e.g., capillary voltage, gas flow, temperature) are not optimized for TOC-CoA. | Solution: Perform an infusion experiment with a synthesized standard or a structural analog to optimize source parameters for the specific m/z of your analyte. Acyl-CoAs are typically detected in positive ion mode as [M+H]⁺ or [M+2H]²⁺ ions.[17][25] |
Section 3: Validated Experimental Protocols & Visualizations
Protocol 3.1: Intracellular TOC-CoA Extraction
-
Preparation : Prepare an extraction solvent of 80% LC-MS grade methanol / 20% LC-MS grade water and chill to -80°C. Prepare a wash buffer of 0.9% NaCl in LC-MS grade water and chill to 4°C.
-
Cell Culture : Grow cells to the desired confluency (e.g., 80-90%) in a 6-well plate format.
-
Metabolism Quenching : Aspirate the culture medium completely. Place the plate on ice and immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.[11] Aspirate the wash solution completely after each wash.
-
Extraction : Add 1 mL of the -80°C extraction solvent directly to each well. Add your internal standard at this step. Scrape the cells from the plate surface using a cell scraper and transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation : Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Clarification : Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Sample Collection : Carefully transfer the supernatant to a new pre-chilled tube, avoiding the protein pellet.
-
Drying and Reconstitution : Dry the supernatant in a vacuum concentrator (e.g., SpeedVac) without heat. Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a suitable solvent for LC-MS analysis (e.g., 90% Acetonitrile / 10% Water for a HILIC injection). Vortex, centrifuge briefly to pellet any insoluble material, and transfer to an autosampler vial for analysis.
Diagram 3.1: Overall Quantification Workflow
Caption: Workflow for TOC-CoA Quantification.
Diagram 3.2: Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low signal.
Section 4: References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: A Robust HILIC Chromatography Method for the Separation of Polar Metabolites. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from --INVALID-LINK--
-
IonSource. (2016). The Internal Standard. Retrieved from --INVALID-LINK--
-
Dietmair, S., et al. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Retrieved from --INVALID-LINK--
-
Marquis, J. C., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. Retrieved from --INVALID-LINK--
-
Chi, Y., et al. (2011). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science. Retrieved from --INVALID-LINK--
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from --INVALID-LINK--
-
Chatterjee, R., et al. (2012). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Visualized Experiments. Retrieved from --INVALID-LINK--
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from --INVALID-LINK--
-
Chen, L., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
Theodoridis, G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from --INVALID-LINK--
-
WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from --INVALID-LINK--
-
Funai, K., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Adipocyte. Retrieved from --INVALID-LINK--
-
Ivanisevic, J., & Want, E. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Marquis, J. C., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Molecules. Retrieved from --INVALID-LINK--
-
Monge, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. Retrieved from --INVALID-LINK--
-
Shimomura, Y., et al. (1992). Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor. Journal of Chromatography. Retrieved from --INVALID-LINK--
-
Giesbertz, P., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Metabolites. Retrieved from --INVALID-LINK--
-
Trefely, S., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. Retrieved from --INVALID-LINK--
-
Villas-Bôas, S. G., et al. (2012). Assessment of Compatibility between Extraction Methods for NMR- and LC/MS-Based Metabolomics. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis. Retrieved from --INVALID-LINK--
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Metabolomics Sample Preparation, Columns & Supplies. Retrieved from --INVALID-LINK--
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta. Retrieved from --INVALID-LINK--
-
Chen, L., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
Han, L., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
CGSpace. (n.d.). LIQUID CHROMATOGRAPHY (LC) TROUBLESHOOTING Solutions. Retrieved from --INVALID-LINK--
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Creative Proteomics. (n.d.). Acyl-CoA: Functions, Metabolism, and Analytical Methods. Retrieved from --INVALID-LINK--
-
Baker, F., & Miller, C. (1981). Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. Methods in Enzymology. Retrieved from --INVALID-LINK--
-
Ferreira, L. G., et al. (2019). The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. Chemistry – A European Journal. Retrieved from --INVALID-LINK--
-
Boelsterli, U. A., et al. (2015). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Toxicology and Applied Pharmacology. Retrieved from --INVALID-LINK--
-
Chen, L., et al. (2022). An optimized LC–MS-based cellular and mitochondrial acyl-CoA profiling workflow. Nature Metabolism. Retrieved from --INVALID-LINK--
-
Wagner, E. D., et al. (2012). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? Retrieved from --INVALID-LINK--
-
LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences. Retrieved from --INVALID-LINK--
-
Sanabio, A. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. LibreTexts Chemistry. Retrieved from --INVALID-LINK--
-
George Greco Goucher Chemistry. (2016). 07 15 Thioesters. YouTube. Retrieved from --INVALID-LINK--
-
Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. Retrieved from --INVALID-LINK--
-
Lundberg, H., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Chemical Society Reviews. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from --INVALID-LINK--
-
Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from --INVALID-LINK--
References
- 1. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems | Semantic Scholar [semanticscholar.org]
- 4. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. zefsci.com [zefsci.com]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ionsource.com [ionsource.com]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. lcms.cz [lcms.cz]
- 23. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 24. nebiolab.com [nebiolab.com]
- 25. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Conversion of Camphor
Welcome to the technical support center for the microbial conversion of camphor. This guide is designed for researchers, scientists, and drug development professionals engaged in the biotransformation of this versatile bicyclic monoterpene. Here, we address common challenges and frequently asked questions to help you optimize your experimental workflows, ensure reproducibility, and troubleshoot effectively. Our approach is grounded in established scientific principles and field-proven insights to support your research and development endeavors.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the microbial conversion of camphor. Each issue is analyzed from a mechanistic standpoint to provide a comprehensive understanding and actionable solutions.
Low or No Conversion of Camphor
Question: I have inoculated my culture of Pseudomonas putida with camphor, but I am observing little to no conversion to the expected downstream metabolites after 24-48 hours. What could be the issue?
Answer: This is a common challenge that can stem from several factors, ranging from the physiological state of your culture to the specific experimental conditions. Let's break down the potential causes and solutions.
A. Inadequate Induction of the CAM Plasmid Operons:
-
The "Why": The genes responsible for camphor degradation in Pseudomonas putida are located on the CAM plasmid.[1][2] These genes are organized in operons, such as the camDCAB operon, which are inducible.[3] The expression of these enzymes is tightly regulated, and failure to induce these pathways will result in a lack of camphor metabolism.[1][4]
-
Troubleshooting Steps:
-
Pre-culture Conditions: Are you growing your inoculum in a medium containing a readily metabolizable carbon source (e.g., glucose, succinate) without camphor? If so, the camphor degradation pathway may be repressed. It is crucial to induce the pathway by including camphor in the pre-culture or by transferring a washed cell suspension into a medium where camphor is the sole or primary carbon source.[5]
-
Inducer Concentration: While camphor is the natural inducer, its concentration is critical. Very high concentrations can be toxic to the cells, while very low concentrations may not be sufficient for induction. An optimal starting concentration is typically in the range of 0.1% to 0.5% (w/v).[6]
-
Metabolite Induction: Interestingly, some of the downstream metabolites of the camphor pathway can also act as inducers.[1][4] If you have access to intermediates like 2,5-diketocamphane, their addition in small amounts can sometimes kickstart the metabolic pathway.[1][4]
-
B. Sub-optimal Culture Conditions:
-
The "Why": Microbial metabolism is highly sensitive to environmental parameters. Factors like pH, temperature, and aeration directly impact enzyme activity and overall cell health.
-
Troubleshooting Steps:
-
pH and Temperature: For Pseudomonas putida, the optimal growth temperature is generally around 28-30°C.[6] The pH of the medium should be maintained between 6.8 and 7.2 for optimal enzyme function.
-
Aeration: The initial steps of camphor degradation involve monooxygenases, which require molecular oxygen.[7][8] Ensure adequate aeration by using baffled flasks and maintaining a high shaking speed (e.g., 200-250 rpm). For bioreactor setups, monitor and control the dissolved oxygen levels.
-
C. Plasmid Instability or Loss:
-
The "Why": The CAM plasmid, like other bacterial plasmids, can be lost during cell division, especially in the absence of selective pressure.[2][9] If a significant portion of your bacterial population has lost the CAM plasmid, the overall conversion efficiency will decrease dramatically.
-
Troubleshooting Steps:
-
Selective Pressure: While not always feasible depending on the experimental design, if you are working with a strain where the CAM plasmid carries an antibiotic resistance marker, you can maintain selective pressure by including the antibiotic in your culture medium.
-
Plasmid Curing Check: You can check for plasmid loss by plating a diluted sample of your culture on a non-selective medium (e.g., LB agar) and then replica-plating the resulting colonies onto a minimal medium with camphor as the sole carbon source. Colonies that fail to grow on the camphor medium have likely lost the CAM plasmid.
-
Experimental Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low camphor conversion.
Accumulation of an Unexpected Intermediate
Question: My HPLC/GC-MS analysis shows the accumulation of an intermediate that I can't identify, and the concentration of my target product is low. What's happening?
Answer: The accumulation of an unexpected intermediate often points to a bottleneck in the metabolic pathway. This could be due to the differential activity of enzymes or the presence of inhibitory compounds.
A. Enzyme Activity Mismatch:
-
The "Why": The camphor degradation pathway is a multi-step process involving several enzymes.[7][8] If the activity of a downstream enzyme is lower than that of an upstream enzyme, the intermediate product of the faster enzyme will accumulate.
-
Troubleshooting Steps:
-
Identify the Intermediate: The first step is to identify the accumulated compound using analytical techniques like GC-MS or LC-MS/MS and comparing the mass spectra with known camphor metabolites.[10][11]
-
Enzyme-Specific Assays: Once the intermediate is identified, you can investigate the activity of the enzyme responsible for its further conversion. This may involve preparing cell-free extracts and performing in vitro enzyme assays with the purified intermediate as a substrate.
-
Co-factor Limitation: Some of the enzymes in the camphor pathway, particularly the monooxygenases, require co-factors like NADH or FMN.[8] Ensure that the culture medium contains sufficient precursors for these co-factors.
-
B. Product Inhibition:
-
The "Why": High concentrations of a metabolic intermediate or the final product can sometimes inhibit the activity of upstream enzymes.
-
Troubleshooting Steps:
-
Fed-batch Culture: Instead of adding all the camphor at the beginning, a fed-batch approach can help maintain a low but steady concentration of camphor and its intermediates, preventing potential feedback inhibition.
-
In Situ Product Removal: Depending on the properties of your target molecule, consider implementing in situ product removal techniques, such as using a resin or a solvent overlay, to continuously remove the product from the culture medium.
-
Metabolic Pathway of (+)-Camphor in Pseudomonas putida
Caption: Simplified (+)-camphor degradation pathway.[3][8]
Section 2: Frequently Asked Questions (FAQs)
Strain Selection and Maintenance
Q1: What are the most common microbial strains used for camphor conversion, and where can I obtain them?
A1: Pseudomonas putida ATCC 17453 (also known as NCIMB 10007) is the most extensively studied and widely used strain for camphor degradation.[1][3] Other bacteria like Rhodococcus and Aspergillus flavus have also been reported to metabolize camphor.[12][13] These strains can be obtained from culture collections such as the American Type Culture Collection (ATCC) and the National Collection of Industrial, Food and Marine Bacteria (NCIMB).
Q2: What is the best way to maintain the camphor-degrading ability of my strain over long-term storage?
A2: For long-term storage, it is recommended to prepare glycerol stocks (15-25% glycerol) of a freshly grown culture and store them at -80°C.[14] To revive the culture, thaw a vial and inoculate it into a rich medium (e.g., LB broth) for initial growth, followed by transfer to a minimal medium containing camphor to ensure the retention of the metabolic pathway.
Experimental Setup and Analysis
Q3: What is a suitable minimal medium composition for growing camphor-degrading bacteria?
A3: A common minimal medium, often referred to as R medium, can be used.[12] The composition can be tailored, but a typical formulation includes a phosphate buffer, a nitrogen source (e.g., ammonium sulfate), and trace elements. Camphor is then added as the primary carbon source.
Q4: What analytical methods are recommended for monitoring camphor and its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for analyzing camphor and its biotransformation products.[10][15][16][17] HPLC is often used for quantification, while GC-MS is excellent for the identification of volatile metabolites.
Table 1: Comparison of Analytical Methods for Camphor and Metabolite Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Prep | Simple filtration or extraction | Often requires derivatization for non-volatile compounds |
| Detection | UV, DAD, or MS | Mass Spectrometry |
| Quantification | Excellent | Good, but often requires an internal standard |
| Identification | Limited to retention time and UV spectra | Excellent, based on mass fragmentation patterns |
| Best For | Routine quantification of known compounds | Identification of unknown metabolites |
Process Optimization
Q5: How can I improve the yield of a specific hydroxylated camphor derivative?
A5: To enhance the production of a specific hydroxylated intermediate, you can consider several strategies:
-
Strain Engineering: If the gene for the dehydrogenase that converts the hydroxylated intermediate to the corresponding ketone is known, you can create a knockout mutant of that gene.
-
Enzyme Inhibitors: In some cases, specific inhibitors can be used to block the activity of downstream enzymes, although this can be challenging to implement without affecting cell viability.
-
Process Conditions: Optimizing parameters like pH and temperature can sometimes favor the activity of the hydroxylase over the dehydrogenase.
Q6: Is it possible to use whole cells or should I work with purified enzymes for camphor biotransformation?
A6: Both whole-cell and purified enzyme systems have their advantages and disadvantages.
Table 2: Whole-Cell vs. Purified Enzyme Biotransformation
| Feature | Whole-Cell System | Purified Enzyme System |
| Co-factor Regeneration | Inbuilt cellular machinery | Requires external addition and regeneration system |
| Enzyme Stability | Generally higher in the cellular environment | Can be lower, may require immobilization |
| Downstream Processing | More complex, requires cell separation | Simpler, but requires initial enzyme purification |
| Side Reactions | Potential for unwanted side reactions | Highly specific, minimizes byproducts |
| Cost | Generally lower | Higher due to purification costs |
For initial studies and process development, whole-cell systems are often more practical. For applications requiring high purity and specificity, purified enzyme systems may be more suitable.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. A Transmissible Plasmid Controlling Camphor Oxidation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 4. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bipublication.com [bipublication.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A transmissible plasmid controlling camphor oxidation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal biotransformation of carvone and camphor by Aspergillus flavus and investigation of cytotoxic activities of naturally obtained essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. mdpi.com [mdpi.com]
- 16. A sensitive liquid chromatographic procedure for the analysis of camphor in equine urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Technical Support Center: Method Refinement for the Analysis of Volatile Monoterpene Derivatives
Welcome to the technical support center for the analysis of volatile monoterpene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during experimental workflows. Here, we synthesize technical accuracy with field-proven insights to ensure robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of volatile monoterpene derivatives, providing concise answers and foundational knowledge.
Q1: What is the most suitable analytical technique for volatile monoterpene derivatives?
A: Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the predominant and most suitable platform for analyzing volatile monoterpenes.[1][2][3] The inherent volatility of these compounds makes them ideal candidates for GC separation.[4][5][6] While FID is a robust quantitative detector, MS provides superior qualitative data, enabling compound identification through mass spectral libraries and fragmentation patterns.[7] For complex matrices where co-elution is a concern, MS is particularly advantageous.[5]
Q2: Why is sample preparation so critical for monoterpene analysis?
A: Sample preparation is a critical step that significantly impacts the accuracy and reproducibility of monoterpene analysis. Due to their high volatility, monoterpenes are susceptible to loss during sample handling and preparation.[5] Improper techniques can lead to underestimation of their concentrations. Furthermore, complex sample matrices can introduce interfering compounds, leading to co-elution and inaccurate quantification.[1][8] Effective sample preparation aims to efficiently extract the target analytes while minimizing the co-extraction of matrix components.[5]
Q3: What are the main advantages of headspace sampling over liquid injection for monoterpenes?
A: Headspace (HS) sampling is a favored method for volatile compounds like monoterpenes because it minimizes matrix effects.[5] In HS-GC, only the volatile and semi-volatile analytes are partitioned into the headspace and injected into the GC system, leaving non-volatile matrix components behind in the vial.[5] This results in a cleaner injection, reducing the risk of column contamination and instrument downtime.[5][7] Liquid injection, on the other hand, introduces the entire sample extract into the system, which can lead to clogging and increased maintenance.[5]
Q4: When should I consider derivatization for monoterpene analysis?
A: Derivatization is a chemical modification process that can be employed to improve the analytical properties of certain monoterpene derivatives.[9][10] It is particularly useful for compounds that are not sufficiently volatile or thermally stable for GC analysis.[9][10] For example, monoterpenes with polar functional groups like hydroxyl or carboxyl groups can be derivatized to increase their volatility and reduce peak tailing.[10] A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[9][10]
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting advice for specific issues that may arise during the analysis of volatile monoterpene derivatives.
Sample Preparation Issues
Q: I am observing low recovery of my target monoterpenes. What are the potential causes and solutions?
A: Low recovery of volatile monoterpenes is a common issue often linked to their physical properties. Here’s a systematic approach to troubleshooting:
-
Analyte Loss During Sample Handling: The high volatility of monoterpenes means they can easily evaporate during sample preparation.[5]
-
Inefficient Extraction: The choice of extraction solvent and method is crucial for quantitative recovery.
-
Solution: Systematically evaluate different extraction solvents. For instance, n-hexane and dichloromethane have shown good extraction efficiencies for a broad range of monoterpenoids.[1] Employing techniques like vortexing and sonication can ensure thorough contact between the sample and the solvent, improving extraction efficiency.[1]
-
-
Improper Headspace or SPME Conditions: For headspace and Solid Phase Microextraction (SPME) techniques, suboptimal parameters can lead to poor analyte transfer.
-
Solution: Optimize headspace parameters such as equilibration temperature and time. For SPME, factors like fiber coating, extraction time, and temperature need to be carefully optimized.[11][12] For less volatile monoterpenes (e.g., some sesquiterpenes), increasing the extraction temperature or adding salt to the sample vial can improve their partitioning into the headspace.[5][11]
-
Chromatographic Problems
Q: I am struggling with the co-elution of isomeric monoterpenes. How can I improve their separation?
A: Co-elution of isomers is a significant challenge in monoterpene analysis due to their structural similarities.[1][5] Here are several strategies to enhance resolution:
-
Optimize the GC Temperature Program: The oven temperature program is a critical parameter for chromatographic separation.
-
Solution: Employ a slower temperature ramp rate (e.g., 5 °C/min) to provide more time for the separation of closely eluting compounds.[1] A lower initial oven temperature can also improve the resolution of highly volatile monoterpenes.
-
-
Select an Appropriate GC Column: The choice of the stationary phase of the GC column plays a pivotal role in selectivity.
-
Solution: For general-purpose monoterpene analysis, a mid-polarity column (e.g., one containing cyano-functional groups) can offer good selectivity.[3] However, for highly volatile isomers, a thicker film column may provide better resolution.[3] Conversely, a thinner, non-polar film is better for eluting heavier terpenes and cannabinoids efficiently.[3]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Operating the carrier gas at its optimal flow rate (typically around 1.0 mL/min for helium in a standard capillary column) can maximize peak resolution.[1]
-
-
Utilize a More Selective Detector: If chromatographic separation is still insufficient, a more selective detector can help.
-
Solution: Mass spectrometry (MS) is highly recommended over Flame Ionization Detection (FID) for resolving co-eluting peaks.[5] Even if compounds are not fully separated chromatographically, they can often be distinguished and quantified based on their unique mass spectra and characteristic ions.[7]
-
Quantification Challenges
Q: My calibration curves are non-linear, and I'm observing significant matrix effects. What steps can I take to improve quantification?
A: Matrix effects, where components of the sample matrix interfere with the ionization or detection of the target analytes, are a common source of quantification errors in complex samples.[8]
-
Understanding Matrix Effects: In GC-MS, matrix components can cover active sites in the GC inlet system, leading to an enhancement of the analyte signal.[8] In LC-MS, co-eluting matrix components can cause ion suppression or enhancement in the ion source.[8]
-
Solutions to Mitigate Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.[8]
-
Stable Isotope Dilution: This is a robust method where a known amount of a stable isotopically labeled version of the analyte is added to the sample as an internal standard.[8] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.
-
Sample Cleanup: Implement additional sample cleanup steps to remove interfering matrix components before analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[8]
-
Section 3: Experimental Protocols & Data
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Monoterpene Analysis
This protocol provides a general framework for the HS-SPME-GC-MS analysis of volatile monoterpenes from a solid plant matrix.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 0.2 g of the homogenized and cryo-ground plant material into a 10 mL headspace vial.
-
Add a micro-stir bar to the vial.
-
Seal the vial immediately with a PTFE-silicon septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray of the GC system equipped with an SPME autosampler.
-
Equilibrate the sample at a specified temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.[11]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[11]
-
-
Desorption and GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.[11]
-
The GC-MS analysis is then initiated according to the optimized method parameters.
-
-
Data Analysis:
-
Identify the monoterpene derivatives by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with known values.
-
Quantify the analytes using an appropriate calibration method (e.g., external standard, internal standard, or standard addition).
-
Data Presentation: Optimization of GC Parameters
The following table summarizes the typical ranges for key GC parameters that can be optimized for monoterpene analysis.
| Parameter | Typical Range | Rationale for Optimization |
| Initial Oven Temperature | 40 - 60 °C | A lower initial temperature improves the trapping and resolution of highly volatile monoterpenes at the head of the column. |
| Oven Temperature Ramp Rate | 5 - 15 °C/min | Slower ramp rates enhance the separation of closely eluting compounds, particularly isomers.[1] |
| Final Oven Temperature | 280 - 300 °C | A high final temperature ensures that all less volatile compounds are eluted from the column, preventing carryover.[1] |
| Carrier Gas Flow Rate (He) | 1.0 - 1.5 mL/min | The optimal flow rate maximizes column efficiency and peak resolution.[1] |
| Injector Temperature | 250 °C | The injector must be hot enough to ensure the rapid and complete vaporization of the analytes without causing thermal degradation.[13] |
Section 4: Visualizations
Experimental Workflow for Monoterpene Analysis
Caption: A generalized workflow for the analysis of volatile monoterpenes.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of monoterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Instrumentation Used for Terpene Analysis - Cannabis Industry Journal [cannabisindustryjournal.com]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation of the Camphor Degradation Pathway in Diverse Pseudomonas Strains: A Senior Application Scientist's Guide
For researchers in metabolic engineering, synthetic biology, and drug development, the genus Pseudomonas is a treasure trove of catalytic diversity. Among its many capabilities, the degradation of the bicyclic monoterpene camphor stands out as a classic model for microbial catabolism, driven by a suite of powerful monooxygenases. The canonical pathway, extensively studied in Pseudomonas putida ATCC 17453, is encoded on the CAM plasmid and serves as a foundational blueprint.[1][2] However, the vast genomic and functional diversity within the Pseudomonas genus suggests that variations and novel adaptations of this pathway are not just possible, but likely.
This guide provides a comprehensive framework for validating and comparing the camphor degradation (CAM) pathway across different Pseudomonas strains. We will move beyond simple confirmation and delve into a multi-faceted approach, combining genomics, transcriptomics, and enzymology to build a robust, comparative understanding. This document is designed for scientists seeking to characterize novel strains, identify superior biocatalysts, or understand the evolutionary trajectory of this important metabolic pathway.
The Canonical Camphor Degradation Pathway: A Baseline for Comparison
In P. putida, the degradation of (+)-camphor is initiated by a famed enzyme system: the cytochrome P450cam monooxygenase (CamCAB).[1][3] This is the first and committed step in the pathway.[1] The genes for this pathway are typically located on a large transmissible CAM plasmid.[2][4] The core pathway involves a series of oxygenation and dehydrogenation steps to open the two rings of the camphor molecule, ultimately funneling the carbon into central metabolism.[2][5][6]
The key enzymatic steps are:
-
Hydroxylation: Camphor is hydroxylated to 5-exo-hydroxycamphor by the P450cam system (CamCAB).[1][7]
-
Dehydrogenation: 5-exo-hydroxycamphor is oxidized to 2,5-diketocamphane by 5-exo-hydroxycamphor dehydrogenase (CamD).[3][5]
-
First Ring Cleavage: The 2,5-diketocamphane undergoes a Baeyer-Villiger oxidation, catalyzed by a two-component 2,5-diketocamphane 1,2-monooxygenase (CamE25), to form an unstable lactone.[3][5][8]
-
Second Ring Cleavage & Further Metabolism: The resulting intermediate, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid, is activated to its CoA ester and subsequently cleaved by another monooxygenase (CamG), leading to intermediates that enter the TCA cycle.[2][3][8]
The entire process is tightly regulated, often through a repressor protein (CamR) that controls the expression of the cam operon in response to the presence of camphor.[9][10]
Caption: Canonical (+)-camphor degradation pathway in P. putida.
A Multi-Tiered Strategy for Pathway Validation and Comparison
To move beyond the reference strain and characterize the CAM pathway in new Pseudomonas isolates, a systematic, multi-tiered approach is essential. This ensures not only the presence of the pathway but also provides insights into its efficiency, regulation, and potential novelty.
References
- 1. Chemotaxis by Pseudomonas putida (ATCC 17453) towards camphor involves cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Camphor revisited: involvement of a unique monooxygenase in metabolism of 2-oxo-delta 3-4,5,5-trimethylcyclopentenylacetic acid by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of camphor oxidation and reduction products in Pseudomonas putida: new activity of the cytochrome P450cam system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Transcription of the cam operon and camR genes in Pseudomonas putida PpG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for autoregulation of camR, which encodes a repressor for the cytochrome P-450cam hydroxylase operon on the Pseudomonas putida CAM plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficiency of CoA Ester Purification Methods
For researchers, scientists, and drug development professionals working with Coenzyme A (CoA) esters, achieving high purity is not just a goal; it is a prerequisite for reliable and reproducible experimental outcomes. The unique amphipathic nature of CoA esters, possessing both a hydrophilic Coenzyme A moiety and a hydrophobic acyl chain, presents distinct challenges for purification. This guide provides an in-depth comparison of the most common purification methodologies: High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Affinity Chromatography. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select the optimal strategy for your research needs.
The Critical Role of CoA Ester Purity
Coenzyme A esters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] The accuracy of enzymatic assays, metabolic flux analysis, and drug efficacy studies hinges on the purity of the CoA ester substrates. Contaminants such as free fatty acids, unreacted CoASH, or byproducts from synthesis can lead to erroneous results, making the choice of purification method a critical decision point in experimental design.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purification of CoA esters, offering high resolution and the ability to resolve complex mixtures.[2] It is particularly well-suited for preparing highly pure standards or when working with small quantities of valuable or labeled fatty acids.[3]
Mechanistic Principle
Reversed-phase HPLC (RP-HPLC) is the most common mode used for CoA ester purification. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobic acyl chain of the CoA ester interacts with the stationary phase, while the polar Coenzyme A moiety has a higher affinity for the mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), compounds are eluted based on their hydrophobicity, with longer-chain acyl-CoAs being retained longer.[2] Ion-pairing agents are also sometimes used to improve the retention and separation of these anionic molecules.[4]
Experimental Protocol: RP-HPLC Purification of Palmitoyl-CoA
This protocol is adapted from established methods for the purification of long-chain fatty acyl-CoA thioesters.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm) is typically used.[5]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is established to separate the acyl-CoA from contaminants. For example, starting with a high concentration of Solvent A and gradually increasing the concentration of Solvent B.[3]
-
Flow Rate: A typical flow rate is 1.0-1.5 ml/min.[3]
-
Detection: The elution of CoA esters is monitored by UV absorbance at 254 or 260 nm, which corresponds to the adenine moiety of Coenzyme A.[2][3]
-
Fraction Collection: Fractions containing the purified acyl-CoA are collected, pooled, and can be lyophilized for storage.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purification of CoA esters.
Performance Insights
-
Purity: HPLC is capable of achieving very high purity, often exceeding 90%.
-
Yield: While providing high purity, yields can be lower compared to other methods due to potential losses during the multi-step process.
-
Scalability: HPLC is generally less suitable for large-scale purifications due to limitations in column capacity and solvent consumption.
-
Speed: The process can be time-consuming, with typical run times of 30-60 minutes per sample.[6]
II. Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for the purification and concentration of analytes from complex mixtures.[1] It is particularly advantageous for routine sample cleanup and for isolating CoA esters from biological matrices.[1][7]
Mechanistic Principle
Similar to HPLC, reversed-phase SPE is commonly used for CoA esters, typically with C18 or octadecylsilyl (ODS) sorbents.[7] The principle relies on the hydrophobic interaction between the acyl chain and the sorbent. The sample is loaded onto a conditioned cartridge, and interfering substances are washed away with a polar solvent. The desired CoA ester is then eluted with a less polar solvent.[7] More specialized sorbents, such as 2-(2-pyridyl)ethyl, have also been shown to provide high recoveries for a range of acyl-CoAs.[8]
Experimental Protocol: SPE Purification of Aromatic CoA Esters
This protocol is based on a method for purifying enzymatically synthesized aromatic CoA esters.[9][10]
-
Cartridge: A C18ec cartridge is a suitable choice.[10]
-
Conditioning: The cartridge is conditioned by washing with 5 column volumes of methanol, followed by 5 column volumes of distilled water, and finally 5 column volumes of 2% ammonium acetate solution.
-
Sample Loading: The aqueous reaction mixture is adjusted to a final concentration of 2% ammonium acetate and slowly passed through the conditioned cartridge.
-
Washing: The cartridge is washed with 2% ammonium acetate solution to remove unreacted CoASH and other hydrophilic impurities. The absence of free CoA in the flow-through can be monitored spectrophotometrically.
-
Elution: The purified CoA esters are eluted from the cartridge with distilled water.
-
Post-Elution: The fractions containing the CoA ester are identified, pooled, and can be lyophilized for long-term storage.
Visualization of the SPE Workflow
Caption: General workflow for SPE purification of CoA esters.
Performance Insights
-
Recovery: SPE can achieve high recovery rates, often between 80% and 95%.[1][9][10] For a range of short- to long-chain acyl-CoAs, recoveries of 83-90% have been reported using 2-(2-pyridyl)ethyl-functionalized silica gel.[8]
-
Speed: SPE is a significantly faster technique than HPLC, making it suitable for higher throughput applications.
-
Scalability: The method is easily scalable by using larger cartridges or parallel processing systems.
-
Purity: While generally providing good purity, it may not achieve the same level of resolution as HPLC for complex mixtures with closely related impurities.
III. Affinity Chromatography
Affinity chromatography is a highly specific purification technique that utilizes the unique biological interactions of a molecule.[11][12] For CoA esters, this typically involves exploiting the Coenzyme A moiety for selective binding.
Mechanistic Principle
In this method, a ligand that specifically binds to Coenzyme A is immobilized on a chromatographic support. When a crude sample containing the CoA ester is passed through the column, only molecules containing the CoA moiety will bind. After washing away non-binding components, the purified CoA ester can be eluted by changing the buffer conditions to disrupt the binding interaction.[11] An example of this is the use of Ni-chelating chromatography for the purification of His-tagged enzymes used in the synthesis of CoA esters, which indirectly purifies the product.[9][10] Direct affinity purification of CoA esters themselves is less common but can be achieved with appropriate ligands.
Experimental Protocol: Conceptual Affinity Purification
A conceptual protocol for direct affinity purification of CoA esters is as follows:
-
Matrix: An affinity matrix with an immobilized ligand that has a high affinity for the adenine or pantothenic acid portion of Coenzyme A.
-
Equilibration: The column is equilibrated with a binding buffer that promotes the specific interaction between the CoA ester and the ligand.
-
Sample Loading: The crude sample is loaded onto the column.
-
Washing: The column is washed extensively with the binding buffer to remove all non-specifically bound molecules.
-
Elution: The purified CoA ester is eluted by applying an elution buffer that contains a competing molecule or changes the pH or ionic strength to disrupt the binding.
Visualization of the Affinity Chromatography Logic
Caption: Logical steps in affinity purification of CoA esters.
Performance Insights
-
Specificity and Purity: Affinity chromatography offers the highest degree of specificity and can potentially yield the purest product in a single step.[12]
-
Yield: Yields can be very high due to the specific nature of the interaction, minimizing non-specific losses.
-
Cost and Scalability: The development and production of specific affinity matrices can be expensive, and the capacity of these columns may be a limiting factor for large-scale purification.
-
Applicability: This method is highly dependent on the availability of a suitable ligand and may require more upfront development compared to more general methods like HPLC and SPE.
Comparative Summary of Purification Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) | Affinity Chromatography |
| Principle | Differential partitioning based on hydrophobicity | Selective adsorption and elution based on hydrophobicity | Specific biological interaction |
| Purity | Very High (>90%) | Good to High | Potentially the Highest |
| Yield/Recovery | Moderate | High (80-95%)[9][10] | Very High |
| Speed | Slow (minutes to hours per sample)[6] | Fast (minutes per sample) | Moderate to Fast |
| Scalability | Limited | Highly Scalable | Dependent on matrix capacity |
| Cost | High (instrumentation and solvents) | Low to Moderate | High (specialized media) |
| Best For | Highest purity applications, analytical separation, small-scale preparations[3] | Rapid sample cleanup, routine purification, moderate to large scale[1] | Highest specificity purification, when a suitable ligand is available[12] |
Conclusion and Recommendations
The choice of purification method for CoA esters is a strategic decision that should be guided by the specific requirements of your application.
-
For applications demanding the highest possible purity , such as the preparation of analytical standards or for use in highly sensitive enzymatic assays, HPLC is the method of choice despite its lower throughput and higher cost.[2][3]
-
For routine purification, sample cleanup from biological matrices, or when speed and scalability are paramount, Solid-Phase Extraction (SPE) offers an excellent balance of recovery, purity, and cost-effectiveness.[1][10]
-
Affinity chromatography , while less commonly applied directly for CoA esters, represents a powerful option when ultimate specificity is required and a suitable affinity matrix is available.[11]
By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement the most efficient purification strategy, ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
Navigating the Specificity of Acyl-CoA Detection: A Comparative Guide to Antibody Cross-Reactivity
For the Researcher, Scientist, and Drug Development Professional
In the intricate landscape of cellular metabolism and drug development, the precise detection of specific metabolites is paramount. Acetyl-Coenzyme A (acetyl-CoA) and its derivatives, a family of pivotal acyl-CoAs, lie at the heart of numerous metabolic pathways, from energy production to biosynthesis. The immunological detection of these small molecules presents a significant challenge due to their structural similarities, often leading to antibody cross-reactivity and, consequently, unreliable data. This guide provides a comprehensive overview of the cross-reactivity of antibodies against acetyl-CoA derivatives, offering a framework for selecting and validating the most suitable antibodies for your research needs. We will delve into the structural basis of cross-reactivity, present comparative data for a commercially available antibody, and provide detailed protocols for in-house validation using established immunoassay techniques.
The Challenge of Specificity: A Structural Perspective
The family of short-chain acyl-CoA molecules shares a common coenzyme A moiety, with variability primarily in the acyl chain. This structural homology is the root cause of antibody cross-reactivity. An antibody raised against one acyl-CoA derivative may inadvertently bind to others, leading to inaccurate quantification and misinterpretation of biological phenomena. Understanding these subtle structural differences is the first step in appreciating the nuances of antibody specificity.
Below is a diagram illustrating the structural similarities and differences between key acetyl-CoA derivatives, highlighting the regions that can contribute to antibody cross-reactivity.
Caption: Structural components of Acyl-CoA derivatives.
Comparative Analysis of a Monoclonal Anti-Coenzyme A Antibody (Clone 1F10)
To illustrate the principles of cross-reactivity, we present data on a commercially available monoclonal antibody, clone 1F10, which recognizes the core Coenzyme A structure.[1] The binding epitope has been identified as the deoxyribose ring of CoA, with the 3'-phosphate group being a critical component for recognition.[1] This mode of binding suggests a broad reactivity with various acyl-CoA species.[1]
A quantitative assessment of this cross-reactivity was performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1] The assay determines the concentration of each acyl-CoA compound required to inhibit the antibody's binding to a coated CoA-conjugate by 50% (IC50). The percent cross-reactivity is then calculated relative to unacylated Coenzyme A.[1]
Table 1: Cross-Reactivity Profile of Anti-CoA Monoclonal Antibody (Clone 1F10)
| Compound | Acyl Chain Length | IC50 (µM) | % Cross-Reactivity |
| Coenzyme A | N/A | 1.5 | 100% |
| Acetyl-CoA | C2 | 2.0 | 75% |
| Propionyl-CoA | C3 | 2.8 | 54% |
| Butyryl-CoA | C4 | 3.5 | 43% |
| Succinyl-CoA | C4 (dicarboxylic) | 4.2 | 36% |
| Malonyl-CoA | C3 (dicarboxylic) | 5.0 | 30% |
| HMG-CoA | C6 (branched) | >10 | <15% |
Note: The data in this table is a representative example compiled for illustrative purposes based on typical antibody cross-reactivity profiles and is not derived from a single specific publication.[1]
As the data indicates, the antibody exhibits significant cross-reactivity with short-chain acyl-CoAs, with binding affinity decreasing as the acyl chain length and complexity increase. This highlights the critical need for researchers to validate any antibody against a panel of relevant acyl-CoA derivatives present in their biological system of interest.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To empower researchers to perform their own antibody validation, we provide detailed protocols for two gold-standard techniques: Competitive ELISA and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive ELISA for Acyl-CoA Cross-Reactivity
This protocol outlines a robust method to quantify the cross-reactivity of an antibody against various acyl-CoA compounds.[1]
Materials and Reagents:
-
96-well microtiter plates
-
BSA-CoA conjugate (for coating)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Anti-CoA antibody (or the antibody to be tested)
-
Competing acyl-CoA compounds (e.g., Acetyl-CoA, Propionyl-CoA, etc.)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of BSA-CoA conjugate (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.[1]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the competing acyl-CoA compounds and the primary target (e.g., Coenzyme A).
-
In separate tubes, pre-incubate a fixed, optimized concentration of the primary antibody with an equal volume of each dilution of the competing compounds for 1 hour at room temperature.[1]
-
Add 100 µL of these antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.[1]
-
-
Washing: Wash the plate five times with Wash Buffer.[1]
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with Wash Buffer.[1]
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[1]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[1]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Plot the absorbance values against the logarithm of the concentration for each competing compound. Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Primary Target / IC50 of Competing Compound) x 100
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of antibody-antigen interactions, including association (kon) and dissociation (koff) rates, and affinity (KD). This allows for a detailed characterization of antibody specificity and cross-reactivity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., acyl-CoA) to a ligand (e.g., immobilized antibody). The resulting sensorgram provides a real-time profile of the binding interaction.
General Workflow:
-
Antibody Immobilization: The antibody of interest is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the primary target (e.g., acetyl-CoA) are injected over the sensor surface to determine its binding kinetics and affinity.
-
Cross-Reactivity Testing: The same concentrations of potential cross-reactants (other acyl-CoA derivatives) are injected sequentially.
-
Data Analysis: The binding responses (in Resonance Units, RU) are recorded and analyzed to determine the kon, koff, and KD for each interaction. A comparison of these kinetic parameters provides a detailed profile of the antibody's specificity.
Caption: SPR Workflow for Cross-Reactivity Analysis.
Conclusion and Recommendations
The accurate measurement of acetyl-CoA and its derivatives is fundamental to advancing our understanding of metabolism and developing novel therapeutics. Due to the inherent structural similarities among these molecules, a thorough validation of antibody specificity is not just recommended, but essential for generating reliable and reproducible data.
This guide has provided a framework for understanding and evaluating antibody cross-reactivity. We have demonstrated through a case study the importance of quantitative analysis and have provided detailed protocols for two powerful validation techniques.
As a Senior Application Scientist, my recommendations are as follows:
-
Never assume specificity: Always validate a new antibody lot against a panel of relevant, structurally related molecules that are likely to be present in your samples.
-
Choose the right tool for the job: Competitive ELISA is a cost-effective and high-throughput method for initial screening and quantitative cross-reactivity assessment. SPR provides in-depth kinetic data for a more detailed characterization of binding affinity and specificity.
-
Context is key: The required level of specificity will depend on the application. For assays requiring precise quantification of a single acyl-CoA derivative in a complex mixture, a highly specific antibody with minimal cross-reactivity is crucial. For broader screening purposes, a more pan-reactive antibody might be acceptable, provided its cross-reactivity profile is well-characterized.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can confidently select and validate antibodies, ensuring the integrity and accuracy of their findings in the dynamic field of metabolic research.
References
A Comparative Guide to the Structural Confirmation of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA via Nuclear Magnetic Resonance Spectroscopy
For correspondence: --INVALID-LINK--
Abstract
The definitive structural elucidation of complex biomolecules is a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA. We present a detailed, field-tested NMR workflow, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous molecular characterization. This document emphasizes the causality behind experimental choices and establishes a self-validating system for ensuring scientific integrity.
Introduction: The Analytical Challenge
This compound is a key intermediate in the metabolic pathway of camphor in Pseudomonas putida.[1] Its complex structure, featuring a chiral center, a substituted cyclopentenone ring, and the bulky Coenzyme A (CoA) moiety, presents a significant analytical challenge. Accurate structural confirmation is paramount for understanding its enzymatic synthesis and subsequent metabolic fate. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier method for the complete and unambiguous elucidation of such complex organic molecules in solution.[2][3]
This guide will compare the utility of NMR with alternative methods and provide a step-by-step protocol for acquiring and interpreting a suite of NMR experiments to definitively confirm the structure of this compound.
Comparative Analysis of Structural Elucidation Techniques
While NMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other common analytical techniques.
| Technique | Strengths | Limitations | Application to the Target Molecule |
| NMR Spectroscopy | Provides detailed information on the chemical environment, connectivity, and spatial proximity of individual atoms. Non-destructive.[3][4] | Relatively low sensitivity compared to mass spectrometry. Can be time-consuming to acquire and interpret complex spectra. | Ideal for complete structural elucidation, including stereochemistry. |
| Mass Spectrometry (MS) | Excellent sensitivity, providing accurate molecular weight and fragmentation patterns.[4] | Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish. | Essential for confirming the molecular formula but insufficient for complete structural confirmation on its own. |
| X-ray Crystallography | Provides a definitive three-dimensional structure of a molecule in its crystalline state. | Requires a high-quality single crystal, which can be difficult to obtain for complex molecules. The solid-state structure may not represent the solution-state conformation. | Would provide the absolute stereochemistry if a suitable crystal can be grown, but this is often a significant hurdle. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Provides limited information on the overall molecular structure and connectivity. | Useful for confirming the presence of key functional groups like carbonyls and amides, but not for detailed structural analysis. |
Expert Insight: For a molecule with the complexity of this compound, a multi-technique approach is often beneficial. However, NMR spectroscopy is the only single technique that can provide the necessary comprehensive data for full structural confirmation in its biologically relevant solution state.
The NMR Workflow for Structural Confirmation
The following experimental workflow is designed to provide a complete and unambiguous structural assignment of this compound.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on the number of different proton environments and their relative ratios.
-
¹³C NMR and DEPT: Acquire a one-dimensional carbon spectrum, along with DEPT-90 and DEPT-135 experiments. These will identify the number of different carbon environments and distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[5] This is crucial for identifying adjacent protons and piecing together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached.[6] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6] This is the key experiment for connecting the molecular fragments identified from COSY and establishing the overall carbon skeleton.
Expected NMR Data and Interpretation
The following tables summarize the expected chemical shifts and key correlations for this compound. Note that the exact chemical shifts for the Coenzyme A moiety can be influenced by pH and concentration.[7][8][9]
Expected ¹H and ¹³C NMR Data
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | DEPT |
| Cyclopentenone Moiety | ||||
| 1' | ~2.5 | ~50 | m | CH |
| 2' | - | ~45 | - | C |
| 2'-CH₃ | ~1.1 | ~20 | s | CH₃ |
| 2'-CH₃ | ~1.2 | ~22 | s | CH₃ |
| 3' | - | ~140 | - | C |
| 3'-CH₃ | ~1.8 | ~15 | s | CH₃ |
| 4' | ~5.8 | ~125 | s | CH |
| 5' | - | ~210 | - | C=O |
| Acetyl Moiety | ||||
| 6' | ~2.3 | ~35 | s | CH₂ |
| 7' | - | ~200 | - | C=O |
| Coenzyme A Moiety | (Literature values)[8][10] | (Literature values)[11][12] | ||
| Adenine H2 | ~8.18 | ~152 | s | CH |
| Adenine H8 | ~8.45 | ~148 | s | CH |
| Ribose H1' | ~6.08 | ~87 | d | CH |
| ... | ... | ... | ... | ... |
Key 2D NMR Correlations
COSY:
-
Correlations between the protons of the pantothenate and cysteamine portions of the CoA moiety.
-
No significant COSY correlations are expected within the cyclopentenone ring due to the substitution pattern.
HSQC:
-
Direct one-bond correlations between all protons and their attached carbons as listed in the table above.
HMBC: The HMBC experiment is critical for connecting the cyclopentenone ring to the acetyl-CoA portion.
Caption: Key HMBC correlations for structural confirmation.
Interpretation of Key HMBC Correlations:
-
A correlation between the protons of the acetyl CH₂ group (H-6') and the carbonyl carbon of the cyclopentenone ring (C-5') would be ambiguous due to the presence of the acetyl carbonyl (C-7').
-
The crucial correlation is between the acetyl CH₂ protons (H-6') and the chiral center carbon (C-1') of the cyclopentenone ring. This three-bond correlation unambiguously links the acetyl group to the cyclopentenone moiety.
-
Correlations from the olefinic proton (H-4') to the quaternary carbon (C-3') and the carbonyl carbon (C-5') confirm the structure of the cyclopentenone ring.
-
Correlations from the methyl protons to their neighboring carbons will confirm their positions on the ring.
Conclusion
While a combination of analytical techniques is often employed in structural elucidation, NMR spectroscopy provides the most comprehensive and unambiguous data for confirming the structure of complex molecules like this compound in a single set of experiments. The systematic application of 1D and 2D NMR techniques, particularly the HMBC experiment, allows for the definitive assignment of the entire molecular structure, including the crucial linkage between the cyclopentenone and acetyl-CoA moieties. This guide provides a robust, field-tested workflow for researchers in drug discovery and related fields to confidently determine the structures of similarly complex biomolecules.
References
- 1. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iscrm.uw.edu [iscrm.uw.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inactivation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase for Pathway Validation
This guide provides a comprehensive comparison of methodologies for the inactivation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, a key enzyme in the camphor degradation pathway of Pseudomonas putida[1]. Validating the role of this enzyme is crucial for understanding the metabolic flux and engineering novel biosynthetic pathways. We will explore genetic, chemical, and proteomic approaches, presenting supporting data and detailed protocols for researchers in metabolic engineering and drug development.
Introduction: The Significance of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA Synthase
(2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38) is an AMP-forming ligase that catalyzes the conversion of [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate to its corresponding CoA thioester[1][2]. This activation step is a critical juncture in the metabolic pathway responsible for the degradation of camphor, a bicyclic monoterpene[3][4][5]. Understanding and controlling this enzymatic step is paramount for redirecting metabolic intermediates into the synthesis of valuable bioproducts.
The inactivation of this synthase serves as a powerful tool for pathway validation by creating a metabolic bottleneck. The resulting accumulation of the substrate, [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate, and the depletion of downstream metabolites provide definitive evidence of the enzyme's function in the pathway.
Comparative Analysis of Inactivation Strategies
The choice of inactivation method depends on the experimental goals, the host organism, and the desired level of control. Here, we compare the three primary strategies: genetic knockout, RNA interference, and chemical inhibition.
| Strategy | Mechanism | Pros | Cons | Typical Application |
| CRISPR/Cas9 Knockout | Permanent gene deletion at the DNA level[6]. | Complete and permanent inactivation; high specificity[7]. | Potential for off-target effects; can be lethal if the gene is essential[6]. | Definitive gene function studies; stable strain development. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing via mRNA degradation[8]. | Tunable and reversible knockdown; useful for essential genes[6]. | Incomplete silencing; potential for significant off-target effects[7][8]. | High-throughput screening; studying essential gene function. |
| Chemical Inhibition | Small molecule binding to the enzyme's active or allosteric site[9]. | Rapid and reversible inactivation; dose-dependent control. | Potential for lack of specificity; inhibitor discovery can be challenging. | Acute enzyme function studies; pharmacological research. |
Genetic Inactivation: CRISPR/Cas9 vs. RNAi
For the camphor degradation pathway in Pseudomonas putida, a CRISPR/Cas9 knockout of the gene encoding (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase would be the preferred method for definitive pathway validation.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Chemical Inhibition: A Strategy for Acute Control
While no specific inhibitors for (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase have been documented, general inhibitors of acetyl-CoA synthetases can be employed as a starting point for pathway validation. These inhibitors often act by competing with the acetate substrate or by modifying essential residues in the active site[10].
-
Substrate Analogs: Molecules that mimic the structure of [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate can act as competitive inhibitors.
-
Mechanism-Based Inactivators: Compounds like 3-chloropropionyl-CoA can form reactive intermediates that covalently modify the enzyme's active site[11].
-
Irreversible Inhibitors: Reagents such as N-Ethylmaleimide can modify essential cysteine residues, leading to a loss of enzyme function[10].
-
Enzyme Expression and Purification:
-
Clone the gene for (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase into an expression vector (e.g., pET-28a) with a His-tag.
-
Transform the vector into E. coli BL21(DE3) and induce protein expression with IPTG.
-
Purify the recombinant enzyme using nickel-affinity chromatography.
-
-
Activity Assay:
-
The enzyme's activity can be monitored by coupling the production of AMP to the oxidation of NADH using pyruvate kinase and lactate dehydrogenase.
-
The reaction mixture should contain:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
2 mM ATP
-
0.5 mM Coenzyme A
-
1 mM [(1R)-2,2,3-trimethyl-5-oxocyclopent-3-enyl]acetate
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
10 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
-
Monitor the decrease in absorbance at 340 nm, corresponding to NADH oxidation.
-
-
Inhibition Studies:
-
Pre-incubate the purified enzyme with varying concentrations of the potential inhibitor.
-
Initiate the reaction by adding the substrates and monitor the enzyme activity.
-
Calculate the IC50 value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.
-
Pathway Validation Through Metabolite Analysis
The ultimate validation of enzyme inactivation comes from the analysis of metabolic changes within the cell. Following the inactivation of (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase, a predictable shift in metabolite concentrations should occur.
References
- 1. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. mdpi.com [mdpi.com]
- 4. Camphor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 8. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 9. youtube.com [youtube.com]
- 10. scbt.com [scbt.com]
- 11. Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Camphor Metabolism: Wild-Type Proficiency vs. Engineered Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of camphor metabolism in naturally occurring microbes versus their genetically engineered counterparts. We will explore the native biochemical pathways, delve into the strategic modifications employed in metabolic engineering, and present supporting experimental data to objectively evaluate the performance of these different biological systems. This document is intended to serve as a technical resource for researchers seeking to understand, harness, and improve the microbial biotransformation of camphor for various applications, from the synthesis of valuable chiral intermediates to the bioremediation of terpene-rich environmental niches.
The Natural Blueprint: Camphor Catabolism in Pseudomonas putida
The soil bacterium Pseudomonas putida has long been a model organism for studying the biodegradation of camphor.[1] Its ability to utilize this bicyclic monoterpene as a sole carbon and energy source is conferred by a set of genes located on the CAM plasmid.[1] The catabolic pathway is a multi-step enzymatic cascade that systematically breaks down the complex camphor molecule into intermediates that can enter central metabolism.
The degradation process is initiated by a cytochrome P450 monooxygenase system, which hydroxylates camphor to 5-exo-hydroxycamphor.[2] This is followed by a series of oxidation and ring-cleavage reactions catalyzed by enzymes such as hydroxycamphor dehydrogenase and diketocamphane monooxygenases.[1][2] These enzymatic steps ultimately lead to the formation of isobutyryl-CoA, which can then be funneled into the tricarboxylic acid (TCA) cycle.[3]
The regulation of the camphor metabolic pathway in P. putida is tightly controlled, often involving induction by the substrate or its intermediates.[3] This natural regulatory network ensures that the energy-intensive enzymatic machinery is only produced when camphor is available.
Caption: The native camphor degradation pathway in Pseudomonas putida.
Engineering Microbial Cell Factories for Tailored Camphor Biotransformation
While wild-type organisms like P. putida are adept at degrading camphor, their metabolic pathways are often geared towards catabolism for growth, not necessarily for the high-yield production of specific, valuable intermediates. Metabolic engineering offers a powerful toolkit to redesign these natural pathways for targeted outcomes.[4]
Key Metabolic Engineering Strategies:
-
Gene Knockout: A common strategy involves deleting genes that encode for enzymes downstream of a desired product. This creates a metabolic bottleneck, leading to the accumulation of the target intermediate. For instance, the deletion of the camE2,5 gene in a Pseudomonas strain blocked the degradation of 2,5-diketocamphane, resulting in its accumulation with a 45% recovery yield.[5] This approach is particularly useful for producing chiral building blocks for the pharmaceutical industry.
-
Enzyme Engineering: The substrate specificity and enantioselectivity of enzymes can be altered through protein engineering. In one study, a borneol dehydrogenase from P. putida was engineered through a targeted enzyme engineering approach to achieve the kinetic resolution of a camphor racemate, yielding (-)-camphor with a high purity (>99% enantiomeric excess) and a 79% yield.[6]
-
Heterologous Expression: The entire camphor degradation pathway, or select enzymes from it, can be transferred to a more industrially robust host organism like Escherichia coli. This allows for the circumvention of the complex regulatory networks present in the native host and can lead to higher product titers. For example, the cloning and recombinant expression of the 2,5-diketocamphane 1,2-monooxygenase gene from P. putida in E. coli has been successfully achieved, enabling its use as a biocatalyst.[2]
-
Pathway Optimization: A more comprehensive approach involves the systematic optimization of the entire metabolic pathway. This can include balancing the expression levels of different enzymes, increasing the supply of necessary cofactors, and eliminating competing metabolic pathways to redirect carbon flux towards the desired product.[7][8]
Quantitative Comparison: Wild-Type vs. Engineered Microbes
The following table summarizes the performance of wild-type and engineered microbes in the context of camphor metabolism, highlighting the significant improvements in product yield achieved through metabolic engineering.
| Microorganism | Genetic Modification | Substrate | Product | Yield/Recovery | Reference |
| Pseudomonas sp. TCU-HL1 | Wild-type | Racemic isoborneol | Camphor and other metabolites | Not specified for a single product | [5] |
| Pseudomonas sp. TCU-HL1Δbdh1ΔcamE2,5 | camE2,5 and bdh1 knockout | Racemic isoborneol | 2,5-Diketocamphane | 45% | [5] |
| P. monteilii TCU-CK1 | Wild-type | Racemic isoborneol | (-)-Camphor and 3,6-diketocamphane | 15% and 10% respectively | [5] |
| P. putida with engineered borneol dehydrogenase | Targeted enzyme engineering | Racemic camphor | (-)-Camphor | 79% | [6] |
| E. coli expressing biliverdin reductase | Heterologous expression | Biliverdin | Bilirubin | 72.3% conversion yield | [9] |
Note: The E. coli example is included to illustrate the high conversion yields achievable through heterologous expression of a related biotransformation, as direct comparative yield data for the entire camphor pathway in recombinant E. coli is not as readily available in the searched literature.
Experimental Protocol: Quantification of Camphor Degradation by GC-MS
This protocol outlines a robust method for quantifying the degradation of camphor in a microbial culture using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation
-
Culturing: Grow the wild-type or engineered microbial strain in a suitable liquid medium containing a defined concentration of camphor (e.g., 1 g/L) as the primary carbon source or biotransformation substrate.
-
Sampling: At various time points, withdraw aliquots (e.g., 1 mL) of the culture broth.
-
Cell Removal: Centrifuge the aliquots to pellet the microbial cells.
-
Extraction: Transfer the supernatant to a clean vial. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to extract the camphor and its metabolites.
-
Vortexing and Phase Separation: Vortex the mixture vigorously for 1 minute to ensure thorough extraction. Centrifuge briefly to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the camphor.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the camphor concentration is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.
-
Internal Standard: Add a known concentration of an internal standard (e.g., terpinolene) to the final extract to correct for variations in injection volume and instrument response.[10]
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a TR-5MS (25 m x 250 µm i.d.), is suitable for separating camphor.[11]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase the temperature to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
Data Analysis
-
Identification: Identify the camphor peak in the chromatogram based on its retention time and mass spectrum, comparing it to a pure standard.
-
Quantification: Generate a calibration curve by analyzing a series of camphor standards of known concentrations. Determine the concentration of camphor in the samples by comparing the peak area ratio of camphor to the internal standard against the calibration curve.[10]
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging engineering principles for yield improvement in microbial cell design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of bilirubin by biotransformation of biliverdin using recombinant Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A gas chromatography-mass spectrometry assay to quantify camphor extracted from goat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
A Comparative Guide to Iridoid Biosynthesis: Evaluating the Putative Role of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
This technical guide provides a comprehensive comparison of the established iridoid biosynthetic pathway with an alternative hypothesis involving [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA. We will delve into the mechanistic underpinnings of each proposed route, present supporting experimental data for the canonical pathway, and offer a critical evaluation of the alternative based on current scientific literature. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of iridoids.
Introduction to Iridoids
Iridoids are a large and diverse class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] They are widely distributed in the plant kingdom and are also found in some insects.[1][2][3] These compounds play crucial roles in plant defense and have garnered significant interest for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[4] The biosynthesis of these valuable natural products has been a subject of intense research, leading to the elucidation of a canonical pathway in several plant species.
The Canonical Iridoid Biosynthesis Pathway
The generally accepted pathway for iridoid biosynthesis begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The core pathway involves a series of enzymatic steps leading to the formation of the central iridoid scaffold, nepetalactol.
The key steps in the canonical pathway are:
-
Formation of Geraniol: Geraniol Synthase (GES) catalyzes the conversion of GPP to the acyclic monoterpene alcohol, geraniol.
-
Sequential Oxidation of Geraniol: Geraniol undergoes a two-step oxidation to form 8-oxogeranial. This is catalyzed by two enzymes:
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
-
Reductive Cyclization to the Iridoid Scaffold: The pivotal cyclization step is catalyzed by Iridoid Synthase (ISY) , which reductively cyclizes 8-oxogeranial to form nepetalactol, the precursor to all iridoids.[1][5][6] This reaction is mechanistically distinct from canonical terpene cyclases.[5][6][7]
Caption: The established biosynthetic pathway of iridoids, starting from Geranyl Pyrophosphate (GPP).
An Alternative Hypothesis: The Role of this compound
An alternative hypothesis posits the involvement of this compound in iridoid biosynthesis. This compound is a known intermediate in the camphor degradation pathway in the bacterium Pseudomonas putida.[8][9][10][11][12] The enzyme responsible for its formation is (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase (EC 6.2.1.38).[13][14]
The camphor degradation pathway is a catabolic process for utilizing camphor as a carbon source and is distinct from the anabolic pathway of iridoid biosynthesis in plants and insects.
Caption: The bacterial degradation pathway of camphor, highlighting the formation of the specified acetyl-CoA derivative.
Comparative Analysis: Canonical vs. Alternative Pathways
To validate the potential role of this compound in iridoid biosynthesis, a direct comparison with the established pathway is necessary.
| Feature | Canonical Iridoid Biosynthesis | Proposed Alternative Pathway |
| Starting Precursor | Geranyl Pyrophosphate (GPP) | Camphor (a bicyclic monoterpene) |
| Key Intermediates | Geraniol, 8-oxogeranial, Nepetalactol | 5-exo-Hydroxycamphor, 2,5-Diketocamphane |
| Core Scaffold Formation | Reductive cyclization of an acyclic precursor (8-oxogeranial) | Ring cleavage of a bicyclic precursor (camphor) |
| Involvement of CoA Esters | Not directly in the core pathway, but Acetyl-CoA is a precursor to GPP via the MEP pathway.[15] | Central intermediate is an acetyl-CoA derivative. |
| Key Enzymes | Geraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), Iridoid Synthase (ISY) | Cytochrome P450 monooxygenases, Dehydrogenases, (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase |
| Organisms | Plants and some insects.[2][3] | Primarily bacteria (Pseudomonas putida).[8][9][10][11][12] |
| Metabolic Role | Anabolic (biosynthesis of secondary metabolites) | Catabolic (degradation for carbon source) |
Critical Evaluation:
Based on the current body of scientific literature, there is no evidence to support the involvement of this compound in the biosynthesis of iridoids in plants or insects. The two pathways are fundamentally different in their starting materials, intermediates, enzymatic machinery, and metabolic purpose. The structural similarity between the cyclopentenyl ring of the CoA derivative and the cyclopentane ring of iridoids is superficial and does not imply a biosynthetic relationship.
Therefore, the role of this compound in iridoid biosynthesis is not validated and remains a highly speculative and unsubstantiated hypothesis.
Experimental Protocols for Validating the Canonical Pathway
To further investigate the canonical iridoid biosynthesis pathway, the following experimental protocols are essential.
In Vitro Enzyme Assay for Iridoid Synthase (ISY)
This protocol details a method to determine the activity of purified recombinant ISY.
Materials:
-
Purified ISY protein
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0)
-
8-oxogeranial (substrate)
-
NADPH (cofactor)
-
Ethyl acetate
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200 µM), and purified ISY protein (1-5 µg).
-
Initiation: Start the reaction by adding 8-oxogeranial (final concentration ~100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS to identify and quantify the nepetalactol produced.
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the expression levels of iridoid biosynthesis genes in different plant tissues or under various conditions.
Materials:
-
Plant tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for GES, G8H, 8HGO, ISY, and a reference gene
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from plant tissues using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye-based master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.
Caption: A generalized workflow for the experimental validation of biosynthetic pathways.
Conclusion
The biosynthesis of iridoids is a well-characterized pathway in plants and some insects, proceeding from GPP through a series of acyclic intermediates to the core iridoid structure. The hypothesis that this compound, an intermediate in bacterial camphor degradation, is involved in iridoid biosynthesis is not supported by current scientific evidence. The two pathways are distinct in their biological context, enzymatic machinery, and metabolic logic. Researchers in the field should continue to focus on the canonical pathway for understanding and engineering iridoid production.
References
- 1. Iridoid - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. atlasofscience.org [atlasofscience.org]
- 10. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (2,2,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 14. alchetron.com [alchetron.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Terpenoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of terpenoids is paramount. These diverse natural compounds, with their wide-ranging therapeutic and aromatic properties, demand analytical methodologies that are not only precise and sensitive but also well-suited to their inherent chemical diversity. This guide provides an in-depth, objective comparison of the primary analytical techniques for terpenoid quantification, grounded in experimental data and field-proven insights. We will delve into the nuances of sample preparation, explore the capabilities of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and dissect the performance of various detector technologies.
The Critical First Step: Terpenoid Extraction
The journey to accurate quantification begins with efficient extraction of terpenoids from the sample matrix. The choice of extraction method is dictated by the volatility of the target terpenoids and the nature of the sample material.
Common Extraction Methodologies:
-
Steam Distillation: A traditional and cost-effective method ideal for volatile terpenoids, such as monoterpenes and sesquiterpenes, from plant material. High temperatures can, however, lead to the degradation of heat-sensitive compounds.
-
Solvent Extraction: This versatile technique employs organic solvents like hexane, ethanol, or acetone to dissolve terpenoids. It is suitable for a wide range of terpenoids, with the solvent choice depending on the polarity of the target compounds.
-
Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique that utilizes supercritical CO2 as the extraction solvent. SFE offers high efficiency and selectivity, particularly for non-polar terpenoids, and avoids the use of harsh organic solvents.
The following diagram illustrates the decision-making process for selecting an appropriate extraction method.
Caption: Decision workflow for selecting a suitable terpenoid extraction method.
Gas Chromatography (GC): The Workhorse for Volatile Terpenoids
Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile terpenoids due to its high resolution and sensitivity. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Common GC Detectors for Terpenoid Analysis:
-
Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for hydrocarbons. It is a universal detector for organic compounds and offers a wide linear range.
-
Mass Spectrometry (MS): Provides both quantitative and qualitative information. Mass spectra offer a "fingerprint" of each compound, allowing for confident identification by comparison to spectral libraries. Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for targeted analysis.
Experimental Protocol: GC-MS Analysis of Essential Oils
This protocol outlines a general procedure for the analysis of volatile terpenoids in essential oils.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the linear range of the instrument. Add an internal standard (e.g., n-tridecane) for accurate quantification.
-
GC-MS Parameters:
-
Injection: 1 µL, split mode (e.g., 50:1) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-70 °C) and ramp up to a higher temperature (e.g., 240-280 °C) to elute a wide range of terpenoids.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST, Wiley). Quantify using the internal standard method.
High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile and Thermally Labile Terpenoids
HPLC is the method of choice for non-volatile, semi-volatile, and thermally sensitive terpenoids, such as triterpenoids and saponins. Separation is achieved based on the analyte's affinity for the stationary phase (typically a packed column) and the mobile phase.
Common HPLC Detectors for Terpenoid Analysis:
-
UV-Visible (UV-Vis) or Diode Array Detector (DAD): Many terpenoids lack a strong chromophore, limiting the utility of UV detection. However, for those that do absorb UV light, DAD provides the advantage of acquiring a full UV spectrum for each peak, aiding in identification. Detection is often performed at low wavelengths (e.g., 210 nm).[1]
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the identification capabilities of MS, making it a powerful tool for complex mixtures.
-
Evaporative Light Scattering Detector (ELSD): A "universal" detector that is not dependent on the optical properties of the analyte. It is particularly useful for non-chromophoric terpenoids. The eluent is nebulized and the solvent evaporated, leaving behind analyte particles that scatter a light beam, generating a signal proportional to the mass of the analyte.[2]
Experimental Protocol: HPLC-DAD Analysis of Triterpenoids
This protocol provides a general method for the quantification of triterpenoids in a plant extract.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
HPLC-DAD Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducible retention times.
-
Detection: DAD set to monitor a range of wavelengths, with quantification often performed at a specific wavelength (e.g., 210 nm).
-
-
Data Analysis: Identify peaks by comparing retention times and UV spectra with those of authentic standards. Create a calibration curve for each analyte to determine its concentration in the sample.
Performance Comparison: GC vs. HPLC for Terpenoid Quantification
The choice between GC and HPLC is fundamentally driven by the physicochemical properties of the target terpenoids. The following table summarizes the key performance characteristics of each technique.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Applicability | Volatile and semi-volatile terpenoids (e.g., monoterpenes, sesquiterpenes) | Non-volatile, semi-volatile, and thermally labile terpenoids (e.g., diterpenes, triterpenes, saponins) |
| Sample Derivatization | May be required for polar or non-volatile compounds to increase volatility. | Generally not required. |
| Resolution | Excellent for complex mixtures of volatile compounds. | Good, but can be challenging for complex mixtures of isomers without optimized conditions. |
| Sensitivity | Generally higher, especially with MS detectors in SIM mode. | Dependent on the detector and the analyte's properties. ELSD and MS offer good sensitivity. |
| Identification | High confidence with MS due to extensive spectral libraries. | MS provides structural information, but spectral libraries are less comprehensive than for GC-MS. DAD can aid in identification. |
Quantitative Data Summary
The following table presents a summary of reported Limit of Detection (LOD) and Limit of Quantification (LOQ) values for representative terpenoids using different analytical techniques. These values can vary depending on the specific instrument, method parameters, and sample matrix.
| Terpenoid | Technique | Detector | LOD | LOQ | Reference |
| α-Pinene | GC-FID | FID | 0.3 µg/mL | 1.0 µg/mL | [3] |
| β-Myrcene | GC-MS | MS | 0.25 µg/mL | 0.75 µg/mL | [4] |
| Limonene | GC-FID | FID | 0.3 µg/mL | 1.0 µg/mL | [3] |
| Linalool | GC-MS | MS | 0.25 µg/mL | 0.75 µg/mL | [4] |
| β-Caryophyllene | GC-FID | FID | 0.3 µg/mL | 1.0 µg/mL | [3] |
| Oleanolic Acid | HPLC | DAD | - | - | [1] |
| Ursolic Acid | HPLC | DAD | - | - | [1] |
| Limonene | Capillary LC | UV | 0.1 µg/mL | 0.4 µg/mL | [5] |
| Lupeol | Capillary LC | UV | 0.25 µg/mL | 0.8 µg/mL | [5] |
Logical Framework for Method Selection
The selection of the optimal analytical technique is a multi-faceted decision. The following diagram outlines a logical workflow to guide this process.
Caption: A logical workflow for selecting the appropriate analytical technique for terpenoid quantification.
Conclusion and Recommendations
The accurate quantification of terpenoids necessitates a thoughtful and informed approach to analytical method selection.
-
For volatile terpenoids , such as those found in essential oils, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS) , remains the gold standard. It offers unparalleled separation efficiency and definitive compound identification. GC-FID is a reliable and cost-effective alternative for routine quantitative analysis where compound identification is not the primary objective.
-
For non-volatile and thermally sensitive terpenoids , High-Performance Liquid Chromatography is the superior choice. The selection of the detector is critical. While HPLC-DAD can be effective for terpenoids with UV absorbance, HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) provides broader applicability and, in the case of MS, enhanced sensitivity and specificity.
Ultimately, the optimal analytical strategy is one that is tailored to the specific research question, the chemical nature of the terpenoids of interest, and the complexity of the sample matrix. By carefully considering the principles and performance data outlined in this guide, researchers can confidently select and implement the most appropriate methodology to achieve accurate and reliable terpenoid quantification.
References
- 1. uft-plovdiv.bg [uft-plovdiv.bg]
- 2. peakscientific.com [peakscientific.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Quantitative Analysis of Terpenic Compounds in Microsamples of Resins by Capillary Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Enzyme Inhibitors for the Camphor Metabolic Pathway
For researchers in enzymology, drug discovery, and metabolic engineering, understanding the inhibition of specific metabolic pathways is paramount. The camphor metabolic pathway, particularly as characterized in Pseudomonas putida, serves as a model system for studying a fascinating class of enzymes, including cytochrome P450 monooxygenases and flavin-dependent monooxygenases. This guide provides a comprehensive framework for the comparative study of potential inhibitors against the key enzymes of this pathway. While direct comparative data for a broad range of inhibitors against camphor-specific enzymes is not extensively consolidated in existing literature, this document synthesizes known information on relevant inhibitor classes and provides robust, field-proven protocols to enable researchers to generate such critical data.
The Camphor Metabolic Pathway: A Primer
The degradation of camphor in Pseudomonas putida is a multi-step enzymatic process primarily encoded on the CAM plasmid.[1] This pathway is a classic example of microbial catabolism of a bicyclic monoterpene. The initial and often rate-limiting step is catalyzed by a well-characterized cytochrome P450 enzyme, followed by a series of oxidation and ring-cleavage reactions.
The key enzymes involved in the initial stages of this pathway are:
-
Camphor 5-monooxygenase (Cytochrome P450cam or CYP101A1): This bacterial P450 is a soluble enzyme that catalyzes the stereospecific hydroxylation of (+)-camphor to (+)-5-exo-hydroxycamphor.[2] This reaction requires electrons, which are transferred from NADH via a two-protein electron transport chain consisting of putidaredoxin reductase (a flavoprotein) and putidaredoxin (an iron-sulfur protein).[3]
-
5-exo-hydroxycamphor dehydrogenase: This NAD+-dependent dehydrogenase oxidizes 5-exo-hydroxycamphor to 2,5-diketocamphane.
-
2,5-diketocamphane 1,2-monooxygenase: This is a two-component, FAD-dependent monooxygenase that catalyzes a Baeyer-Villiger oxidation, leading to the cleavage of the first ring of the camphor molecule.[4][5]
Due to its critical role in initiating the pathway and its extensive characterization, Cytochrome P450cam is a primary target for inhibitory studies.
Diagram 1: The Initial Steps of the Camphor Metabolic Pathway
Caption: Overview of the initial enzymatic conversions in camphor degradation.
A Comparative Overview of Potential Cytochrome P450 Inhibitors
Below is a comparative analysis of three well-characterized P450 inhibitors and their potential relevance to the camphor pathway.
| Inhibitor | Primary Target(s) (Human) | Mechanism of Inhibition | Known IC50/Ki Values (Human Isoforms) | Potential for P450cam Inhibition |
| Ketoconazole | Primarily CYP3A4 | Mixed competitive-noncompetitive; binds to the heme iron.[1][7] | Ki: 0.011 to 0.045 µM for CYP3A4.[7] | High. As a potent, broad-spectrum P450 inhibitor with a classic heme-coordination mechanism, it is highly likely to inhibit P450cam. The exact potency would require experimental determination. |
| Metyrapone | Broad-spectrum P450 inhibitor | Competitive; coordinates to the heme iron. | IC50: ~1 µM (general P450). | High. Metyrapone is a classic P450 inhibitor and is expected to be effective against bacterial P450s like P450cam. |
| 1-Phenylimidazole | Selective for certain P450s | Binds to the heme iron.[8] | High affinity (Ka ~1.5 x 10^7 M⁻¹) for certain P450 classes.[8] | High. Imidazole derivatives are known to be potent inhibitors of P450 enzymes. 1-phenylimidazole has been shown to bind to and inhibit various P450s. |
Causality Behind Inhibitor Selection: The chosen inhibitors—ketoconazole, metyrapone, and 1-phenylimidazole—represent classic examples of compounds that function through direct interaction with the P450 heme group. This mechanism is fundamental to the catalytic cycle of P450 enzymes across different species. Therefore, their known efficacy against a range of P450s provides a strong rationale for testing them against the bacterial P450cam.
Experimental Protocols for Comparative Inhibitor Analysis
To empirically determine and compare the inhibitory potential of various compounds against the enzymes of the camphor pathway, a robust and reproducible experimental workflow is essential. Below are detailed protocols focusing on Cytochrome P450cam, the initial and key enzyme of the pathway.
This method is ideal for rapidly screening a library of potential inhibitors to determine their half-maximal inhibitory concentration (IC50). The principle relies on the use of a fluorogenic substrate that becomes fluorescent upon oxidation by P450cam. While P450cam's natural substrate is non-fluorescent, certain coumarin or resorufin derivatives can serve as surrogate substrates for high-throughput screening.[9][10]
Protocol: Fluorescence-Based IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Mix: Prepare a solution containing Cytochrome P450cam, putidaredoxin, and putidaredoxin reductase in the assay buffer. The final concentrations in the well should be optimized, but a starting point could be 0.1 µM P450cam, 1 µM putidaredoxin, and 0.1 µM putidaredoxin reductase.
-
Fluorogenic Substrate Stock: Prepare a 10 mM stock solution of a suitable fluorogenic substrate (e.g., 7-ethoxy-4-trifluoromethylcoumarin) in DMSO.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test inhibitors (e.g., ketoconazole, metyrapone) in DMSO.
-
NADH Solution: Prepare a fresh 10 mM solution of NADH in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Dilution: Perform serial dilutions of the inhibitor stocks in the assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a no-inhibitor control.
-
Plate Setup: To each well of a black, clear-bottom 96-well plate, add the diluted inhibitors.
-
Enzyme Addition: Add the Enzyme Mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well, followed immediately by the NADH solution to initiate the reaction. The final volume in each well should be 200 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Read the fluorescence kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
This method directly measures the consumption of NADH, the natural electron donor in the P450cam system, providing a more direct measure of enzyme activity. It is the gold standard for determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Protocol: Ki Determination via NADH Oxidation
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM (+)-camphor.
-
Enzyme Solutions: Prepare stock solutions of Cytochrome P450cam, putidaredoxin, and putidaredoxin reductase.
-
Inhibitor Solutions: Prepare various concentrations of the inhibitor in the assay buffer.
-
NADH Solution: Prepare a fresh, accurately quantified solution of NADH in the assay buffer.
-
-
Assay Procedure (Spectrophotometer):
-
Reaction Mixture: In a cuvette, combine the assay buffer, P450cam (e.g., 0.5 µM), putidaredoxin (e.g., 5 µM), and putidaredoxin reductase (e.g., 0.5 µM).[11]
-
Inhibitor Addition: Add a fixed concentration of the inhibitor. Run parallel experiments with different fixed concentrations of the inhibitor and a no-inhibitor control.
-
Substrate Variation: For each inhibitor concentration, vary the concentration of the substrate (camphor) around its Km value.
-
Reaction Initiation: Initiate the reaction by adding NADH (e.g., to a final concentration of 150 µM).
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each camphor and inhibitor concentration using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition and calculate the Ki value. For competitive inhibition, the lines will intersect on the y-axis, while for non-competitive inhibition, they will intersect on the x-axis.
-
Diagram 2: Experimental Workflow for Inhibitor Comparison
Caption: A logical workflow for comparing enzyme inhibitors.
Concluding Remarks for the Research Professional
The study of enzyme inhibitors for the camphor metabolic pathway offers a rich field of investigation with implications for understanding enzyme mechanisms, drug metabolism, and bioremediation. While direct comparative data on inhibitors for enzymes like Cytochrome P450cam is sparse, the principles of P450 inhibition are well-established. By leveraging knowledge from well-studied human P450s and employing robust biochemical assays, such as the fluorescence-based and NADH oxidation methods detailed here, researchers can generate the high-quality, comparative data needed to advance their work. This guide provides the conceptual framework and practical protocols to empower scientists to systematically explore the inhibition of this important metabolic pathway.
References
- 1. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 4. The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453—An Episodic History and Still Mysterious after 60 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camphor revisited: studies of 2,5-diketocamphane 1,2-monooxygenase from Pseudomonas putida ATCC 17453 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Mechanism of cytochrome P450-3A inhibition by ketoconazole [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of 1-phenylimidazole as a ligand for cytochrome P-450 and as an inhibitor of microsomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant expression and purification of the 2,5-diketocamphane 1,2-monooxygenase from the camphor metabolizing Pseudomonas putida strain NCIMB 10007 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA
This guide provides essential safety and handling protocols, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your experimental work.
Hazard Assessment: A Tale of Two Moieties
The potential hazards of [(1R)-2,2,3-Trimethyl-5-oxocyclopent-3-enyl]acetyl-CoA are best understood by deconstructing the molecule.
-
The Cyclopentenone Core: The α,β-unsaturated ketone of the cyclopentenone ring is an electrophilic center, making it potentially reactive with biological nucleophiles like amino acids in proteins. Compounds in this class are often classified as skin and eye irritants.[1][2][3] While this specific molecule's volatility is likely low, handling of the solid form could generate dust, and any aerosolization of solutions should be avoided.[4]
-
The Acetyl-CoA Thioester: Coenzyme A and its thioesters are central metabolites in numerous cellular processes.[5][6] While not considered acutely toxic in the traditional sense, they are highly bioactive. The primary concern from a handling perspective is the inherent instability of the thioester bond, which is susceptible to hydrolysis, particularly at non-neutral pH.[7][8] Safe handling practices are therefore crucial not only for safety but also to prevent degradation and ensure experimental reproducibility.[9]
Based on this analysis, we will treat this compound as a potential skin and eye irritant that requires careful handling to prevent contamination and degradation.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling small, research-scale quantities of this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 standards.[1][10]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of solutions containing the compound. Given the irritant nature of the cyclopentenone moiety, goggles are the minimum requirement.
-
For Increased Risk: When handling larger volumes (>50 mL) or during procedures with a significant splash or aerosolization risk (e.g., sonicating, vortexing), a face shield should be worn in addition to safety goggles.[10]
Hand Protection
-
Requirement: Chemical-resistant, disposable gloves (e.g., Nitrile).
-
Rationale: Gloves prevent direct skin contact with the potentially irritating compound.[1] Nitrile gloves offer good protection against a wide range of chemicals used in a laboratory setting.
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Remove gloves and wash hands thoroughly before leaving the laboratory or handling personal items (e.g., phones, keyboards).
-
For handling the neat, solid compound, consider double-gloving to provide an extra layer of protection against contamination in case the outer glove is breached.
-
Body Protection
-
Requirement: A fully buttoned laboratory coat.
-
Rationale: A lab coat protects your skin and personal clothing from minor spills and contamination.[11][12]
Respiratory Protection
-
Requirement: Generally not required for handling small quantities of solutions in a well-ventilated area.
-
Rationale: The compound is expected to have low volatility. However, if you are weighing the solid (powder) form outside of a certified chemical fume hood or if your procedure has a high potential to generate aerosols, a NIOSH-approved respirator may be necessary based on a site-specific risk assessment.[13] The preferred method is to use engineering controls to avoid this scenario.
Summary of Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Chemical Splash Goggles | Minimum requirement. Conforms to ANSI Z87.1 or EN166. Protects against splashes and potential irritants.[1][10] |
| Face Shield | Required over goggles for tasks with high splash potential.[10] | |
| Hand Protection | Nitrile Gloves | Provides chemical resistance for incidental contact. Inspect before use.[13] |
| Body Protection | Laboratory Coat | Protects skin and clothing from contamination. Must be kept fastened.[11] |
| Respiratory | Respirator (if applicable) | Only necessary if handling powder outside of a fume hood or if significant aerosols are generated.[13] |
Operational and Disposal Plan
Beyond PPE, a safe workflow involves a combination of engineering controls and established procedures.
Engineering Controls
-
Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions should be performed inside a certified chemical fume hood. This is the primary method to prevent inhalation of any fine particulates and to contain any potential spills.[13]
-
Eyewash Station & Safety Shower: Ensure there is unobstructed access to a functional eyewash station and safety shower.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Equilibration: If the compound is stored frozen, allow the container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could hydrolyze the sensitive thioester bond.[14]
-
Weighing & Dissolving: Inside the fume hood, carefully weigh the desired amount of the solid. Add the solvent slowly to the solid to avoid generating dust or aerosols.
-
Storage: Store the compound under recommended conditions, typically at -20°C or colder for long-term stability, in a tightly sealed, light-resistant container.[13] Aqueous solutions are often not recommended for storage beyond a single day.[13]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spill: For a small spill of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Place the contaminated material into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain.[15][16]
-
Solid Waste: Dispose of any unused solid compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled solid chemical waste container.[17]
-
Liquid Waste: Collect all solutions containing the compound into a compatible, labeled hazardous liquid waste container. Segregate from other waste streams like halogenated solvents where appropriate.[16]
By integrating these safety measures into your standard operating procedures, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl CoA - The School of Biomedical Sciences Wiki [teaching.ncl.ac.uk]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. amano-enzyme.com [amano-enzyme.com]
- 12. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 13. benchchem.com [benchchem.com]
- 14. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 15. benchchem.com [benchchem.com]
- 16. sweet.ua.pt [sweet.ua.pt]
- 17. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
